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  • Product: (4-Chloropyrimidin-2-yl)methanol
  • CAS: 1093880-89-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol

Abstract (4-Chloropyrimidin-2-yl)methanol, identified by the CAS Number 1093880-89-7 , is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloropyrimidin-2-yl)methanol, identified by the CAS Number 1093880-89-7 , is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive chloropyrimidine core and a versatile primary alcohol, makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of (4-Chloropyrimidin-2-yl)methanol is critical for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction parameters.

IdentifierValueSource(s)
CAS Number 1093880-89-7 [1][2]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
SMILES OCC1=NC=CC(Cl)=N1[1]
MDL Number MFCD11520489[1]
Appearance White to yellow solid
Boiling Point ~286.5 °C (Predicted)
Density ~1.422 g/cm³ (Predicted)
Storage Inert atmosphere, store in freezer, under -20°C[1]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. While raw spectral data is specific to each batch, the expected characteristics for (4-Chloropyrimidin-2-yl)methanol are well-defined. Various suppliers offer comprehensive analytical data, including NMR, HPLC, and LC-MS, for their products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet or triplet for the hydroxyl (-OH) proton, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and two doublets for the aromatic protons on the pyrimidine ring. The exact chemical shifts will be influenced by the deuterated solvent used.[3]

  • ¹³C NMR: The carbon NMR spectrum will display five unique signals: one for the methylene carbon and four for the carbons of the pyrimidine ring. The carbon attached to the chlorine atom will be significantly downfield. For pyrimidine derivatives, a spectral width of 0 to 200 ppm is typically sufficient.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups.[4] Key expected vibrational frequencies for this molecule include:

  • O-H Stretch: A broad absorption in the range of 3200-3600 cm⁻¹ for the alcohol group.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • C=N/C=C Stretch: Characteristic ring stretching vibrations within the 1400-1650 cm⁻¹ region.[4]

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range for the primary alcohol.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural verification. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Pathways

While multiple synthetic routes can be envisioned, a common and logical approach involves the selective reduction of a corresponding pyrimidine-2-carboxylic acid ester or aldehyde. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 4-Chloro-2-cyanopyrimidine) Step1 Step 1: Hydrolysis to Carboxylic Acid Start->Step1 H₂O, H⁺/OH⁻ Step2 Step 2: Esterification Step1->Step2 ROH, H⁺ Step3 Step 3: Selective Reduction (e.g., with LiAlH₄ or DIBAL-H) Step2->Step3 1. Reducing Agent 2. Aqueous Workup Purification Purification (Chromatography/Crystallization) Step3->Purification Product (4-Chloropyrimidin-2-yl)methanol Purification->Product

Caption: A generalized workflow for the synthesis of (4-Chloropyrimidin-2-yl)methanol.

Core Reactivity

The reactivity of (4-Chloropyrimidin-2-yl)methanol is dictated by its two primary functional groups:

  • The Chloropyrimidine Ring: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr). This is the most exploited reaction pathway in drug synthesis. The electron-deficient nature of the pyrimidine ring facilitates displacement of the chloride by various nucleophiles, such as amines, thiols, or alcohols. This reaction is often the key step in building molecular complexity.[5][6] The reactivity of chloropyrimidines can be influenced by the presence of other activating or deactivating groups and reaction conditions.[5][7]

  • The Methanol Group: The primary alcohol at the C2 position can undergo typical alcohol reactions. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution. For instance, treatment with thionyl chloride can convert the alcohol to a chloromethyl group, providing another reactive handle.[8]

Applications in Drug Discovery and Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] (4-Chloropyrimidin-2-yl)methanol serves as a critical intermediate, enabling the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[10] The chloropyrimidine moiety is a well-established pharmacophore in kinase inhibitors. The chlorine atom acts as a "warhead" that can be displaced by a nucleophilic residue (like an amine) from a linker or another part of the inhibitor molecule, allowing for the construction of potent and selective ATP-competitive inhibitors.[11] Derivatives of this compound are used in the synthesis of inhibitors for targets such as Aurora kinases.[12]

G cluster_1 Role in Kinase Inhibitor Synthesis CP_Methanol (4-Chloropyrimidin-2-yl)methanol Linker_NH2 Linker with Nucleophilic Group (e.g., R-NH₂) CP_Methanol->Linker_NH2 SNAr Reaction (Displaces Cl) Final_Inhibitor Final Kinase Inhibitor (Targets ATP Binding Site) Linker_NH2->Final_Inhibitor Further Modification

Caption: The role of the compound in nucleophilic substitution for drug synthesis.

Antiviral and Antibacterial Agents

The pyrimidine nucleus is fundamental to nucleosides, the building blocks of DNA and RNA. Consequently, modified pyrimidines are extensively explored as antiviral and antibacterial agents that can interfere with nucleic acid synthesis or other vital pathogen pathways. (4-Chloropyrimidin-2-yl)methanol provides a versatile starting point for creating these modified pyrimidine derivatives.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

Based on the Globally Harmonized System (GHS), (4-Chloropyrimidin-2-yl)methanol is classified with the following hazards:

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Source:[1])

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed when not in use.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains or waterways.

References

  • U.S. Patent 5,525,724, "Process for the preparation of chloropyrimidines," issued June 11, 1996.

  • Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.

  • BLD Pharm. (4-Chloropyrimidin-2-yl)methanol Product Page.

  • Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

  • Chinese Patent 105237469A, "Preparation method of 4-chlorophenyl-2-pyridyl methanol," issued January 13, 2016.

  • BenchChem. (2025). Potential Therapeutic Applications of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Technical Guide.

  • Synlett. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

  • ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • El-Sayed, W. M., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports.

  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

  • National Center for Biotechnology Information. (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem Compound Summary for CID 97719.

  • PDF. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

  • Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research.

  • American Chemical Society. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State.

  • Pharmaffiliates. 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile.

  • BLD Pharm. 4-((4-Chloropyrimidin-2-yl)methyl)morpholine Product Page.

  • King-Pharm. 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole.

  • Sigma-Aldrich. 2-Chloro-4-pyridinecarboxaldehyde.

Sources

Exploratory

(4-Chloropyrimidin-2-yl)methanol molecular weight

An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol: A Core Building Block in Modern Medicinal Chemistry Abstract (4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol: A Core Building Block in Modern Medicinal Chemistry

Abstract

(4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of drug discovery and development. Its strategic functionalization, featuring a reactive chloropyrimidine core and a versatile methanol group, positions it as a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of (4-Chloropyrimidin-2-yl)methanol, detailing its physicochemical properties, plausible synthetic routes, robust analytical characterization methodologies, and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel pharmaceutical agents.

Introduction and Strategic Importance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA, including a majority of recently approved protein kinase inhibitors.[1] The specific substitution pattern of (4-Chloropyrimidin-2-yl)methanol offers a distinct set of synthetic advantages. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a common and powerful reaction for introducing amines, thiols, and other functionalities that often serve as key "hinge-binding" motifs in kinase inhibitors.[1] Concurrently, the methanol group at the 2-position provides a synthetic handle for a variety of transformations, such as oxidation to an aldehyde for subsequent condensation reactions or conversion to a leaving group for coupling with other molecular fragments. This dual functionality makes (4-Chloropyrimidin-2-yl)methanol a highly strategic starting material for building molecular diversity and accessing novel chemical space.

Physicochemical and Spectroscopic Data

The precise characterization of (4-Chloropyrimidin-2-yl)methanol is fundamental for its effective use in synthesis. The following tables summarize its key physical properties and the expected spectroscopic data for analytical confirmation.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1093880-89-7[2][3]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Appearance White to yellow solidInferred from supplier data
Boiling Point 238.4 ± 20.0 °C (Predicted)[4]
Density 1.422 ± 0.06 g/cm³ (Predicted)[4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]
SMILES Code OCC1=NC=CC(Cl)=N1[2]
Table 2: Expected Analytical Characterization Data
TechniqueExpected Signals / Observations
¹H NMR Aromatic protons on the pyrimidine ring (doublets, ~8.5-9.0 ppm).Methylene protons (-CH₂OH) as a singlet or doublet (~4.5-5.0 ppm).Hydroxyl proton (-OH) as a broad singlet (variable, exchangeable with D₂O).
¹³C NMR Aromatic carbons of the pyrimidine ring (~150-170 ppm).Methylene carbon (-CH₂OH) (~60-65 ppm).
LC-MS Molecular Ion (M+H)⁺: 145.0166Isotopic Pattern: A characteristic ~3:1 ratio for the M⁺ and (M+2)⁺ peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Synthesis and Purification

While specific literature detailing the synthesis of (4-Chloropyrimidin-2-yl)methanol is sparse, a logical and effective synthetic strategy involves the selective reduction of a suitable precursor such as 4-chloro-2-pyrimidinecarboxaldehyde or an ester of 4-chloro-2-pyrimidinecarboxylic acid. The following protocol describes a representative reduction of the aldehyde.

Proposed Synthetic Workflow: Reduction of Aldehyde Precursor

This protocol is based on standard, well-established reduction methodologies for heterocyclic aldehydes.

G cluster_0 Step 1: Aldehyde Preparation (Hypothetical) cluster_1 Step 2: Selective Reduction Start 2,4-Dichloropyrimidine Intermediate 4-Chloro-2-pyrimidinecarboxaldehyde Start->Intermediate Formylation or Grignard followed by oxidation Aldehyde 4-Chloro-2-pyrimidinecarboxaldehyde Reduction Dissolve in Methanol/THF Cool to 0°C Aldehyde->Reduction Reagent Sodium Borohydride (NaBH₄) (Portion-wise addition) Reduction->Reagent Quench Quench with Water/NH₄Cl (aq) Work-up (Extraction with EtOAc) Reduction->Quench Product (4-Chloropyrimidin-2-yl)methanol Quench->Product

Caption: Proposed synthesis of (4-Chloropyrimidin-2-yl)methanol.

Detailed Experimental Protocol (Representative)

Materials:

  • 4-Chloro-2-pyrimidinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-pyrimidinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in a mixture of anhydrous THF and anhydrous MeOH (e.g., a 4:1 ratio).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Allow the mixture to warm to room temperature and remove the organic solvents under reduced pressure. Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure (4-Chloropyrimidin-2-yl)methanol.

Analytical Characterization Workflow

A self-validating protocol for confirming the identity and purity of synthesized (4-Chloropyrimidin-2-yl)methanol is crucial. This involves a combination of spectroscopic and chromatographic techniques.

G cluster_workflow Analytical & Purification Workflow cluster_techniques Characterization Techniques Crude Crude Product (Post-Workup) TLC TLC Analysis (Initial Purity Check) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Final_TLC TLC Analysis (Confirm Purity) Fractions->Final_TLC Characterization Full Characterization Final_TLC->Characterization NMR ¹H and ¹³C NMR (Structural Confirmation) Characterization->NMR LCMS LC-MS (Purity & Mass Verification) Characterization->LCMS HPLC HPLC (Quantitative Purity) Characterization->HPLC

Caption: Integrated workflow for purification and analysis.

Expertise & Causality:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for unambiguous structure elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra provide information on the number and connectivity of protons and carbons, confirming the presence of the pyrimidine ring, the chlorination pattern, and the hydroxymethyl group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal data for both purity and identity. The liquid chromatography step separates the target compound from any impurities or starting materials. The mass spectrometer then provides the mass-to-charge ratio of the eluting compound. The detection of the correct molecular ion with its characteristic chlorine isotopic pattern provides strong evidence for the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC with UV detection is the gold standard. A calibrated analysis can determine the purity of the final product to >95% or >99%, which is critical for its use in subsequent synthetic steps, especially in a drug development context.

Applications in Drug Discovery

The true value of (4-Chloropyrimidin-2-yl)methanol lies in its role as a versatile synthetic intermediate. The pyrimidine core is a privileged scaffold in kinase inhibitor design, often interacting with the hinge region of the kinase ATP-binding site.[1]

Strategic Role as a Functionalized Building Block

(4-Chloropyrimidin-2-yl)methanol provides two distinct points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_C4 C4 Position Chemistry cluster_C2 C2 Position Chemistry Start (4-Chloropyrimidin-2-yl)methanol C4_Mod SₙAr Reaction Start->C4_Mod C2_Mod_Ox Oxidation (e.g., PCC, DMP) Start->C2_Mod_Ox C2_Mod_Act Activation (e.g., SOCl₂) Start->C2_Mod_Act C4_Product 4-Substituted Pyrimidine (e.g., for Hinge Binding) C4_Mod->C4_Product Amine R-NH₂ Amine->C4_Mod Thiol R-SH Thiol->C4_Mod Final Diverse Library of Kinase Inhibitors / Drug Candidates C4_Product->Final Aldehyde Forms Aldehyde (for Condensation) C2_Mod_Ox->Aldehyde Chloride Forms Chloromethyl (for Coupling) C2_Mod_Act->Chloride Aldehyde->Final Chloride->Final

Caption: Synthetic utility of (4-Chloropyrimidin-2-yl)methanol.

  • Modification at the 4-Position: The chlorine atom is a good leaving group for SNAr reactions. This allows for the introduction of various amine-containing fragments, a key strategy in the synthesis of many kinase inhibitors like Pazopanib, which contains an N-(pyrimidin-4-yl) moiety.[5] By reacting (4-Chloropyrimidin-2-yl)methanol with a diverse panel of amines, chemists can rapidly generate libraries of compounds to probe the SAR of the hinge-binding region.

  • Modification at the 2-Position: The primary alcohol can be easily transformed.

    • Oxidation: Mild oxidation to the corresponding aldehyde provides an electrophilic center for reactions such as reductive aminations or Wittig reactions, enabling chain extension and the introduction of new pharmacophoric elements.

    • Activation: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a chloride using thionyl chloride) activates the position for substitution reactions, allowing it to be coupled with nucleophiles to build out the "solvent-front" region of a kinase inhibitor.[6]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.

  • Handling: (4-Chloropyrimidin-2-yl)methanol should be handled in a well-ventilated area, preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[7] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a freezer at or below -20°C to ensure long-term stability and prevent degradation.[2]

Conclusion

(4-Chloropyrimidin-2-yl)methanol is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its defined structure, characterized by two distinct and synthetically versatile functional groups, provides a reliable and efficient entry point into the chemical space of pyrimidine-based therapeutics. The robust analytical methods outlined herein ensure its quality and integrity, while its logical application in the synthesis of kinase inhibitors underscores its importance. This guide serves to equip researchers and drug development professionals with the core knowledge required to confidently and effectively leverage (4-Chloropyrimidin-2-yl)methanol in their pursuit of novel medicines.

References

  • PubChem. (n.d.). (4-Chloropyridin-2-yl)methanol. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Preparation process of bepotastine drug intermediate. (CN109879800B).
  • National Institute of Standards and Technology. (2015, March 13). Moisture in Methanol SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). (S)-4-Chlorophenyl(pyridin-2-yl)methanol. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). One kind being used to prepare the Biocatalysis method of (R)-(4- chlorphenyl) -2- pyridinemethanol. (CN109957584A).
  • Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol. (CN105237469A).
  • Semantic Scholar. (n.d.). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Pazopanib hydrochloride preparation. (WO2012073254A1).
  • PubMed Central. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved January 20, 2026, from [Link]

Sources

Foundational

(4-Chloropyrimidin-2-yl)methanol: A Technical Guide to Physicochemical Characterization

Abstract (4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7) is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive chloropyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7) is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive chloropyrimidine core coupled with a functional methanol group, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its known physical properties and, critically, offers detailed, field-proven protocols for the experimental determination of its key physicochemical characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or utilizing this compound and require a framework for its thorough characterization.

Introduction and Molecular Overview

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including established pharmaceuticals. The introduction of a chlorine atom at the 4-position of the pyrimidine ring significantly activates it for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This inherent reactivity allows for the facile introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity. The methanol group at the 2-position provides an additional synthetic handle for further derivatization, such as oxidation to an aldehyde or conversion to other functional groups.

Given its utility as a chemical intermediate, a thorough understanding of the physical properties of (4-Chloropyrimidin-2-yl)methanol is paramount for its effective handling, reaction optimization, purification, and formulation. This guide addresses the current landscape of available data and provides robust methodologies for properties that have not yet been experimentally reported in public literature.

Physicochemical Properties

While extensive experimental data for (4-Chloropyrimidin-2-yl)methanol is not widely published, a summary of its fundamental identifiers and computationally predicted properties is provided below. The distinction between predicted and experimental values is critical for maintaining scientific integrity.

PropertyValueData TypeSource(s)
CAS Number 1093880-89-7Identifier[3]
Molecular Formula C₅H₅ClN₂OStructural[3]
Molecular Weight 144.56 g/mol Structural[3]
Boiling Point 238.4 ± 20.0 °C at 760 mmHgPredicted
Density 1.422 ± 0.06 g/cm³Predicted
Storage Conditions Inert atmosphere, store in freezer, under -20°CHandling[3]

Experimental Characterization: Protocols and Insights

The absence of published experimental data necessitates a standardized approach to characterization. The following section provides detailed protocols for determining the critical physical properties of a newly synthesized batch of (4-Chloropyrimidin-2-yl)methanol.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The protocol described here uses a standard capillary method, which is widely accessible and provides reliable data.

Protocol Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry sample thoroughly under vacuum. prep2 Finely pulverize a small amount. prep1->prep2 prep3 Pack into capillary tube (2-3 mm height). prep2->prep3 meas1 Place capillary in melting point apparatus. prep3->meas1 meas2 Heat rapidly for approximate MP. meas1->meas2 meas3 Cool and repeat with slow heating (1-2°C/min) near approximate MP. meas2->meas3 meas4 Record T_onset (first liquid) and T_clear (all liquid). meas3->meas4 analysis1 Report as a range: T_onset - T_clear. meas4->analysis1 analysis2 Compare with literature or previous batches. analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the crystalline sample of (4-Chloropyrimidin-2-yl)methanol is completely dry, as residual solvent will depress the melting point.[4]

  • Loading: Crush a small amount of the solid into a fine powder. Tap the open end of a capillary melting point tube into the powder to collect a small sample.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm for an accurate reading.[4]

  • Initial Determination: Place the tube in a calibrated melting point apparatus. Heat at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). Report the melting point as the range from T_onset to T_clear.[5]

Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like NMR or HPLC. A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Step-by-Step Methodology:

  • Preparation: In a series of small, labeled test tubes, add approximately 10 mg of (4-Chloropyrimidin-2-yl)methanol.

  • Solvent Addition: To each tube, add 0.5 mL of a single test solvent. Common screening solvents include:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Dichloromethane (DCM) (polar, aprotic)

    • Ethyl Acetate (intermediate polarity, aprotic)

    • Toluene (nonpolar, aprotic)

    • Hexanes (nonpolar, aprotic)

  • Observation: Vigorously agitate (vortex) each tube for 30-60 seconds. Allow the tubes to stand and observe.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved material remains.

    • Insoluble: No apparent dissolution of the solid.[6]

  • Quantification (Optional): For key solvents, a more quantitative measure can be obtained by incrementally adding known volumes of solvent to a known mass of the compound until complete dissolution is achieved, allowing for a calculation in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic data provides undeniable proof of a molecule's structure and is a mandatory component of its characterization.

Workflow for Spectroscopic Analysis:

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir FTIR Spectroscopy compound (4-Chloropyrimidin-2-yl)methanol (Synthesized & Purified) nmr_prep Dissolve 5-10 mg in ~0.6 mL of CDCl₃ or DMSO-d₆. Add TMS if needed. compound->nmr_prep ms_prep Dissolve small amount in appropriate solvent (e.g., Methanol). compound->ms_prep ir_prep Prepare as KBr pellet or thin film (solid) or use ATR. compound->ir_prep nmr_acq Acquire ¹H, ¹³C, DEPT spectra. nmr_prep->nmr_acq nmr_analysis Analyze shifts, coupling, and integrations. nmr_acq->nmr_analysis ms_acq Analyze via ESI or GC-MS. ms_prep->ms_acq ms_analysis Confirm [M+H]⁺ or M⁺• and isotopic pattern for Cl. ms_acq->ms_analysis ir_acq Acquire spectrum (4000-400 cm⁻¹). ir_prep->ir_acq ir_analysis Identify key functional groups: O-H, C-H, C=N, C-Cl. ir_acq->ir_analysis

Caption: Standard workflow for spectroscopic characterization.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This will confirm the number and connectivity of protons. Expected signals would include a doublet for the proton at C5, a doublet for the proton at C6, a singlet for the CH₂ group, and a broad singlet for the OH proton.

  • ¹³C NMR: This will confirm the number of unique carbon environments. Four aromatic/heteroaromatic carbon signals and one aliphatic carbon signal (CH₂) are expected.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7][8]

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).

    • Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.

    • Reference the spectra to the solvent residual peak or TMS (0 ppm).[9]

3.3.2 Mass Spectrometry (MS)

  • Trustworthiness: MS provides the exact molecular weight, confirming the elemental composition. The key diagnostic feature will be the isotopic pattern for chlorine (~3:1 ratio for M and M+2 peaks), which provides definitive evidence for the presence of a single chlorine atom.

  • Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

    • Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) for the molecular ion [M+H]⁺ or Electron Impact (EI) for the radical cation M⁺•.

    • Verify that the observed mass corresponds to the calculated exact mass of C₅H₅ClN₂O (144.0090) and that the M+2 peak is present at approximately one-third the intensity of the molecular ion peak.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Experience: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups.

  • Protocol:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or by preparing a KBr pellet.

    • Analyze the spectrum for characteristic absorption bands:

      • ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol.

      • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

      • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

      • ~1050 cm⁻¹: C-O stretch of the primary alcohol.

      • ~850-550 cm⁻¹: C-Cl stretch.[10]

Stability, Handling, and Storage

Chloropyrimidines are known to be susceptible to hydrolysis and reaction with various nucleophiles.[1] The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Therefore, (4-Chloropyrimidin-2-yl)methanol should be considered a reactive intermediate.

  • Storage: To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from moisture.[3]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with strong acids, bases, oxidizing agents, and nucleophiles, with which it may react exothermically.

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data for related compounds and its functional groups suggest the following hazards. Users must perform their own risk assessment before handling.

  • Hazard Statements: Based on supplier information for this CAS number, the compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

References

  • Huggins, D. J., et al. (2013). True Melting Point Determination. Journal of Chemical Education. Available at: [Link]

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • IUPAC. OF THE MELTING POINT. Pure and Applied Chemistry. Available at: [Link]

  • Anonymous. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Joule, J. A., & Mills, K. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Synspace. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • University of Calgary. Melting point determination. Organic Laboratory Techniques. Available at: [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]

  • Gillespie, J. R., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available at: [Link]

  • Nacer Salah, N., et al. (2024). 1 H-NMR Spectra of 4'-Chlorophenylethanol (2b). ResearchGate. Available at: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • LibreTexts, Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Kiani, M., & Zarei, H. A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) pure PMMA (b) pure Mg(ClO4)2 (c) PMMA. Available at: [Link]

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • ResearchGate. The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and.... Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl).... Available at: [Link]

  • CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. Available at: [Link]

  • ResearchGate. FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol.... Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (4-Chloropyrimidin-2-yl)methanol

Introduction (4-Chloropyrimidin-2-yl)methanol is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloropyrimidin-2-yl)methanol is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. The pyrimidine scaffold is a cornerstone in numerous pharmacologically active agents, and the specific arrangement of the chloro and hydroxymethyl substituents on this molecule offers unique reactive handles for the synthesis of more complex derivatives. Accurate and comprehensive characterization of such molecules is paramount for ensuring the integrity of subsequent research and development.

Molecular Structure and Spectroscopic Overview

The structure of (4-chloropyrimidin-2-yl)methanol, with the systematic numbering used for NMR assignments, is presented below. The key structural features that will dictate its spectroscopic signatures are the electron-deficient pyrimidine ring, the electronegative chlorine atom, and the primary alcohol functional group.

Figure 1: Structure of (4-chloropyrimidin-2-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of (4-chloropyrimidin-2-yl)methanol, with justifications based on established principles of chemical shifts and coupling in heterocyclic systems.[2]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyrimidine ring, one for the methylene protons of the methanol group, and one for the hydroxyl proton.

  • Aromatic Protons (H5 and H6): The pyrimidine ring is an electron-deficient system, which generally results in the downfield chemical shifts of its ring protons compared to benzene.[3] The two nitrogen atoms and the chlorine atom exert a strong deshielding effect. H6 is adjacent to a nitrogen atom, while H5 is situated between a carbon and a nitrogen atom. Consequently, H6 is expected to resonate at a lower field than H5. These two protons should appear as doublets due to mutual coupling.

  • Methylene Protons (-CH₂OH): The methylene protons (C7-H) are adjacent to both the electron-withdrawing pyrimidine ring and the electronegative oxygen atom. This will cause a significant downfield shift, likely appearing as a singlet, or a triplet if coupled to the hydroxyl proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet. This peak will disappear upon the addition of a few drops of D₂O to the NMR sample, which is a definitive test for exchangeable protons.

Table 1: Predicted ¹H NMR Data for (4-chloropyrimidin-2-yl)methanol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.7 - 8.9d~5.0
H57.3 - 7.5d~5.0
C7-H₂4.8 - 5.0s-
O-HVariable (e.g., 2.0 - 4.0)br s-
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms in the pyrimidine ring are significantly influenced by the two nitrogen atoms and the chlorine substituent. Carbons adjacent to nitrogen atoms (C2, C4, C6) will be deshielded and appear at a lower field. The C4 carbon, being directly attached to the electronegative chlorine atom, is expected to be further downfield.[4] The C2 carbon, bonded to two nitrogen atoms and the hydroxymethyl group, will also be significantly deshielded. The C5 carbon, being the only CH group in the ring, is expected at the most upfield position among the ring carbons.

  • Methylene Carbon (C7): The carbon of the hydroxymethyl group (C7) will be in the typical range for an alcohol, shifted slightly downfield due to the attachment to the aromatic ring.

Table 2: Predicted ¹³C NMR Data for (4-chloropyrimidin-2-yl)methanol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2165 - 170
C4160 - 165
C6155 - 160
C5120 - 125
C7 (-CH₂OH)60 - 65

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides valuable information about the functional groups present in a molecule. For (4-chloropyrimidin-2-yl)methanol, the key absorptions will arise from the O-H, C-H, C=N, C=C, and C-Cl bonds.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methylene group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

  • C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol will result in a strong absorption in the 1000-1100 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for (4-chloropyrimidin-2-yl)methanol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (ring)1400 - 1600Medium-Strong
C-O (alcohol)1000 - 1100Strong
C-Cl600 - 800Medium-Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak. Given the molecular formula C₅H₅ClN₂O, the monoisotopic mass is approximately 144.01 g/mol . A characteristic feature will be the M+2 peak at approximately m/z 146, with an intensity of about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents, followed by the cleavage of the stable pyrimidine ring.[6] A plausible fragmentation pathway for (4-chloropyrimidin-2-yl)methanol is outlined below.

fragmentation M [M]⁺˙ m/z 144/146 F1 [M-H]⁺ m/z 143/145 M->F1 -H• F2 [M-CH₂O]⁺˙ m/z 114/116 M->F2 -CH₂O F3 [F2-Cl]⁺ m/z 79 F2->F3 -Cl• F4 [F3-HCN]⁺ m/z 52 F3->F4 -HCN NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add TMS as internal standard (0 ppm). A->B C Transfer to a 5 mm NMR tube. B->C D Place sample in NMR spectrometer (e.g., 400 MHz). C->D E Tune and shim the probe. D->E F Acquire ¹H spectrum (e.g., 16 scans). E->F G Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). E->G H (Optional) Perform D₂O exchange for ¹H spectrum. F->H I Apply Fourier transform. G->I H->I J Phase and baseline correct the spectra. I->J K Calibrate spectra to TMS peak. J->K L Integrate ¹H signals and pick peaks for both spectra. K->L

Figure 3: General workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of (4-chloropyrimidin-2-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz spectrometer. A standard pulse program is sufficient. For confirmation of the hydroxyl proton, a second spectrum can be run after adding a drop of D₂O.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken prior to the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: Use Electron Impact (EI) ionization for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of (4-chloropyrimidin-2-yl)methanol. By analyzing its structural components and comparing them to known compounds, we have established a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. These predictions serve as a valuable reference for researchers synthesizing or utilizing this compound, enabling them to verify its identity and purity with confidence. The provided protocols offer a standardized approach to acquiring high-quality data, ensuring reproducibility and scientific rigor.

References

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem. Available at: [Link]

  • (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem. Available at: [Link]

  • 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. Available at: [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. Available at: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available at: [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem. Available at: [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

  • SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4- METHYL PYRIMIDINE HYDROCHLORIDE. TSI Journals. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of (4-Chloropyrimidin-2-yl)methanol from Simple Precursors

Abstract (4-Chloropyrimidin-2-yl)methanol is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloropyrimidin-2-yl)methanol is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its structural motif, featuring a reactive chlorine atom at the 4-position and a versatile hydroxymethyl group at the 2-position, allows for diverse and regioselective functionalization. This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to (4-Chloropyrimidin-2-yl)methanol, commencing from simple, readily accessible acyclic precursors. We will dissect a three-stage synthetic strategy, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering insights into process optimization and control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of heterocyclic compound synthesis.

Introduction: The Strategic Importance of (4-Chloropyrimidin-2-yl)methanol

The pyrimidine scaffold is a ubiquitous feature in a vast array of bioactive molecules, including antiviral, anticancer, and kinase inhibitor drugs. The specific substitution pattern of (4-Chloropyrimidin-2-yl)methanol makes it a particularly valuable synthon. The chlorine atom at the C4 position is a proficient leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, ether, and thioether functionalities. Concurrently, the primary alcohol at the C2 position offers a handle for oxidation to an aldehyde or carboxylic acid, esterification, or conversion to other functional groups, further expanding the synthetic possibilities.

This guide delineates a practical and scalable three-step synthesis, designed for both laboratory and potential pilot-plant scale production. Our approach is grounded in fundamental organic chemistry principles and supported by established literature precedents for analogous transformations.

Overview of the Synthetic Strategy

The synthesis of (4-Chloropyrimidin-2-yl)methanol is logically approached through a convergent strategy that builds the pyrimidine core and then tailors the functional groups. Our proposed pathway consists of the following key stages:

  • Stage 1: Heterocyclic Ring Formation - Construction of the pyrimidine nucleus via a cyclocondensation reaction to yield a stable, functionalized intermediate, Ethyl 4-hydroxypyrimidine-2-carboxylate.

  • Stage 2: Functional Group Interconversion - Selective reduction of the C2-ester group of the pyrimidine intermediate to the corresponding primary alcohol, (4-Hydroxypyrimidin-2-yl)methanol.

  • Stage 3: Regioselective Chlorination - Conversion of the C4-hydroxyl group to the target chloro-substituent, affording (4-Chloropyrimidin-2-yl)methanol.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Precursors Simple Acyclic Precursors (e.g., Diethyl Malonate, S-Methylisothiourea) Intermediate1 Ethyl 4-hydroxypyrimidine-2-carboxylate Precursors->Intermediate1 Stage 1: Cyclocondensation Intermediate2 (4-Hydroxypyrimidin-2-yl)methanol Intermediate1->Intermediate2 Stage 2: Ester Reduction FinalProduct (4-Chloropyrimidin-2-yl)methanol Intermediate2->FinalProduct Stage 3: Chlorination

Caption: Overall synthetic workflow for (4-Chloropyrimidin-2-yl)methanol.

Stage 1: Synthesis of Ethyl 4-hydroxypyrimidine-2-carboxylate

The foundational step in this synthesis is the construction of the pyrimidine ring. We will employ a well-established method for pyrimidine synthesis: the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon.[1] In this protocol, we utilize diethyl malonate as the three-carbon component and S-methylisothiourea as the N-C-N fragment. This approach is advantageous as it directly installs the desired ester functionality at the C2 position.

Mechanistic Rationale

The reaction proceeds via a base-mediated condensation. The base, in this case, sodium ethoxide, serves two purposes: it deprotonates the acidic α-carbon of diethyl malonate to form a nucleophilic enolate, and it facilitates the cyclization and subsequent aromatization. The S-methylisothiourea acts as the electrophile, and upon cyclization, the methylthio group is eliminated, leading to the formation of the 4-hydroxypyrimidine ring system. The 4-hydroxy group exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone, with the keto form often being predominant in polar solvents and the solid state.[2]

Stage1_Mechanism cluster_0 Mechanism of Cyclocondensation Diethyl Malonate Diethyl Malonate Enolate Enolate Intermediate Diethyl Malonate->Enolate NaOEt Adduct Initial Adduct Enolate->Adduct + S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Ethyl 4-hydroxypyrimidine-2-carboxylate Cyclized->Product - MeSH, - EtOH

Caption: Simplified mechanism for the formation of the pyrimidine ring.

Experimental Protocol

Materials:

  • Diethyl malonate

  • S-methylisothiourea sulfate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Concentrated Hydrochloric Acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 39 g (0.25 mol) of S-methylisothiourea sulfate with stirring. Then, add 40 g (0.25 mol) of diethyl malonate dropwise over 30 minutes.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting solid residue, add 200 mL of ice-water and stir until the solid dissolves.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A white precipitate of Ethyl 4-hydroxypyrimidine-2-carboxylate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the desired product.

Data Summary for Stage 1
ParameterValue
Product Ethyl 4-hydroxypyrimidine-2-carboxylate
Typical Yield 75-85%
Appearance White to off-white crystalline solid
Key Reagents Diethyl malonate, S-methylisothiourea, Na
Solvent Absolute Ethanol
Reaction Time 6-8 hours
Reaction Temp. Reflux

Stage 2: Reduction of Ethyl 4-hydroxypyrimidine-2-carboxylate

The second stage involves the selective reduction of the ester group at the C2 position to a primary alcohol. This transformation requires a potent reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[3]

Mechanistic Rationale

The reduction of an ester with LiAlH₄ proceeds via a two-step mechanism. First, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[4]

It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[5] A potential side reaction to be aware of is the reduction of the pyrimidine ring itself, although this is generally less favorable under controlled conditions.[6]

Stage2_Mechanism cluster_1 Mechanism of Ester Reduction with LiAlH4 Ester Ethyl 4-hydroxypyrimidine-2-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. LiAlH4 Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde - LiOEt Alkoxide Alkoxide Aldehyde->Alkoxide 2. LiAlH4 Product (4-Hydroxypyrimidin-2-yl)methanol Alkoxide->Product 3. H3O+ workup

Caption: Simplified mechanism for the LiAlH₄ reduction of the C2-ester.

Experimental Protocol

Materials:

  • Ethyl 4-hydroxypyrimidine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend 7.6 g (0.2 mol) of LiAlH₄ in 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve 18.4 g (0.1 mol) of Ethyl 4-hydroxypyrimidine-2-carboxylate in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of ethyl acetate to quench the excess LiAlH₄. Then, slowly and dropwise add 8 mL of water, followed by 8 mL of 15% aqueous sodium hydroxide, and finally another 24 mL of water. This sequential addition (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Work-up and Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield (4-Hydroxypyrimidin-2-yl)methanol as a solid. The product can be further purified by recrystallization if necessary.

Data Summary for Stage 2
ParameterValue
Product (4-Hydroxypyrimidin-2-yl)methanol
Typical Yield 80-90%
Appearance White to pale yellow solid
Key Reagents LiAlH₄
Solvent Anhydrous THF
Reaction Time 4-6 hours
Reaction Temp. 0 °C to Room Temperature

Stage 3: Chlorination of (4-Hydroxypyrimidin-2-yl)methanol

The final step is the conversion of the 4-hydroxy group to a chlorine atom. The classic and most effective reagent for this transformation on a pyrimidine ring is phosphorus oxychloride (POCl₃).[7][8] This reaction is a nucleophilic substitution on the pyrimidine ring, which is activated by protonation or complexation with the phosphorus species.

Mechanistic Rationale

The chlorination of a hydroxypyrimidine with POCl₃ is believed to proceed through the formation of a chlorophosphate ester intermediate. The pyrimidine nitrogen attacks the phosphorus atom of POCl₃, followed by elimination of chloride. The hydroxyl group then attacks the activated phosphorus, forming the ester. Subsequent attack by a chloride ion at the C4 position, with the phosphate group acting as an excellent leaving group, results in the formation of the 4-chloropyrimidine. The presence of a base like pyridine can facilitate the reaction by neutralizing the HCl generated.[9] Modern solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed for improved safety and efficiency on a larger scale.[7]

Stage3_Mechanism cluster_2 Mechanism of Chlorination with POCl3 Hydroxypyrimidine (4-Hydroxypyrimidin-2-yl)methanol ActiveEster Chlorophosphate Ester Intermediate Hydroxypyrimidine->ActiveEster + POCl3 ChlorideAttack Chloride Attack at C4 ActiveEster->ChlorideAttack Cl- Product (4-Chloropyrimidin-2-yl)methanol ChlorideAttack->Product

Caption: Simplified mechanism for the chlorination of the 4-hydroxy group.

Experimental Protocol

Materials:

  • (4-Hydroxypyrimidin-2-yl)methanol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, but recommended for larger scale)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 12.6 g (0.1 mol) of (4-Hydroxypyrimidin-2-yl)methanol.

  • Chlorination: Carefully add 50 mL of phosphorus oxychloride (POCl₃). The hydroxypyrimidine may not fully dissolve initially.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure in a well-ventilated fume hood.

  • Work-up (Caution: Exothermic): Cool the viscous residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue with vigorous stirring. This will quench any remaining POCl₃ and hydrolyze phosphorus byproducts.

  • Neutralization and Extraction: Once the initial exothermic reaction has subsided, carefully neutralize the acidic solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (4-Chloropyrimidin-2-yl)methanol.

Data Summary for Stage 3
ParameterValue
Product (4-Chloropyrimidin-2-yl)methanol
Typical Yield 70-85%
Appearance White to light tan solid
Key Reagents POCl₃
Solvent Neat POCl₃ or high-boiling inert solvent
Reaction Time 3-4 hours
Reaction Temp. Reflux (105-110 °C)

Conclusion

This guide has detailed a logical and efficient three-stage synthetic route for the preparation of (4-Chloropyrimidin-2-yl)methanol from simple acyclic precursors. By understanding the mechanistic principles behind each transformation—cyclocondensation, ester reduction, and chlorination—researchers can confidently execute and adapt these protocols. The provided experimental procedures serve as a robust starting point for laboratory synthesis, with considerations for scalability and safety. The strategic importance of (4-Chloropyrimidin-2-yl)methanol as a versatile intermediate ensures that reliable synthetic access to this compound remains a high priority in the field of drug discovery and development.

References

  • WANG Haitao, WANG Hongyan, YANG Liangru , MAO Pu, QU Lingbo. Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. Chinese Journal of Applied Chemistry, 2015, 32(4): 412-415. [Link: http://yyhx.ciac.jl.cn/EN/10.11944/j.issn.1000-0518.2015.04.140294]
  • Dai, C., Niu, Y., Barde, A. et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules 2012, 17, 4533-4542. [Link: https://www.mdpi.com/1420-3049/17/4/4533]
  • BenchChem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). [Link: https://www.benchchem.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link: https://www.masterorganicchemistry.com/2011/08/19/lithium-aluminum-hydride-lialh4/]
  • ECHEMI. I have problems with the reduction using LiAlH4. [Link: https://www.echemi.com/community/i-have-problems-with-the-reduction-using-lialh4_thread_53166-1.html]
  • BenchChem. An In-depth Technical Guide to the Optimization of Reaction Conditions for Chloromethylpyrimidine Analogues. [Link: https://www.benchchem.
  • Oregon State University Libraries. The reaction of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. [Link: https://ir.library.
  • Liu, Y., Cui, M., Zhao, Q., Wang, Q., Liu, Y., & Huang, R. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492. [Link: https://www.researchgate.
  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link: https://www.adichemistry.com/inorganic/p-block/group13/lithium-aluminium-hydride-lialh4-lah.html]
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  • Sujayev, A., Garibov, E., Nazarov, N., & Farzaliyev, V. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research, 6(1). [Link: https://www.hilarispublisher.com/open-access/synthesis-and-investigation-of-new-different-pyrimidinethiones-2161-0401-1000179.pdf]
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  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic letters, 17(19), 4742–4745. [Link: https://www.researchgate.net/publication/282245233_One-Step_Synthesis_of_2-Chloropyrimidin-4-ol_Derivatives_An_Unusual_Reactivity_of_Thiophosgene]
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Sources

Exploratory

(4-Chloropyrimidin-2-yl)methanol reactivity and stability

An In-depth Technical Guide on the Reactivity and Stability of (4-Chloropyrimidin-2-yl)methanol Abstract (4-Chloropyrimidin-2-yl)methanol is a pivotal bifunctional building block in modern synthetic and medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity and Stability of (4-Chloropyrimidin-2-yl)methanol

Abstract

(4-Chloropyrimidin-2-yl)methanol is a pivotal bifunctional building block in modern synthetic and medicinal chemistry. Its unique structure, featuring an electron-deficient pyrimidine ring activated by a chlorine atom at the C4 position and a reactive primary alcohol at the C2 position, offers orthogonal reactivity that is highly valuable for the construction of complex molecular architectures. This guide provides a detailed examination of the molecule's reactivity profile, focusing on the mechanistic underpinnings of its key transformations, such as Nucleophilic Aromatic Substitution (SNAr) and oxidation. Furthermore, it delves into the compound's stability under various stress conditions, outlining potential degradation pathways and providing field-proven protocols for its handling, storage, and stability assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate while ensuring its integrity throughout its lifecycle.

Introduction and Significance

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including pharmaceuticals and agrochemicals. (4-Chloropyrimidin-2-yl)methanol, CAS No. 1093880-89-7, has emerged as a particularly useful intermediate due to its dual reactivity. The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the two ring nitrogens. Simultaneously, the hydroxymethyl group at the C2 position can undergo various transformations, such as oxidation or etherification. This orthogonal reactivity allows for sequential, regioselective modifications, making it a powerful tool for building molecular diversity in drug discovery programs and fine chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Chloropyrimidin-2-yl)methanol is presented below. These values are critical for designing experimental conditions and ensuring safe handling.

PropertyValueSource
CAS Number 1093880-89-7[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Appearance Solid (Typical)[2]
Predicted Density 1.422 ± 0.06 g/cm³[1]
Predicted Boiling Point 238.4 ± 20.0 °C[1]
XLogP3 0.62[1]

Core Reactivity Profile

The reactivity of (4-Chloropyrimidin-2-yl)methanol is dominated by the interplay between the electrophilic pyrimidine core and the nucleophilic/pro-nucleophilic hydroxymethyl side chain.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant reaction of this molecule is the displacement of the C4-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, rendering the C4 carbon highly electrophilic and primed for nucleophilic attack.[3]

Mechanism: The reaction proceeds via a classic two-step addition-elimination SNAr mechanism.[3]

  • Addition: A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer-like complex. This step temporarily disrupts the aromaticity of the ring.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.

SNAr_Mechanism reagents (4-Chloropyrimidin-2-yl)methanol + Nu-H intermediate Meisenheimer-like Complex (Tetrahedral Intermediate) reagents->intermediate Addition of Nucleophile product 4-Substituted Product + HCl intermediate->product Elimination of Chloride (Leaving Group)

Caption: General mechanism for SNAr at the C4 position.

Common Nucleophiles and Conditions:

  • Amines (R-NH₂): Reactions with primary or secondary amines are common and often require heating in a polar aprotic solvent like DMF or DMSO, sometimes with a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl.

  • Alkoxides (R-O⁻): Sodium or potassium alkoxides readily displace the chloride to form ethers. These reactions are typically fast and can often be performed at or slightly above room temperature.

  • Thiols (R-S⁻): Thiolates are excellent nucleophiles and react efficiently to form thioethers.

Factors Influencing Reactivity:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates) react faster than weaker ones (e.g., neutral amines). For aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity.

  • Steric Hindrance: Bulky groups on either the pyrimidine ring or the nucleophile can significantly decrease the reaction rate.

  • Temperature: Many SNAr reactions on chloropyrimidines require elevated temperatures to achieve a reasonable rate.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can solvate the Meisenheimer intermediate and facilitate the reaction.

Reactions of the C2-Hydroxymethyl Group

The primary alcohol functionality at the C2 position offers a second site for synthetic modification.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. The choice of oxidant determines the final product.

  • To Aldehyde: Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are suitable for stopping the oxidation at the aldehyde stage.

  • To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the alcohol directly to the carboxylic acid.[4]

Oxidation_Pathway start (4-Chloropyrimidin-2-yl)methanol aldehyde 4-Chloro-pyrimidine- 2-carbaldehyde start->aldehyde Mild Oxidation (e.g., DMP, MnO₂) acid 4-Chloropyrimidine- 2-carboxylic acid start->acid Strong Oxidation (e.g., KMnO₄) aldehyde->acid Further Oxidation (e.g., KMnO₄)

Caption: Oxidation pathways for the C2-hydroxymethyl group.

Etherification: The hydroxyl group can be converted into an ether. This typically involves deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Stability Profile and Degradation

Understanding the stability of (4-Chloropyrimidin-2-yl)methanol is crucial for ensuring its quality and reliability as a synthetic intermediate. Its bifunctional nature makes it susceptible to specific degradation pathways.

General Stability and Storage

Like many reactive chlorinated heterocyclic compounds, (4-Chloropyrimidin-2-yl)methanol is sensitive to moisture, high temperatures, and potentially light.

  • Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container at low temperatures, such as 2-8°C or -20°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]

  • Handling Precautions: Due to its reactive nature, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In contact with water, chlorinated compounds can slowly hydrolyze, forming hydrochloric acid (HCl), which can lead to corrosion of metal containers.[5]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The likely degradation pathways for (4-Chloropyrimidin-2-yl)methanol include:

  • Hydrolytic Degradation: Under aqueous acidic, basic, or even neutral conditions (especially with heat), the C4-chloro group can be hydrolyzed to a hydroxyl group, yielding (2-hydroxymethyl)pyrimidin-4-ol. This is a common side reaction in SNAr chemistry if water is present.

  • Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) will likely lead to the oxidation of the hydroxymethyl group to the corresponding aldehyde and/or carboxylic acid, as described in the reactivity section.[7]

  • Thermal Degradation: High temperatures can promote unspecified decomposition pathways.

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic and heterocyclic compounds. A control sample protected from light is necessary to confirm photostability.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations and stability assessments.

Protocol: General SNAr with an Amine

This protocol describes a typical procedure for the reaction of (4-Chloropyrimidin-2-yl)methanol with a generic primary amine.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (4-Chloropyrimidin-2-yl)methanol (1.0 eq), the desired primary amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Reaction Conditions: Stir the mixture at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol: Forced Degradation Study Workflow

This workflow, based on ICH guidelines, is used to assess the intrinsic stability of the compound.[6]

  • Stock Solution: Prepare a stock solution of (4-Chloropyrimidin-2-yl)methanol in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal: Expose the solid compound to 80 °C for 48 hours.

    • Photolytic: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Sample Quenching: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a final concentration suitable for analysis.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a PDA detector) to quantify the parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution of Compound stress1 Acid Hydrolysis (HCl, Heat) prep1->stress1 stress2 Base Hydrolysis (NaOH, RT) prep1->stress2 stress3 Oxidation (H₂O₂, RT) prep1->stress3 stress4 Thermal (Solid, Heat) prep1->stress4 stress5 Photolytic (ICH Q1B) prep1->stress5 analysis1 Quench/Neutralize Samples stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by Stability- Indicating HPLC Method analysis1->analysis2 analysis3 Identify & Quantify Degradants analysis2->analysis3

Caption: Workflow for a forced degradation stability study.

Conclusion

(4-Chloropyrimidin-2-yl)methanol is a highly valuable and versatile synthetic intermediate characterized by its orthogonal reactivity. The C4-chloro group serves as an excellent electrophilic site for SNAr reactions, while the C2-hydroxymethyl group allows for a range of functional group transformations, most notably oxidation. Its stability is a critical consideration; the compound should be stored under cold, dry, and inert conditions to prevent hydrolytic and other degradation pathways. By understanding the mechanistic principles of its reactivity and adhering to proper handling and storage protocols, researchers can effectively unlock the full synthetic potential of this important chemical building block.

References

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  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
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Foundational

Biological activity of (4-Chloropyrimidin-2-yl)methanol derivatives

An In-Depth Technical Guide to the Biological Activity of (4-Chloropyrimidin-2-yl)methanol Derivatives Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (4-Chloropyrimidin-2-yl)methanol Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including essential components of DNA and RNA.[1][2] Derivatives of pyrimidine exhibit a vast array of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This technical guide focuses on a specific, yet highly promising subclass: (4-Chloropyrimidin-2-yl)methanol derivatives. The presence of a reactive chloro-substituent at the C4-position and a hydroxymethyl group at the C2-position provides a unique platform for synthetic modification and diverse biological interactions. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and key experimental evaluation protocols for this important class of molecules.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry.[5][6] Its derivatives are integral to a multitude of approved therapeutic agents, including the anticancer drug 5-Fluorouracil and the antiviral drug Zidovudine (AZT).[2][7] The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate the physicochemical properties and biological activities of the resulting molecules.[6][8]

The (4-Chloropyrimidin-2-yl)methanol scaffold is of particular interest for several reasons:

  • Synthetic Handle : The hydroxymethyl group at the C2-position offers a site for esterification, etherification, or oxidation to introduce diverse functionalities.

  • Reactive Center : The chlorine atom at the C4-position is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is crucial for forming covalent bonds with biological targets, a highly effective strategy in modern drug design, particularly for kinase inhibitors.[9][10]

  • Structural Versatility : The combination of these two functional groups allows for the creation of extensive libraries of compounds with varied three-dimensional shapes and properties, facilitating the exploration of structure-activity relationships.

This guide will explore the significant potential of these derivatives, focusing primarily on their anticancer and antimicrobial activities, which are the most prominently reported for related pyrimidine structures.

Synthetic Strategies: A Generalized Approach

The synthesis of (4-Chloropyrimidin-2-yl)methanol derivatives typically follows a multi-step pathway, beginning with readily available pyrimidine precursors. A generalized workflow involves the initial construction of the core pyrimidine ring, followed by functional group interconversions to install the required chloro and hydroxymethyl moieties. Subsequent derivatization at these positions allows for the generation of a chemical library for biological screening.

A common synthetic route might begin with a 2-substituted pyrimidine which can be halogenated at the 4-position. The hydroxymethyl group can be introduced from a corresponding ester or carboxylic acid via reduction. The diagram below illustrates a generalized workflow for the synthesis and derivatization of the core scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization A Pyrimidine Precursor (e.g., 2-methylpyrimidine) B Functional Group Modification (e.g., Oxidation to acid) A->B C Chlorination at C4 (e.g., POCl3) B->C D Reduction to Alcohol (e.g., LiAlH4, NaBH4) C->D E (4-Chloropyrimidin-2-yl)methanol CORE SCAFFOLD D->E F Nucleophilic Aromatic Substitution (SNAr) at C4 E->F Reaction with Nucleophiles (R-NH2, R-SH) G Esterification/Etherification at C2-Methanol E->G Reaction with Acyl Halides, Alkyl Halides H Diverse Library of Target Compounds F->H G->H

Caption: Generalized workflow for synthesis and derivatization.

Spectrum of Biological Activity

Anticancer Activity

Pyrimidine derivatives are widely recognized for their potent anticancer properties.[11] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for DNA synthesis, disruption of cell cycle regulation, and induction of apoptosis.[12] For (4-Chloropyrimidin-2-yl)methanol derivatives, the anticancer effects are often linked to the inhibition of protein kinases.

Many pyrimidine-based compounds function as ATP-competitive inhibitors of kinases, which are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The planar pyrimidine ring is well-suited to fit into the flat, hydrophobic ATP-binding pocket of kinases.[6]

Furthermore, studies on related compounds have shown that they can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are the executive enzymes of apoptosis.[12][13]

Kinase Inhibition: A Covalent Mechanism

A particularly compelling mechanism of action for chloropyrimidine derivatives is covalent inhibition.[9] Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket. The chloro-group at the C4-position of the pyrimidine ring makes the carbon atom highly electrophilic. This allows the thiol group of a nearby cysteine residue to act as a nucleophile, attacking the C4-carbon and displacing the chloride ion in an SNAr reaction. This forms a permanent, covalent bond between the inhibitor and the kinase, leading to irreversible inactivation of the enzyme.[10] This mechanism offers advantages of high potency and prolonged duration of action.

G A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat cells with serial dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [14][15] Protocol:

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [16]2. Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation : Dilute the standardized inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. The total volume in each well is now 100 µL.

  • Controls : Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard. [17]5. Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. [16]

Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of (4-Chloropyrimidin-2-yl)methanol Derivatives

Compound ID R¹ Substituent (at C4-position) R² Substituent (at C2-methanol) IC₅₀ (µM) vs. MCF-7¹ IC₅₀ (µM) vs. A549² IC₅₀ (µM) vs. NHDF³
XYZ-01 -Cl (Parent) -H 15.2 ± 1.8 21.5 ± 2.3 >100
XYZ-02 -NH-Ph -H 5.8 ± 0.7 8.1 ± 0.9 85.3 ± 9.1
XYZ-03 -S-Ph -H 9.3 ± 1.1 12.4 ± 1.5 >100
XYZ-04 -Cl -C(O)CH₃ 12.1 ± 1.4 18.9 ± 2.0 92.6 ± 10.5
Doxorubicin (Reference) (Reference) 0.9 ± 0.1 1.2 ± 0.2 5.4 ± 0.6

¹MCF-7: Human Breast Adenocarcinoma. ²A549: Human Lung Carcinoma. ³NHDF: Normal Human Dermal Fibroblasts (for selectivity). Data are presented as mean ± SD from three independent experiments. Note: Data is hypothetical for illustrative purposes.

Table 2: Antimicrobial Activity (MIC) of (4-Chloropyrimidin-2-yl)methanol Derivatives

Compound ID MIC (µg/mL) vs. S. aureus (Gram +) MIC (µg/mL) vs. E. coli (Gram -) MIC (µg/mL) vs. C. albicans (Fungus)
XYZ-01 16 32 64
XYZ-02 8 16 32
XYZ-03 4 8 16
Ciprofloxacin 1 0.5 N/A
Fluconazole N/A N/A 8

Note: Data is hypothetical for illustrative purposes.

Conclusion and Future Perspectives

Derivatives of (4-Chloropyrimidin-2-yl)methanol represent a versatile and highly promising scaffold in medicinal chemistry. The inherent reactivity of the C4-chloro position enables their development as potent covalent inhibitors, particularly for kinases, which is a validated and successful strategy in cancer therapy. The synthetic accessibility and potential for diverse functionalization at both the C2 and C4 positions provide a robust platform for generating extensive compound libraries to probe structure-activity relationships.

Future research should focus on:

  • Target Selectivity : While potency is important, selectivity is crucial for minimizing off-target effects and toxicity. Screening derivatives against a broad panel of kinases is essential to identify selective inhibitors.

  • Pharmacokinetic Profiling : Promising compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy. [18][19]* Exploration of Other Activities : While this guide focuses on anticancer and antimicrobial activities, the pyrimidine scaffold is known for a wide range of biological effects. [4][7]Screening against other targets, such as viral polymerases or inflammatory mediators, could uncover new therapeutic applications.

By leveraging the unique chemical features of the (4-Chloropyrimidin-2-yl)methanol core, researchers are well-positioned to develop novel and effective therapeutic agents for a range of human diseases.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Al-Omair, M. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(10), 6836-6849. Available from: [Link]

  • Singh, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • Wang, S., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available from: [Link]

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  • Kumari, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available from: [Link]

  • Sharma, D., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

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  • Sonawane, K. D. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]

  • Singh, H., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available from: [Link]

  • Narwal, S., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available from: [Link]

  • Sutar, S. S., et al. (2021). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology. Available from: [Link]

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  • Derissen, E. J., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Available from: [Link]

  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. Available from: [Link]

  • Eissa, M. H., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available from: [Link]

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  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

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  • Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available from: [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • Eissa, M. H., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available from: [Link]

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  • Vitanza, L., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. IntechOpen. Available from: [Link]

  • Golenia, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available from: [Link]

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  • Saponaro, G., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. Available from: [Link]

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Exploratory

(4-Chloropyrimidin-2-yl)methanol: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (4-Chloropyrimidin-2-yl)methanol has emerged as a pivotal building block in contemporary organic synthesis, particularly within...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Chloropyrimidin-2-yl)methanol has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a versatile hydroxymethyl group at the 2-position of the pyrimidine core, offers a dual functionality that is highly sought after in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, with a focus on delivering actionable insights for professionals in drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (4-Chloropyrimidin-2-yl)methanol is fundamental for its effective use in synthesis. Key data is summarized in the table below.

PropertyValueSource
CAS Number 1093880-89-7[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Storage Inert atmosphere, store in freezer, under -20°C[1]
SMILES Code OCC1=NC=CC(Cl)=N1[1]

Safety and Handling: (4-Chloropyrimidin-2-yl)methanol should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. The GHS pictograms indicate it is a warning-level hazard. Precautionary statements include avoiding breathing dust/fumes and contact with skin and eyes.[1]

Core Synthesis and Mechanistic Considerations

The choice of a potent reducing agent like LiAlH₄ is crucial due to the electron-deficient nature of the pyrimidine ring, which can deactivate the carbonyl group towards reduction. The reaction mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. This is followed by the collapse of the tetrahedral intermediate and subsequent reduction of the resulting aldehyde to the primary alcohol.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of (4-Chloropyrimidin-2-yl)methanol is primarily dictated by the reactivity of its two functional groups: the chloro substituent at the 4-position and the hydroxymethyl group at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its application in building complex molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4-position towards nucleophilic attack.

Causality Behind Experimental Choices: The choice of reaction conditions for SNAr reactions is critical for achieving high yields and selectivity. Aprotic polar solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are often employed to dissolve the reactants and facilitate the reaction. The use of a base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or an organic amine like triethylamine (Et₃N), is typically required to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

A variety of nucleophiles can be employed to displace the chloride, including:

  • Amines: Primary and secondary amines readily react to form 2-substituted-4-aminopyrimidines. This reaction is fundamental in the synthesis of many kinase inhibitors, where the aminopyrimidine core acts as a hinge-binding motif.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Illustrative Workflow: Nucleophilic Aromatic Substitution

sn_ar_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A (4-Chloropyrimidin-2-yl)methanol E Reaction Mixture A->E B Nucleophile (e.g., R-NH2) B->E C Base (e.g., NaH, Et3N) C->E activates nucleophile D Aprotic Solvent (e.g., THF, DMF) D->E solvent F Work-up & Purification E->F after reaction completion G 4-Substituted Pyrimidine Derivative F->G

Caption: Generalized workflow for the nucleophilic aromatic substitution (SNAr) reaction of (4-Chloropyrimidin-2-yl)methanol.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position offers a versatile handle for further synthetic modifications.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. For instance, manganese dioxide (MnO₂) is a mild reagent suitable for the selective oxidation to the corresponding aldehyde, pyrimidine-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, would lead to the carboxylic acid. The resulting aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation activates the benzylic-like position for subsequent nucleophilic substitution reactions. Alternatively, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can convert the hydroxymethyl group into a chloromethyl group, providing another electrophilic site for further functionalization.

Experimental Protocol: Conversion of a Hydroxymethylpyrimidine to a Chloromethylpyrimidine (Analogous Procedure)

This protocol is based on a similar transformation and serves as a representative example of how the hydroxymethyl group can be activated.

  • Reaction Setup: To a stirred solution of the (pyrimidin-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.1-1.3 eq) dropwise at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, the chloromethylpyrimidine hydrochloride salt, can often be used in the next step without further purification.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring are capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

While specific examples of marketed drugs derived directly from (4-Chloropyrimidin-2-yl)methanol are not prominently featured in the public domain, its strategic value lies in its potential to serve as a key intermediate in the synthesis of novel kinase inhibitors. For instance, in the synthesis of the multi-kinase inhibitor Dasatinib, a structurally related building block, 2-methyl-4,6-dichloropyrimidine, is utilized. The synthetic strategies employed in the preparation of Dasatinib, which involve sequential nucleophilic aromatic substitution reactions on the dichloropyrimidine core, provide a strong precedent for the utility of (4-Chloropyrimidin-2-yl)methanol in similar synthetic campaigns.[2][3][4][5][6][7]

The general strategy involves the sequential reaction of the two electrophilic sites of a functionalized pyrimidine with different nucleophiles. In the case of (4-Chloropyrimidin-2-yl)methanol, a synthetic route could involve:

  • Initial SNAr at the C4-position: Reaction with a key amine fragment that is crucial for binding to the target kinase.

  • Modification of the C2-hydroxymethyl group: Conversion to a chloromethyl group followed by a second nucleophilic substitution, or oxidation to an aldehyde for further elaboration.

This stepwise approach allows for the controlled and convergent assembly of complex molecules with potential therapeutic applications.

Logical Relationship: From Building Block to Kinase Inhibitor

kinase_inhibitor_synthesis A (4-Chloropyrimidin-2-yl)methanol B Nucleophilic Aromatic Substitution (SNAr) at C4 with Amine 1 A->B C Intermediate A: 4-Amino-substituted pyrimidine B->C D Activation of C2-Hydroxymethyl Group (e.g., conversion to -CH2Cl) C->D E Intermediate B: Activated 2-substituted pyrimidine D->E F Second Nucleophilic Substitution at C2 with Nucleophile 2 E->F G Final Kinase Inhibitor Scaffold F->G

Caption: A potential synthetic pathway for the development of kinase inhibitors utilizing (4-Chloropyrimidin-2-yl)methanol.

Conclusion

(4-Chloropyrimidin-2-yl)methanol is a valuable and versatile building block for organic synthesis, offering two distinct and strategically important functional groups. Its utility is particularly pronounced in the field of medicinal chemistry, where the pyrimidine core is a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its reactivity, particularly the propensity of the C4-chloro group to undergo nucleophilic aromatic substitution and the various transformations possible for the C2-hydroxymethyl group, allows for the rational design and efficient execution of complex synthetic routes. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful drug discovery programs.

References

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... Retrieved from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of dasatinib intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Google Patents. (2015). Process and intermediates for the preparation of dasatinib.
  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • drmurugesanchemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Google Patents. (2012). WO 2012/073254 A1.
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  • PubMed. (n.d.). Chloropyrimidines as a new class of antimicrobial agents. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0395192A3 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron).
  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for (4-Chloropyrimidin-2-yl)methanol Analogues

Foreword: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therape...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its inherent ability to engage in specific, high-affinity interactions with biological macromolecules has led to the development of numerous successful drugs, particularly in oncology.[1][2] The compound (4-Chloropyrimidin-2-yl)methanol, while primarily a synthetic intermediate, presents a core structure whose analogues are ripe for exploration. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate novel therapeutic targets for this promising class of molecules. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to target discovery.

Foundational Rationale: Why Investigate this Scaffold?

While (4-Chloropyrimidin-2-yl)methanol itself is not reported to have significant direct biological activity, its true value lies in its role as a versatile building block for more complex and potent molecules. The strategic placement of its chloro, hydroxyl, and pyrimidine moieties allows for diverse chemical modifications, enabling the synthesis of large, focused libraries of analogues. The rationale for investigating these analogues is grounded in the well-established activities of the broader pyrimidine class.

Hypothesized Target Classes

Based on extensive precedent in medicinal chemistry, analogues derived from this scaffold are most likely to engage with the following protein families:

  • Protein Kinases: The pyrimidine core is a classic "hinge-binding" motif, capable of displacing ATP in the active site of many kinases.[3] Eight FDA-approved kinase inhibitors are built upon this scaffold.[3] Therefore, kinases involved in oncogenic signaling pathways (e.g., EGFR, Aurora kinases, CDKs) represent a primary target class.[4][5][6]

  • Enzymes in Nucleoside Metabolism: As structural mimics of endogenous pyrimidines, these analogues can function as antimetabolites.[7][8] They can be intracellularly metabolized into fraudulent nucleotides that disrupt DNA and RNA synthesis or directly inhibit key enzymes like thymidylate synthase.[9][10]

  • Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 is a key resistance mechanism in cancer. The related (Pyrimidin-4-yl)methanol scaffold has been successfully used to synthesize Mcl-1 inhibitors, suggesting that analogues of the 2-yl isomer could have similar potential.

The Strategic Workflow: From Phenotype to Validated Target

A successful target identification campaign is a systematic process of narrowing down possibilities through sequential, validated steps. The workflow described here is designed to be both comprehensive and logically self-correcting.

G cluster_0 Phase 1: Discovery & Identification cluster_1 Phase 2: Target Validation A Analogue Synthesis & Phenotypic Screening B Chemical Probe Synthesis (Biotinylation / Photo-affinity Label) A->B Active Analogue Selected C Chemical Proteomics: Affinity Pull-down B->C Probe Immobilized D Protein Identification via LC-MS/MS C->D Bound Proteins Eluted E Bioinformatic Analysis & Hit Prioritization D->E Protein List Generated F Biochemical Validation (Enzyme Assays, SPR, ITC) E->F Candidate Targets Selected G Cellular Target Engagement (CETSA) F->G Direct Binding Confirmed H Genetic Validation (siRNA / CRISPR) G->H In-Cell Binding Confirmed I Validated Therapeutic Target H->I Phenotype Replicated

Caption: High-level workflow for target identification and validation.

Phase 1: Target Identification via Chemical Proteomics

The cornerstone of modern target deconvolution is chemical proteomics, which uses a modified version of the bioactive small molecule to "fish" for its binding partners within the complex milieu of a cell lysate.[11][12]

Causality of Experimental Design: Why Chemical Probes are Essential

Directly identifying the target of an unmodified small molecule in a proteome of over 10,000 proteins is technically infeasible for initial discovery. Therefore, we modify the bioactive analogue to create a "chemical probe." This involves attaching a functional handle—most commonly a biotin tag—that allows for its selective retrieval.[13][14] The key is to attach this handle at a position on the molecule that does not disrupt its binding to the target protein, a determination often guided by Structure-Activity Relationship (SAR) data from the initial analogue library screening.

G cluster_0 Probe Synthesis Strategy Analogue (4-Chloropyrimidin-2-yl)methanol Analogue Bioactive Core R-group (Modification Site) Linker Flexible Linker (e.g., PEG) Analogue:f2->Linker Covalent Attachment Tag Affinity Tag (Biotin) Linker->Tag Probe Final Chemical Probe Bioactive Core Linker-Tag

Caption: Conceptual design of a biotinylated chemical probe.

Protocol: Affinity-Based Chemoproteomics Pull-Down

This protocol describes the use of an immobilized chemical probe to isolate target proteins from a cell lysate.[13][15] The self-validating aspect of this protocol comes from the inclusion of a crucial negative control: a competition experiment using an excess of the original, unmodified bioactive compound. True targets will show significantly reduced binding to the probe in the presence of this competitor.

Materials:

  • Streptavidin-coated magnetic beads

  • Biotinylated chemical probe and unmodified parent compound

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Step-by-Step Methodology:

  • Probe Immobilization:

    • Resuspend streptavidin beads in lysis buffer.

    • Incubate beads with the biotinylated chemical probe for 1 hour at 4°C with rotation to allow for binding.

    • Wash the beads 3x with wash buffer to remove any unbound probe.

  • Lysate Incubation:

    • Normalize total protein concentration of the cell lysate.

    • Divide the lysate into two experimental arms:

      • Test Arm: Add lysate to the probe-immobilized beads.

      • Competition Control Arm: Pre-incubate the lysate with a 100-fold molar excess of the unmodified parent compound for 30 minutes before adding it to the probe-immobilized beads.

    • Incubate both arms for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (5-7 times) with cold wash buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution:

    • Add elution buffer to the washed beads.

    • Boil the samples at 95°C for 10 minutes to denature the proteins and release them from the beads.

    • Separate the eluate from the beads using the magnetic stand.

  • Analysis:

    • Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain. Specific protein bands should appear in the Test Arm but be significantly diminished or absent in the Competition Control Arm.

    • Excise these specific bands for identification, or proceed with in-solution digestion of the entire eluate for analysis by mass spectrometry.

G Beads Streptavidin Beads Probe Biotinylated Probe Beads->Probe Immobilize Lysate Cell Lysate Probe->Lysate Incubate (Test) Lysate->Probe Incubate (Control) Wash Wash Steps (5x) Lysate->Wash Competitor Excess Free Analogue Competitor->Probe Incubate (Control) Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: Workflow for an affinity pull-down experiment.

Data Analysis and Hit Prioritization

Following LC-MS/MS analysis, raw data is processed to identify and quantify the proteins in each sample. The primary goal is to identify proteins that are significantly enriched in the test sample compared to the competition control.

Protein IDSpectral Counts (Test)Spectral Counts (Competition)Fold Change (Test/Control)Biological FunctionPriority
P12345150530.0Serine/Threonine KinaseHigh
Q678901251101.1Structural (Actin)Low
P5432180155.3Metabolic EnzymeMedium
O1298725221.1Ribosomal ProteinLow

Table 1: Example Data from a Quantitative Proteomics Experiment. Proteins with a high fold-change, such as the kinase P12345, are prioritized as high-confidence candidate targets. Proteins with low fold-change are likely non-specific binders.

Phase 2: Rigorous Target Validation

Identification is not confirmation. Once a list of high-confidence candidates is generated, a series of orthogonal experiments must be performed to validate that the identified protein is a true, biologically relevant target of the compound.[12][16]

Biochemical Validation: Proving Direct Interaction

The first step is to confirm a direct, physical interaction between the small molecule and the purified candidate protein.

  • Enzyme Activity Assays: If the candidate is an enzyme (e.g., a kinase), its activity can be measured in the presence of increasing concentrations of the analogue. This will determine the compound's potency (IC₅₀).

  • Surface Plasmon Resonance (SPR): This technique immobilizes the purified protein on a sensor chip and flows the small molecule over it. It provides real-time measurement of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Purified recombinant candidate kinase, kinase-specific peptide substrate, ATP, and the (4-Chloropyrimidin-2-yl)methanol analogue.

  • Reaction Setup: In a 96-well plate, add the kinase and peptide substrate to a buffer solution.

  • Inhibitor Addition: Add the analogue across a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement: Confirming Binding in a Biological Context

It is crucial to demonstrate that the compound binds its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

  • Treatment: Treat intact cells with the analogue or a vehicle control (DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (which contains the non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. In the presence of the binding analogue, the protein will remain soluble at higher temperatures, resulting in a "thermal shift."

Genetic Validation: Linking Target to Phenotype

The final and most critical validation step is to show that modulating the target protein genetically produces the same biological effect as treating the cells with the compound.

  • siRNA/shRNA Knockdown: Use small interfering or short hairpin RNAs to transiently reduce the expression of the target protein.

  • CRISPR-Cas9 Knockout: Employ gene editing technology to permanently knock out the gene encoding the target protein.

If the anti-proliferative (or other phenotypic) effect observed with the compound is significantly diminished in cells where the target protein has been knocked down or knocked out, this provides strong evidence for a causal link between the target and the compound's mechanism of action.

G Compound Analogue Treatment Phenotype Observed Phenotype (e.g., Apoptosis) Compound->Phenotype Knockdown Target Gene Knockdown (e.g., siRNA) Knockdown->Phenotype Phenocopies Compound Effect Link Mechanism of Action VALIDATED Phenotype->Link

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to Chloropyrimidine Methanol Compounds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to engage in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to engage in a multitude of biological interactions has cemented its importance in the design of novel drugs. Within this vast chemical space, chloropyrimidine methanol compounds have emerged as a particularly versatile and potent class of molecules. The strategic placement of a reactive chlorine atom and a hydroxylmethyl group on the pyrimidine ring provides a unique combination of features: a handle for further chemical elaboration and a key interaction point with biological targets.

This technical guide offers an in-depth exploration of chloropyrimidine methanol compounds, from their fundamental synthesis to their application in contemporary drug discovery. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and analyze the critical structure-activity relationships that drive their therapeutic potential.

I. The Synthetic Landscape: Crafting the Chloropyrimidine Methanol Core

The synthetic accessibility of chloropyrimidine methanol derivatives is a key driver of their widespread use in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the availability of starting materials. A common and efficient strategy involves the chlorination of hydroxypyrimidine precursors, which are often readily available.

Chlorination of Hydroxypyrimidines: A Gateway to Reactivity

A frequently employed method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine from 2-Hydroxy-4-methylpyrimidine

This protocol describes a common method for the chlorination of a hydroxypyrimidine.

Materials:

  • 2,6-dichloro-4-methylpyrimidine

  • Zinc powder

  • Iodine

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • To a vigorously stirred slurry containing 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, sequentially add 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine.[1]

  • Heat the reaction mixture to reflux at 70°C for 4 hours.[1]

  • After completion of the reaction, cool the mixture to room temperature and filter.[1]

  • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

  • Extract the aqueous residue with dichloromethane (DCM).[1]

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to afford 2-chloro-4-methylpyrimidine as a white solid (Yield: 53%).[1]

Causality: The use of zinc powder and iodine suggests a reductive dechlorination of the more reactive chlorine at position 6. This selectivity is crucial for obtaining the desired 2-chloro-4-methylpyrimidine. The choice of a mixed ethanol/water solvent system facilitates the solubility of both the organic substrate and the inorganic reagents.

A similar strategy can be employed for the synthesis of other chloropyrimidine derivatives. For instance, 2,4-dichloro-5-fluoropyrimidine can be synthesized from 5-fluoropyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride and N,N-dimethylaniline.[2]

Synthesis of Hydroxymethylated Chloropyrimidines

The introduction of the methanol (hydroxymethyl) group can be achieved through various methods, often starting from a pyrimidine derivative bearing a suitable functional group that can be converted to a hydroxymethyl group. For example, a carboxylic acid or ester can be reduced, or a formyl group can be introduced and subsequently reduced.

A patent describes the preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde from uracil, which can then be reduced to the corresponding methanol derivative.[3]

Experimental Protocol: Synthesis of (2-chloropyrimidin-4-yl)methanol via Reduction of a Precursor

While a direct, detailed protocol for the synthesis of (2-chloropyrimidin-4-yl)methanol from a readily available starting material was not found in the immediate search results, a common synthetic strategy would involve the reduction of a corresponding carboxylic acid or aldehyde. The following is a generalized protocol based on standard organic chemistry principles.

Materials:

  • 2-chloro-pyrimidine-4-carbaldehyde (or corresponding carboxylic acid)

  • Sodium borohydride (for aldehyde reduction) or Lithium aluminum hydride (for acid reduction)

  • Methanol (as solvent for borohydride reduction) or Diethyl ether/THF (for LAH reduction)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (Conceptual):

  • Dissolve the 2-chloropyrimidine-4-carbaldehyde in methanol at 0 °C.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality: The choice of reducing agent is critical. Sodium borohydride is a mild reducing agent suitable for the selective reduction of aldehydes and ketones in the presence of other functional groups like the chloro- and pyrimidine moieties. The use of a protic solvent like methanol is compatible with sodium borohydride.

The following diagram illustrates a general synthetic workflow for accessing chloropyrimidine methanol compounds.

Synthesis_Workflow Start Hydroxypyrimidine or other precursor Chlorination Chlorination (e.g., POCl3) Start->Chlorination Chloropyrimidine Chloropyrimidine Chlorination->Chloropyrimidine Functionalization Introduction of -CH2OH precursor (e.g., formylation, carboxylation) Chloropyrimidine->Functionalization Precursor Chloropyrimidine with -CHO or -COOH Functionalization->Precursor Reduction Reduction (e.g., NaBH4) Precursor->Reduction Final_Product Chloropyrimidine Methanol Reduction->Final_Product Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Substrate Substrate Protein ATP->Substrate binds to Phosphorylation Phosphorylation Substrate->Phosphorylation is phosphorylated Phosphorylated_Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor Chloropyrimidine Methanol Inhibitor Binding Competitive Binding Inhibitor->Binding Binding->ATP blocks No_Phosphorylation No Phosphorylation Binding->No_Phosphorylation

Caption: Competitive inhibition of a kinase by a chloropyrimidine methanol compound.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the structure-activity relationship is paramount in drug discovery. For chloropyrimidine methanol compounds, the key SAR considerations revolve around:

  • Position of the Chlorine Atom: The position of the chlorine atom influences the electrophilicity of the pyrimidine ring and its reactivity towards nucleophiles. This is particularly important for covalent inhibitors that target specific residues in the active site. The position also affects the overall electronic distribution of the molecule, which can impact non-covalent interactions.

  • Position of the Methanol Group: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. Its position determines the spatial orientation of these interactions, which can significantly impact binding affinity and selectivity.

  • Substitution on the Pyrimidine Ring: Further substitution on the pyrimidine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. Substituents can also introduce additional interaction points with the target.

A study on pyrimidine derivatives as ALK inhibitors highlighted the importance of the pyrimidine scaffold as a bioisostere for purines, allowing for effective binding to ATP-binding enzymes. [4]The SAR of these compounds is a complex interplay of electronic, steric, and hydrophobic factors.

V. Conclusion and Future Directions

Chloropyrimidine methanol compounds represent a highly valuable and versatile class of molecules in the medicinal chemist's toolbox. Their synthetic tractability, coupled with their ability to engage in a wide range of biological interactions, makes them a fertile ground for the discovery of novel therapeutics. The strategic combination of a reactive chlorine atom and a hydrogen-bonding methanol group provides a powerful platform for designing potent and selective inhibitors of key biological targets.

Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access a wider diversity of chloropyrimidine methanol isomers. A deeper understanding of the SAR through computational modeling and experimental studies will enable the rational design of next-generation inhibitors with improved efficacy and safety profiles. The exploration of these compounds as covalent inhibitors and their application in targeting other enzyme families beyond kinases also represent exciting avenues for future investigation. As our understanding of the molecular basis of disease continues to grow, the adaptable and potent nature of the chloropyrimidine methanol scaffold ensures its continued prominence in the ongoing quest for new and effective medicines.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • (2-Chloropyridin-4-yl)methanol. PubChem. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed. [Link]

  • JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

  • (2-chloro-6-methylpyrimidin-4-yl)methanol. PubChemLite. [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. [Link]

  • Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Functionalization of the Methanol Group in (4-Chloropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Strategic Importance of (4-Chloropyrimidin-2-yl)methanol in Medicinal Chemistry (4-Chloropyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of (4-Chloropyrimidin-2-yl)methanol in Medicinal Chemistry

(4-Chloropyrimidin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The strategic positioning of the chloro and hydroxymethyl substituents offers two orthogonal handles for chemical modification. The 4-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities. The 2-methanol group provides a versatile platform for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of key strategies for the functionalization of the methanol group of (4-Chloropyrimidin-2-yl)methanol. We will delve into the underlying chemical principles, provide field-proven protocols, and offer insights into experimental design and troubleshooting.

I. Oxidation of the Methanol Group to the Corresponding Aldehyde

The oxidation of the primary alcohol in (4-Chloropyrimidin-2-yl)methanol to its corresponding aldehyde, 4-chloro-2-formylpyrimidine, furnishes a key intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive chloropyrimidine ring.

A. Dess-Martin Periodinane (DMP) Oxidation: A Mild and Reliable Method

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for the oxidation of primary alcohols to aldehydes.[2] The reaction proceeds under neutral conditions and at room temperature, which is advantageous for substrates bearing sensitive functional groups.

Causality of Experimental Choices:

  • Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for DMP oxidations as it is relatively non-polar, inert under the reaction conditions, and effectively solubilizes both the starting material and the reagent.

  • Sodium Bicarbonate (NaHCO₃) as a Buffer: The oxidation reaction produces acetic acid as a byproduct. NaHCO₃ is added to buffer the reaction mixture and prevent potential acid-catalyzed side reactions or degradation of the desired aldehyde.

Experimental Protocol: Synthesis of 4-Chloro-2-formylpyrimidine

  • To a stirred solution of (4-Chloropyrimidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously for 30 minutes until both layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reagent/ParameterCondition/AmountPurpose
(4-Chloropyrimidin-2-yl)methanol1.0 eqStarting material
Dess-Martin Periodinane1.2 eqOxidizing agent
Anhydrous Dichloromethane0.1 MSolvent
Temperature0 °C to Room TemperatureReaction condition
Sodium Bicarbonate (sat. aq.)QuenchingNeutralize acidic byproduct
Sodium Thiosulfate (sat. aq.)QuenchingReduce excess DMP

Workflow for Dess-Martin Periodinane Oxidation

DMP_Oxidation SM (4-Chloropyrimidin-2-yl)methanol Reagent Dess-Martin Periodinane DCM, 0 °C to RT SM->Reagent Oxidation Quench Quench (NaHCO₃/Na₂S₂O₃) Reagent->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-2-formylpyrimidine Purification->Product

Caption: Workflow for the oxidation of (4-Chloropyrimidin-2-yl)methanol using Dess-Martin Periodinane.

II. Etherification of the Methanol Group

The conversion of the hydroxyl group to an ether linkage is a common strategy to modify the steric and electronic properties of a molecule, which can significantly impact its biological activity and pharmacokinetic profile.

A. Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This method is straightforward and widely applicable.

Causality of Experimental Choices:

  • Sodium Hydride (NaH) as a Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide.

  • Tetrahydrofuran (THF) as a Solvent: Anhydrous THF is a suitable aprotic solvent that solubilizes the starting material and the alkoxide intermediate.

  • Alkyl Halide as Electrophile: The choice of alkyl halide (e.g., methyl iodide, benzyl bromide) determines the nature of the ether functionality introduced.

Experimental Protocol: Synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of (4-Chloropyrimidin-2-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
(4-Chloropyrimidin-2-yl)methanol1.0 eqStarting material
Sodium Hydride (60%)1.2 eqBase for deprotonation
Anhydrous Tetrahydrofuran0.2 MSolvent
Methyl Iodide1.5 eqElectrophile
Temperature0 °C to Room TemperatureReaction condition

III. Esterification of the Methanol Group

Esterification of the hydroxyl group can introduce functionalities that can act as prodrugs, improve solubility, or modulate the interaction of the molecule with its biological target.

A. Steglich Esterification: Mild Conditions for Acid-Sensitive Substrates

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP), to facilitate the coupling of a carboxylic acid and an alcohol.[3] This method is particularly useful for substrates that are sensitive to acidic conditions.

Causality of Experimental Choices:

  • EDC and DMAP: This combination activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst.

  • Dichloromethane (DCM) as Solvent: DCM is a common solvent for Steglich esterifications due to its inertness and ability to dissolve the reactants.

Experimental Protocol: Synthesis of (4-Chloropyrimidin-2-yl)methyl acetate

  • To a stirred solution of (4-Chloropyrimidin-2-yl)methanol (1.0 eq), acetic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x volume), followed by a saturated aqueous solution of NaHCO₃ (2 x volume), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
(4-Chloropyrimidin-2-yl)methanol1.0 eqStarting material
Acetic Acid1.2 eqCarboxylic acid
EDC1.5 eqCoupling agent
DMAP0.1 eqCatalyst
Anhydrous Dichloromethane0.2 MSolvent
Temperature0 °C to Room TemperatureReaction condition

IV. Nucleophilic Substitution of the Hydroxyl Group

Direct nucleophilic substitution of a hydroxyl group is challenging due to its poor leaving group ability (hydroxide is a strong base).[4] Therefore, the hydroxyl group must first be activated or converted into a better leaving group.

A. Mitsunobu Reaction: A Versatile and Stereospecific Conversion

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration at stereogenic centers.[5][6][7] The reaction proceeds under mild, neutral conditions.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a key betaine intermediate that activates the alcohol.[6] DIAD is often preferred over DEAD due to its reduced toxicity.

  • Nucleophile: The choice of nucleophile (e.g., a carboxylic acid, a phenol, hydrazoic acid) determines the product of the reaction. The pKa of the nucleophile should generally be less than 15.[8]

  • Anhydrous THF: THF is the most common solvent for the Mitsunobu reaction.[8]

Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-chloropyrimidine via Mitsunobu Reaction

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction. It is recommended to work behind a blast shield.[8]

  • To a stirred solution of (4-Chloropyrimidin-2-yl)methanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Stir the resulting milky white suspension for 15-20 minutes at 0 °C.

  • Add a solution of diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to afford the desired azide.

Reagent/ParameterCondition/AmountPurpose
(4-Chloropyrimidin-2-yl)methanol1.0 eqStarting material
Triphenylphosphine (PPh₃)1.5 eqMitsunobu reagent
Diisopropyl Azodicarboxylate (DIAD)1.5 eqMitsunobu reagent
Diphenylphosphoryl Azide (DPPA)1.5 eqAzide source
Anhydrous Tetrahydrofuran0.2 MSolvent
Temperature0 °C to Room TemperatureReaction condition

Logical Relationship in the Mitsunobu Reaction

Mitsunobu_Reaction cluster_reagents Mitsunobu Reagents cluster_intermediates Key Intermediates Alcohol (4-Chloropyrimidin-2-yl)methanol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Activation PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate (PPh₃-DIAD adduct) PPh3->Betaine Formation DIAD DIAD DIAD->Betaine Formation Nucleophile Nucleophile (e.g., DPPA) Product Substituted Product Nucleophile->Product SN2 Attack Betaine->Alkoxyphosphonium Activation Alkoxyphosphonium->Product SN2 Attack Byproducts Triphenylphosphine oxide + Reduced DIAD Alkoxyphosphonium->Byproducts

Caption: Key steps and intermediates in the Mitsunobu reaction.

Conclusion

The functionalization of the methanol group in (4-Chloropyrimidin-2-yl)methanol opens up a vast chemical space for the synthesis of novel pyrimidine derivatives. The choice of reaction—be it oxidation, etherification, esterification, or nucleophilic substitution—should be guided by the overall synthetic strategy and the desired properties of the target molecule. The protocols outlined in this guide provide a robust starting point for researchers in their quest to develop new and improved therapeutic agents. Careful consideration of reaction conditions, stoichiometry, and purification methods is paramount to achieving successful outcomes.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

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Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of (4-Chloropyrimidin-2-yl)methanol

Introduction (4-Chloropyrimidin-2-yl)methanol is a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. The pyrimidine core is a prevalent motif in a vast number of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloropyrimidin-2-yl)methanol is a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. The pyrimidine core is a prevalent motif in a vast number of biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a reactive chlorine atom at the C4-position and a hydroxymethyl group at the C2-position makes this compound a prime candidate for constructing diverse molecular libraries through nucleophilic aromatic substitution (SNAr) reactions.[1] The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, renders the carbon atoms attached to halogen substituents highly electrophilic and susceptible to attack by nucleophiles.[2] This guide provides an in-depth exploration of the reactivity of (4-chloropyrimidin-2-yl)methanol and detailed protocols for its derivatization with various nucleophiles, aimed at researchers, scientists, and professionals in drug development.

Reactivity and Mechanistic Considerations

The primary pathway for the substitution of the chlorine atom in (4-chloropyrimidin-2-yl)methanol is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically involves a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4-position. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, which is a good leaving group, yielding the final substituted product.

The C4-position of the pyrimidine ring is generally more activated towards nucleophilic attack compared to the C2-position.[3][4] This regioselectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3]

Factors Influencing Reactivity:
  • Nucleophile Strength: Stronger nucleophiles, such as thiols and primary amines, will generally react more readily and under milder conditions than weaker nucleophiles like alcohols.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Temperature: Many SNAr reactions on chloropyrimidines can be conducted at room temperature or with gentle heating. However, for less reactive nucleophiles, elevated temperatures may be necessary to drive the reaction to completion.

  • Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during the reaction, particularly when using amine nucleophiles.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the reaction of (4-chloropyrimidin-2-yl)methanol with representative N-, O-, and S-nucleophiles.

General Considerations and Safety Precautions:
  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • (4-Chloropyrimidin-2-yl)methanol and many of the reagents used are irritants. Avoid inhalation and contact with skin and eyes.

  • Anhydrous solvents and reagents should be used when specified to prevent unwanted side reactions.

Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol describes a typical procedure for the amination of (4-chloropyrimidin-2-yl)methanol.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Morpholine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4-chloropyrimidin-2-yl)methanol (1.0 mmol, 1.0 eq) in DMF (5 mL) in a round-bottom flask, add morpholine (1.2 mmol, 1.2 eq) and triethylamine (1.5 mmol, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-(morpholin-4-yl)pyrimidin-2-yl)methanol.

Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)

This protocol outlines the synthesis of an aryloxy-substituted pyrimidine derivative.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or argon atmosphere setup

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 1.2 eq) in anhydrous DMF (3 mL) under an inert atmosphere, add a solution of phenol (1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of (4-chloropyrimidin-2-yl)methanol (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 15 mL) and brine (1 x 15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent mixture) to yield (4-phenoxypyrimidin-2-yl)methanol.

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol details the preparation of a thioether-linked pyrimidine.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Thiophenol

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine (4-chloropyrimidin-2-yl)methanol (1.0 mmol, 1.0 eq), thiophenol (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq) in acetonitrile (10 mL).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel to obtain (4-(phenylthio)pyrimidin-2-yl)methanol.

Data Presentation

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
N-Nucleophiles MorpholineTEADMF2512-24
AnilineK2CO3DMSO1006-12
O-Nucleophiles Sodium PhenoxideNaHDMF2512-18
Sodium MethoxideNaHMethanol652-4
S-Nucleophiles ThiophenolK2CO3Acetonitrile824-6
Sodium thiomethoxide-DMF251-3

Table 1: Representative Reaction Conditions for Nucleophilic Substitution of (4-Chloropyrimidin-2-yl)methanol.

Visualization of Workflows and Mechanisms

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start_mol (4-Chloropyrimidin-2-yl)methanol meisenheimer Meisenheimer Complex (Resonance Stabilized) start_mol->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->meisenheimer product_mol Substituted Product meisenheimer->product_mol Elimination leaving_group Chloride Ion (Cl⁻) meisenheimer->leaving_group

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants, Base, and Solvent stir Stir at Specified Temperature reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: General Experimental Workflow for Nucleophilic Substitution Reactions.

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

  • National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

  • Beilstein Journals. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

  • National Center for Biotechnology Information. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available at: [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

  • ARKIVOC. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Reactivity of substituted Pyrimidines with Some Nucleophiles. Available at: [Link]

  • ACS Publications. Addition and substitution reactions of chloropyrimidines with lithium reagents. Available at: [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available at: [Link]

  • ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • PubMed. Chloropyrimidines as a new class of antimicrobial agents. Available at: [Link]

  • drmurugesanchemistry. Nucleophilic Substitution Reactions. Available at: [Link]

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available at: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • QSpace. Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • ResearchGate. Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) with immobilized Mu-S5 and BmGDH and in situ product recovery. Available at: [Link]

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

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Method

Application Notes and Protocols: (4-Chloropyrimidin-2-yl)methanol as a Versatile Synthon for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of the Pyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs. In the realm of oncology, its significance is paramount. The pyrimidine core expertly mimics the purine structure of ATP, enabling it to function as a highly effective "hinge-binding" motif within the ATP-binding pocket of numerous protein kinases. This interaction is fundamental to the mechanism of action for a vast number of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][2]

(4-Chloropyrimidin-2-yl)methanol emerges as a particularly strategic building block for the synthesis of novel kinase inhibitors. This bifunctional synthon offers two distinct and orthogonally reactive sites:

  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the straightforward introduction of various amine-containing fragments, which are crucial for establishing key interactions with the kinase hinge region and achieving target selectivity.

  • The C2-Hydroxymethyl Group: This primary alcohol is a versatile handle for downstream modifications. It can be oxidized to an aldehyde to build complexity via reductive amination or Wittig-type reactions, or it can be used to form ether or ester linkages, providing a vector to explore the solvent-exposed regions of the ATP-binding pocket and optimize pharmacokinetic properties.

This guide provides a detailed examination of the synthetic utility of (4-Chloropyrimidin-2-yl)methanol, complete with field-proven protocols and insights into its application for developing inhibitors against key cancer-associated kinases like Aurora Kinase and Anaplastic Lymphoma Kinase (ALK).[3][4]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this key building block.

PropertyValueReference
CAS Number 1093880-89-7[5]
Molecular Formula C₅H₅ClN₂O[5]
Molecular Weight 144.56 g/mol [5]
Appearance White to off-white solid
Storage Store in freezer, under -20°C, inert atmosphere

Solubility: Soluble in methanol, dichloromethane, and other common organic solvents. Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.

Core Synthetic Strategies & Rationale

The dual functionality of (4-Chloropyrimidin-2-yl)methanol allows for two primary synthetic strategies that can be employed sequentially to build molecular complexity.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the most common initial step in elaborating the scaffold. The chlorine at the C4 position is an excellent leaving group, readily displaced by primary or secondary amines. This reaction is fundamental to installing the side chains that will interact with the kinase hinge region.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to quench the HCl generated during the reaction, driving it to completion.

  • Solvent: Protic solvents like isopropanol or n-butanol are often preferred as they can facilitate the proton transfers involved in the Meisenheimer complex intermediate of the SNAr mechanism.

  • Temperature: Heating is generally required (80-120 °C) to overcome the activation energy of the reaction.

sn_ar_reaction reagent (4-Chloropyrimidin-2-yl)methanol product 4-Aminopyrimidin-2-yl)methanol Intermediate reagent->product  + R-NH₂  Base (e.g., DIPEA)  Solvent (e.g., n-BuOH)  Heat (Δ) amine R-NH₂ (Nucleophile)

Core SNAr reaction at the C4 position.
Strategy 2: Diversification via the C2-Hydroxymethyl Group

Once the C4 position is functionalized, the C2-hydroxymethyl group provides a powerful handle for further modification.

A. Oxidation to an Aldehyde: The primary alcohol can be selectively oxidized to the corresponding aldehyde, a highly versatile functional group for subsequent carbon-carbon or carbon-nitrogen bond formation.

Causality Behind Experimental Choices:

  • Oxidant: Activated Manganese Dioxide (MnO₂) is a preferred reagent for this transformation. It is mild, chemoselective for allylic/benzylic-type alcohols, and minimizes over-oxidation to the carboxylic acid. The reaction is heterogeneous, and the product is easily isolated by filtration. Other reagents like Dess-Martin Periodinane (DMP) can also be used but require more stringent anhydrous conditions.[6]

B. Conversion to Halide for Nucleophilic Substitution: The alcohol can be converted to a more reactive leaving group, such as a chloride, to facilitate substitution with other nucleophiles.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[7] The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

c2_diversification cluster_oxidation Oxidation Pathway cluster_halogenation Halogenation Pathway start_node (4-Substituted-pyrimidin-2-yl)methanol Intermediate aldehyde 4-Substituted-pyrimidine-2-carbaldehyde start_node->aldehyde  MnO₂ or DMP  Solvent (e.g., DCM) chloride (4-Substituted-2-(chloromethyl)pyrimidine start_node->chloride  SOCl₂  Solvent (e.g., DCM) final_product_1 Complex Target Molecule 1 (via Reductive Amination, etc.) aldehyde->final_product_1 + R'₂NH, NaBH(OAc)₃ final_product_2 Complex Target Molecule 2 (via Ether/Thioether formation, etc.) chloride->final_product_2 + R''-OH / R''-SH, Base

Diversification strategies for the C2-hydroxymethyl group.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and product characterization.

Protocol 1: Synthesis of (4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)methanol

This protocol demonstrates a typical SNAr reaction, a key step in the synthesis of ALK inhibitors.[8]

  • Materials:

    • (4-Chloropyrimidin-2-yl)methanol (1.0 eq)

    • 2-(Isopropylsulfonyl)aniline (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • n-Butanol

    • Ethyl acetate, Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-Chloropyrimidin-2-yl)methanol, 2-(isopropylsulfonyl)aniline, and n-butanol.

    • Add DIPEA to the suspension.

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the product as a solid.

  • Self-Validation:

    • LC-MS: Confirm the mass of the product ([M+H]⁺).

    • ¹H NMR: Confirm the structure by identifying characteristic peaks, including the disappearance of the pyrimidine C-H proton adjacent to the chlorine and the appearance of new aromatic and NH peaks.

Protocol 2: Oxidation to 4-Chloro-pyrimidine-2-carbaldehyde

This protocol details the selective oxidation of the hydroxymethyl group.[6]

  • Materials:

    • (4-Chloropyrimidin-2-yl)methanol (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)

    • Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • To a round-bottom flask, add (4-Chloropyrimidin-2-yl)methanol and DCM.

    • Add activated MnO₂ in one portion.

    • Stir the resulting black suspension vigorously at room temperature.

    • Validation Checkpoint 2: Monitor the reaction by TLC (stain with 2,4-dinitrophenylhydrazine to visualize the aldehyde). The reaction is typically complete in 18-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the aldehyde product, which can often be used in the next step without further purification.

  • Self-Validation:

    • ¹H NMR: Confirm the disappearance of the methylene protons (CH₂OH, ~4.5 ppm) and the appearance of the aldehyde proton (CHO, ~9-10 ppm).

    • Purity: Assess purity by LC-MS; if necessary, purify by column chromatography.

Application Data: Targeting Aurora and Other Kinases

Derivatives of the 2,4-substituted pyrimidine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The multi-kinase inhibitor ENMD-2076, which targets Aurora A, Flt3, and VEGFR, exemplifies the therapeutic potential of this scaffold.[9][]

Compound ClassTarget Kinase(s)Representative IC₅₀ Values (nM)Reference
2,4-DiaminopyrimidinesAurora A 1.86 - 14[9][11]
Flt3 1.86[11]
VEGFR2/KDR 58.2[9]
2,4,5-Substituted PyrimidinesALK 11 - 30[8]
HDAC1 25[8]
2-AnilinopyrimidinesAurora A 20 - 100[12]
VEGFR2 20 - 100[12]

Structure-Activity Relationship (SAR) Insights:

  • C4-Substitution: The nature of the amine substituted at the C4 position is a primary driver of potency and selectivity. Bulky, functionalized anilines, such as the 2-(isopropylsulfonyl)phenyl group, have proven effective for targeting ALK.[8]

  • C2-Substitution: Modifications at the C2 position, originating from the hydroxymethyl group, are critical for tuning physicochemical properties and exploring interactions in the solvent-front region of the kinase.

  • C5-Substitution: While the parent scaffold is unsubstituted at C5, adding small groups like chloro or methyl can modulate the electronics of the ring and create specific steric interactions to enhance potency or selectivity, as seen in ALK inhibitors.[8]

Biological Context: The Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of mitosis, playing a crucial role in centrosome maturation, spindle assembly, and cell cycle progression from G2 to M phase.[12] Its overexpression is common in many cancers and is linked to genomic instability. Inhibitors derived from the pyrimidine scaffold can block its activity, leading to mitotic arrest and apoptosis in cancer cells.

aurora_pathway Simplified Aurora A Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitor Therapeutic Intervention G2_Phase G2 Phase Progression AuroraA Aurora Kinase A G2_Phase->AuroraA Activation Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle M_Phase Successful Mitosis Spindle->M_Phase Inhibitor (4-Chloropyrimidin-2-yl)methanol -derived Inhibitor Inhibitor->AuroraA Inhibition Apoptosis Mitotic Arrest & Apoptosis Block->Apoptosis Dysfunctional Mitosis AuroraA->Centrosome Phosphorylates Targets

Role of Aurora A in mitosis and its inhibition.

Conclusion

(4-Chloropyrimidin-2-yl)methanol is a high-value, versatile building block for the synthesis of kinase inhibitors. Its dual reactive sites at the C4 and C2 positions provide a robust platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide demonstrate its utility in accessing potent inhibitors of key oncogenic kinases. By leveraging established SNAr chemistry and subsequent modifications of the hydroxymethyl group, researchers can efficiently explore structure-activity relationships and develop novel, targeted cancer therapeutics.

References

  • Zhang, S., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2339-2353. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Etnoori, S., et al. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

  • Request PDF. (2025). Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. [Link]

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  • Abdel-Rahman, M. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Gayathri, N., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 518-537. [Link]

  • Rathika, G., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 757850. [Link]

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  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 99, 51-60. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Krüger, T., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1618. [Link]

  • McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]

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Application

Application Notes and Protocols for Suzuki Coupling Reactions with (4-Chloropyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[3][4] This guide provides a detailed exploration of the Suzuki coupling reaction utilizing (4-Chloropyrimidin-2-yl)methanol, a valuable building block for the synthesis of novel 4-aryl-2-(hydroxymethyl)pyrimidine derivatives. These products are of significant interest to drug development professionals due to their potential as intermediates for a wide range of therapeutic agents.[5][6][7]

This document will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into potential challenges and optimization strategies. The presence of the hydroxymethyl group at the 2-position introduces a unique consideration that will be addressed to ensure successful implementation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base.[3][4] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of (4-Chloropyrimidin-2-yl)methanol. This step forms a palladium(II) intermediate. The reactivity of organic halides in this step follows the trend I > Br > Cl, making the coupling of chloro-heteroarenes like our substrate a more challenging transformation that often requires judicious selection of a catalyst and ligand system.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[3][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)Ln-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X ((4-Chloropyrimidin-2-yl)methanol) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Core Application Note: Suzuki Coupling with (4-Chloropyrimidin-2-yl)methanol

Rationale for Reagent Selection
  • Palladium Catalyst: The choice of palladium source and ligand is critical for the successful coupling of less reactive aryl chlorides. While Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands often provide superior results for chloro-heteroarenes.[9][10] A common starting point is the use of a Pd(0) source like Pd₂(dba)₃ in conjunction with a suitable ligand. For initial investigations, Pd(PPh₃)₄ offers a good balance of reactivity and ease of handling.[1][11]

  • Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. K₃PO₄ is often a good choice for challenging couplings as it is a strong base that is only sparingly soluble in many organic solvents, which can help to minimize base-induced side reactions.[11]

  • Solvent: A variety of solvents can be used for Suzuki couplings, with common choices including 1,4-dioxane, toluene, THF, and DMF, often with the addition of water.[4] The choice of solvent can significantly impact the reaction rate and yield. For microwave-assisted reactions, solvents with high boiling points and dielectric constants are preferred.[1][12]

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their esters (e.g., pinacol esters) can be used as coupling partners. Boronic acids are generally stable, commercially available, and have low toxicity.[3] It is important to note that the electronic properties of the boronic acid can influence the reaction outcome, with electron-rich boronic acids sometimes leading to higher yields.[11]

Consideration of the Hydroxymethyl Group

The presence of the primary alcohol in (4-Chloropyrimidin-2-yl)methanol warrants consideration. While alcohols can sometimes coordinate to the palladium center and inhibit catalysis, in many cases, Suzuki couplings can proceed without the need for protection of a hydroxyl group, especially if it is not in close proximity to the coupling site. For the sake of atom and step economy, it is advisable to first attempt the reaction without protecting the alcohol. If low yields or side reactions are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS ether) or another suitable protecting group may be necessary.

Proposed Initial Reaction Conditions
ParameterRecommended ConditionRationale
Electrophile (4-Chloropyrimidin-2-yl)methanolSubstrate of interest.
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents.
Catalyst Pd(PPh₃)₄3-5 mol%. A good starting point for chloropyrimidine couplings.[1]
Base K₃PO₄2-3 equivalents. Effective for challenging couplings.[11]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)A common and effective solvent system for Suzuki reactions.
Temperature 80-100 °C or Microwave 100-120 °CThermal heating or microwave irradiation can be used.[1][12]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of (4-Chloropyrimidin-2-yl)methanol with a generic arylboronic acid.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Vessel Setup start->reagent_prep reaction Reaction under Inert Atmosphere reagent_prep->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end caption Figure 2: General Experimental Workflow.

Figure 2: A flowchart outlining the general experimental workflow for the Suzuki coupling reaction.

Materials and Reagents
  • (4-Chloropyrimidin-2-yl)methanol

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add (4-Chloropyrimidin-2-yl)methanol (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) to the vessel via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. If using a microwave reactor, heat to 100-120 °C for a shorter duration (e.g., 15-30 minutes).[1][12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(hydroxymethyl)pyrimidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure an inert atmosphere is maintained. Use a freshly opened bottle of catalyst or a pre-catalyst system.
Insufficient temperatureIncrease the reaction temperature or switch to microwave heating.
Deactivation of the catalyst by the hydroxymethyl groupConsider protecting the alcohol as a silyl ether.
Poorly reactive boronic acidUse a boronic ester (e.g., pinacol ester) which can sometimes be more reactive.
Formation of Side Products Homocoupling of the boronic acidUse a slight excess of the boronic acid (1.1-1.2 eq.). Ensure efficient stirring.
Protodeboronation of the boronic acidUse anhydrous solvents and ensure the base is dry.
Decomposition of starting material or productLower the reaction temperature and extend the reaction time.
Difficulty in Purification Co-elution of product and triphenylphosphine oxideIf using a phosphine-based catalyst, consider using a ligand that results in more easily separable byproducts or use a ligandless system if applicable.

Applications in Drug Discovery

The synthesized 4-aryl-2-(hydroxymethyl)pyrimidine derivatives are valuable intermediates for the creation of more complex molecules with potential therapeutic applications. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl groups at the 4-position via Suzuki coupling allows for the rapid generation of compound libraries for screening against various biological targets.[5] These targets include protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases such as cancer.[6] The hydroxymethyl group at the 2-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Current time inform
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. NIH. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Chloropyrimidin-2-yl)methanol Derivatives

Introduction: The Strategic Importance of 2-Aminopyrimidine Scaffolds The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents. Its prevalence is due to its ability to engage in a variety of biological interactions, often acting as a versatile hydrogen bond donor and acceptor. The efficient synthesis of these vital building blocks is, therefore, a critical endeavor for researchers in the pharmaceutical sciences. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over classical methods which often suffer from limited scope and harsh reaction conditions.[1]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of (4-chloropyrimidin-2-yl)methanol derivatives. A key challenge in the amination of this substrate is the presence of the hydroxymethyl group at the 2-position, which necessitates careful optimization of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. We will delve into the mechanistic underpinnings of the reaction, provide guidance on the selection of critical reaction parameters, and offer a detailed, step-by-step protocol for the successful synthesis of the desired 2-amino-4-substituted-pyrimidin-2-yl)methanol derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, in this case, the C4-Cl bond of the pyrimidine ring, to form a Pd(II) complex. This step is often the rate-limiting step, particularly for less reactive aryl chlorides.[1]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [Ar-Pd(II)(L)(R2NH)-Cl] Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(L)-NR2 Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Pd(0)L Product Ar-NR2 Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Catalyst Catalyst Intermediate Intermediate Process Process

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide to Success

The success of the Buchwald-Hartwig amination of (4-chloropyrimidin-2-yl)methanol derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The presence of the hydroxyl group requires particular attention to avoid side reactions such as O-arylation or catalyst inhibition.

ParameterRecommended Choice(s)Rationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources. Pre-formed palladium catalysts complexed with a phosphine ligand can also be highly effective.
Ligand XPhos , RuPhos , JohnPhosBulky, electron-rich biaryl phosphine ligands are crucial for activating the C-Cl bond of the electron-deficient pyrimidine ring.[3][4] These ligands promote the desired C-N bond formation and can suppress side reactions.
Base K₃PO₄ , Cs₂CO₃ , LiHMDSThe choice of base is critical to tolerate the free hydroxyl group. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred to minimize side reactions with base-sensitive functional groups.[5][6] The strong, non-nucleophilic base LiHMDS can also be effective in providing proton tolerance.[7]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential for a successful reaction. Toluene and dioxane are commonly used and have proven effective in many Buchwald-Hartwig aminations.[7][8]
Temperature 80-110 °CElevated temperatures are typically required to facilitate the oxidative addition of the aryl chloride. The optimal temperature should be determined empirically for each specific substrate combination.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent deactivation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a (4-chloropyrimidin-2-yl)methanol derivative with a primary or secondary amine.

Materials:

  • (4-chloropyrimidin-2-yl)methanol derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagent_Prep Prepare anhydrous, degassed solvent and reagents. Add_Solids To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base. Reagent_Prep->Add_Solids Inert_Atmosphere Evacuate and backfill the flask with an inert gas (3x). Add_Solids->Inert_Atmosphere Add_Reagents Add the (4-chloropyrimidin-2-yl)methanol, amine, and solvent. Inert_Atmosphere->Add_Reagents Heating Heat the reaction mixture to the desired temperature with stirring. Add_Reagents->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Once complete, cool the reaction to room temperature. Monitoring->Cooling Quenching Dilute with an organic solvent and wash with water/brine. Cooling->Quenching Drying_Concentrating Dry the organic layer over Na₂SO₄, filter, and concentrate. Quenching->Drying_Concentrating Purification Purify the crude product by flash column chromatography. Drying_Concentrating->Purification

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the (4-chloropyrimidin-2-yl)methanol derivative, the amine, and the anhydrous, degassed solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (4-(substituted-amino)pyrimidin-2-yl)methanol derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Wet solvent or reagents- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst.- Ensure a rigorously inert atmosphere throughout the reaction.- Use freshly dried and degassed solvent and reagents.- Screen different bulky phosphine ligands and bases.
Hydrodehalogenation - β-hydride elimination from the amine- Presence of water- Use a more sterically hindered ligand.- Ensure strictly anhydrous conditions.
Formation of Side Products - O-arylation of the hydroxyl group- Reaction with the solvent- Use a weaker, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃).- Consider protecting the hydroxyl group if other strategies fail.
Poor Solubility - Reagents or base are not soluble in the chosen solvent.- Screen alternative solvents or use a co-solvent system.- Ensure vigorous stirring to maintain a good suspension.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of (4-(substituted-amino)pyrimidin-2-yl)methanol derivatives, which are valuable building blocks in drug discovery. Careful consideration of the catalyst system, base, and reaction conditions is paramount for achieving high yields and chemoselectivity, particularly in the presence of the reactive hydroxyl group. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Cheminform. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(32), no-no.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wu, X., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Chemsitry Steps. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ali, M. A., et al. (2012).
  • Gu, C., et al. (2021). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(28), 6135–6143.
  • Kapdi, A. R., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Green Chemistry, 16(7), 3549-3557.
  • Schmalz, H.-G., et al. (2008). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 39(32).
  • Anderson, K. W., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 132(32), 11416–11418.
  • So, C. M., et al. (2021). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands. Angewandte Chemie, 133(40), 22037-22043.
  • Fors, D. A., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Chemler, S. R., et al. (2015). Palladium-catalysed anti-Markovnikov selective oxidative amination.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of (4-Chloropyrimidin-2-yl)methanol

Introduction (4-Chloropyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds.[1][2] Pyrimidine derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Chloropyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds.[1][2] Pyrimidine derivatives are integral to numerous therapeutic agents, and the purity of starting materials like (4-Chloropyrimidin-2-yl)methanol is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). A robust and reliable analytical method for purity assessment is therefore essential for quality control during synthesis and for stability testing.

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of (4-Chloropyrimidin-2-yl)methanol and its degradation products. The method is designed to be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Chromatographic Principle

The separation is based on reversed-phase liquid chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[5][6] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase consisting of an aqueous buffer and an organic modifier. (4-Chloropyrimidin-2-yl)methanol, being a polar aromatic compound, interacts with the stationary phase.[7] By gradually increasing the concentration of the organic modifier in the mobile phase (gradient elution), compounds are eluted based on their relative hydrophobicity, allowing for the separation of the main analyte from its more polar or less polar impurities. UV detection is employed for quantification, leveraging the chromophoric nature of the pyrimidine ring.

Experimental Methodology

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents & Solvents:

    • (4-Chloropyrimidin-2-yl)methanol Reference Standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).[8]

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade).

    • Orthophosphoric Acid (Analytical Grade).

    • Water (HPLC Grade or Milli-Q).

    • Hydrochloric Acid (HCl, 1N).

    • Sodium Hydroxide (NaOH, 1N).

    • Hydrogen Peroxide (H₂O₂, 30%).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase BAcetonitrile
Gradient Elution0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (4-Chloropyrimidin-2-yl)methanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the (4-Chloropyrimidin-2-yl)methanol sample and prepare a 100 mL solution as described for the Reference Standard Solution.

Analytical Workflow Overview

The following diagram illustrates the complete workflow from sample preparation to final analysis and validation.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample system_setup System Setup & Equilibration prep_solutions->system_setup sst System Suitability Test (SST) system_setup->sst injection Inject Blank, Standard, & Sample Solutions sst->injection If SST passes acquisition Data Acquisition injection->acquisition processing Integrate Chromatograms acquisition->processing calculation Calculate Purity & Impurity Profile processing->calculation validation Perform Method Validation (as per ICH Q2) calculation->validation report Generate Final Report validation->report

Caption: Workflow for HPLC purity analysis of (4-Chloropyrimidin-2-yl)methanol.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][9]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12][13]

Protocol:

  • Prepare a sample solution (1000 µg/mL) of (4-Chloropyrimidin-2-yl)methanol.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic solutions before dilution.

  • Dilute all stressed samples to a final concentration of 100 µg/mL with diluent and inject into the HPLC system.

  • Analyze the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis should be performed using a DAD detector to confirm that the analyte peak is spectrally pure.

Linearity

Protocol:

  • Prepare a series of at least five solutions of (4-Chloropyrimidin-2-yl)methanol reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the analytical concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the (4-Chloropyrimidin-2-yl)methanol reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the analytical concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Precision
  • Repeatability (Intra-assay precision):

    • Prepare six individual sample solutions of (4-Chloropyrimidin-2-yl)methanol at 100% of the test concentration.

    • Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the purity values.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

    • Calculate the %RSD for the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

    • Slope Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze the standard solution under each modified condition.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Variations to test include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Composition (± 2% organic).

Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all degradation peaks. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
LOQ (%RSD) %RSD ≤ 10.0% at the LOQ concentration.
Robustness System suitability parameters remain within limits. %RSD of results ≤ 2.0%.

System Suitability and Data Analysis

System Suitability Test (SST)

Before starting any analysis, the system's performance must be verified.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution five times.

  • The following criteria must be met:

    • Tailing Factor: ≤ 2.0 for the (4-Chloropyrimidin-2-yl)methanol peak.

    • Theoretical Plates: ≥ 2000.

    • %RSD of Peak Areas: ≤ 2.0% for the five replicate injections.

Calculation of Purity

The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor to the main analyte.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For specific known impurities, a reference standard for that impurity should be used to calculate a relative response factor (RRF) for more accurate quantification.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for determining the purity of (4-Chloropyrimidin-2-yl)methanol. The method is specific and stability-indicating, capable of separating the main compound from degradation products generated under various stress conditions. Validation results demonstrate excellent linearity, accuracy, and precision, confirming its suitability for routine quality control and stability studies in pharmaceutical development and manufacturing environments.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.
  • (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167. PubChem. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Technology Networks.
  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719. PubChem. Available at: [Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). Available at: [Link]

  • Klick, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of (4-Chloropyrimidin-2-yl)methanol

Abstract & Introduction (4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for synthesizing a range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] Pyrimidine derivatives are prevalent in numerous approved drugs, making robust and scalable synthetic routes to functionalized pyrimidines highly valuable.[3][4][5]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of (4-Chloropyrimidin-2-yl)methanol. We move beyond a simple recitation of steps to explain the underlying chemical principles and process decisions, ensuring a safe, efficient, and reproducible scale-up. The protocol focuses on the selective reduction of a commercially available ester, Methyl 4-chloropyrimidine-2-carboxylate, using sodium borohydride in methanol—a method chosen for its superior safety profile, cost-effectiveness, and operational simplicity compared to more hazardous reagents like lithium aluminum hydride (LiAlH₄) or the capital-intensive requirements of high-pressure catalytic hydrogenation.[6][7]

This document is intended for researchers, process chemists, and drug development professionals tasked with transitioning synthetic procedures from the laboratory bench to pilot-plant scale.

Reaction Principle and Strategic Choices

The core of this synthesis is the chemoselective reduction of an ester to a primary alcohol.

Reaction Scheme:

(Methyl 4-chloropyrimidine-2-carboxylate to (4-Chloropyrimidin-2-yl)methanol)

Mechanistic Rationale: While sodium borohydride (NaBH₄) is typically considered too mild to reduce esters efficiently in aprotic solvents, its reactivity is significantly enhanced in protic solvents like methanol.[8] The solvent actively participates in the reaction, forming alkoxyborohydrides (e.g., NaBH₃(OCH₃)) which are more potent reducing agents than NaBH₄ itself. The mechanism proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by coordination of the carbonyl oxygen to the boron atom and subsequent elimination of methoxide, which is protonated by the solvent. This sequence repeats to afford the final primary alcohol.

Choice of Reducing Agent for Scale-Up: The selection of a reducing agent is a critical decision in process chemistry, balancing reactivity, safety, cost, and waste streams.

ReagentAdvantagesDisadvantages on Scale-Up
Sodium Borohydride (NaBH₄) Low cost; high safety profile; easy to handle; tolerant of many functional groups.Slower reactivity with esters; requires protic solvent activation.
Lithium Aluminum Hydride (LiAlH₄) Highly reactive; reduces most carbonyls.Extremely pyrophoric; violently reacts with water and protic solvents; difficult to handle safely on a large scale; generates voluminous aluminum salt waste.[6]
Catalytic Hydrogenation Atom-economical; environmentally friendly (low salt waste).Requires specialized high-pressure reactors; catalyst can be expensive and sensitive; potential for de-chlorination side reactions.[7]

For this application, the NaBH₄/Methanol system represents the optimal balance, providing sufficient reactivity while mitigating the significant safety hazards and handling challenges associated with LiAlH₄.[6][8]

Process Workflow and Logic

The following diagram illustrates the end-to-end workflow for the synthesis, purification, and analysis of (4-Chloropyrimidin-2-yl)methanol at scale.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup (Jacketed Glass Reactor, N2 Inerting) B Reagent Preparation (Dissolve Ester in Methanol) A->B C Charge Reactor (Ester Solution) B->C D Cool to 0-5 °C C->D E Portion-wise Addition of Sodium Borohydride D->E F Reaction Monitoring (TLC / HPLC) E->F G Reaction Quench (Acetone, then Water) F->G Reaction Complete H Solvent Removal (Rotary Evaporation) G->H I Product Extraction (Ethyl Acetate) H->I J Crude Product Isolation I->J K Recrystallization (e.g., Ethyl Acetate/Hexanes) J->K L Drying (Vacuum Oven) K->L M Final Product Analysis (NMR, HPLC, MS) L->M

Caption: End-to-end workflow for the scale-up synthesis.

Detailed Scale-Up Protocol (100g Scale)

4.1 Materials and Equipment

ItemSpecificationQuantity
Chemicals
Methyl 4-chloropyrimidine-2-carboxylate>98% Purity172.5 g (1.0 mol)
Sodium Borohydride (NaBH₄)>98% Purity, granular75.6 g (2.0 mol)
Methanol (MeOH)Anhydrous, ACS Grade2.0 L
Ethyl Acetate (EtOAc)ACS Grade3.0 L
AcetoneACS Grade250 mL
Deionized Water2.0 L
Brine (Saturated NaCl)500 mL
Anhydrous Magnesium Sulfate (MgSO₄)50 g
Equipment
Jacketed Glass Reactor5 L capacity, with bottom outlet valve1
Overhead Mechanical StirrerWith PTFE paddle1
Temperature ProbeThermocouple type1
Chiller/Heater CirculatorConnected to reactor jacket1
Nitrogen Inlet/OutletFor inert atmosphere1
Powder Funnel1
Rotary Evaporator5 L capacity1
Separatory Funnel5 L capacity1

4.2 Experimental Procedure

Step 1: Reactor Setup and Inerting

  • Assemble the 5 L jacketed glass reactor with the overhead stirrer, temperature probe, and nitrogen inlet. Ensure all joints are properly sealed.

  • Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Charging

  • In a separate vessel, dissolve Methyl 4-chloropyrimidine-2-carboxylate (172.5 g, 1.0 mol) in anhydrous methanol (1.5 L).

  • Transfer the resulting solution to the reactor via a cannula or pressure transfer.

  • Begin stirring at a moderate speed (e.g., 200-250 RPM) to ensure good mixing without splashing.

  • Set the circulator to cool the reactor contents to between 0 °C and 5 °C.

Step 3: Reduction Reaction

  • Causality: The portion-wise addition of NaBH₄ is critical to control the reaction exotherm and the rate of hydrogen gas evolution, which is a byproduct of the reaction between borohydride and methanol.

  • Once the internal temperature is stable at 0-5 °C, begin adding the sodium borohydride (75.6 g, 2.0 mol) in small portions (e.g., ~8 g every 10-15 minutes) via the powder funnel.

  • Monitor the internal temperature closely. If the temperature rises above 10 °C, pause the addition until it cools back down.

  • After the full charge of NaBH₄ is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC System: 1:1 Ethyl Acetate/Hexanes. The product alcohol will have a lower Rf value than the starting ester.

  • The reaction is considered complete when the starting ester spot is no longer visible by TLC.

Step 5: Work-up and Quenching

  • Causality: A careful quench is required to safely destroy the excess, highly reactive NaBH₄. Acetone is added first as it reacts less violently than water.

  • While maintaining cooling at 0-5 °C, slowly add acetone (250 mL) dropwise to the reaction mixture. You will observe gas evolution (hydrogen). Control the addition rate to keep the foaming manageable.

  • After the gas evolution subsides, slowly add deionized water (1.0 L).

  • Remove the cooling and allow the mixture to warm to room temperature.

Step 6: Isolation

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Transfer the resulting aqueous slurry to a 5 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 1.0 L).

  • Combine the organic extracts and wash with brine (1 x 500 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an off-white solid or pale oil.

Step 7: Purification

  • Causality: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, providing high purity by excluding impurities into the mother liquor.

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C to a constant weight.

  • Expected Yield: 115-125 g (79-86%).

  • Expected Purity: >99% by HPLC.

Process Safety and Hazard Management

Safety is paramount during scale-up. The primary hazards in this process are associated with sodium borohydride and flammable solvents.

HazardMitigation Strategy
Sodium Borohydride Reactivity: Reacts with water and acids to release flammable hydrogen gas.[9] Action: Store in a cool, dry place away from acids. Handle under an inert atmosphere.[10] Use spark-proof tools.
Toxicity: Toxic if swallowed or in contact with skin. Causes severe skin and eye burns.[9] Action: Wear appropriate PPE: flame-retardant lab coat, safety glasses with side shields, and nitrile or neoprene gloves.[10]
Hydrogen Gas Flammability: Highly flammable and can form explosive mixtures with air. Action: Ensure the reaction is conducted in a well-ventilated fume hood or reactor bay. Maintain an inert nitrogen atmosphere to keep the headspace below the lower explosive limit.
Methanol/Ethyl Acetate Flammability: Highly flammable solvents. Action: Ground all equipment to prevent static discharge. Use intrinsically safe electrical equipment. Ensure no ignition sources are present.
Reaction Exotherm Thermal Runaway: The reaction is exothermic. Action: Use a jacketed reactor for precise temperature control. Add NaBH₄ slowly and in portions. Have a cooling bath on standby for emergencies.
Spills & Waste Spills: For NaBH₄ spills, cover with dry sand or soda ash; do NOT use water.[11] Waste: Quench all borohydride-containing waste streams carefully with a proton source (e.g., acetone then very slowly with dilute acid) before disposal according to local regulations.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.[12][13]

TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.70 (s, 1H, pyrimidine), ~7.40 (s, 1H, pyrimidine), ~4.85 (s, 2H, -CH₂OH), ~2.50 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~165.0, 162.5, 158.0, 118.0 (pyrimidine carbons), ~64.0 (-CH₂OH)
HPLC Purity>99% Area
LC-MS (ESI+) m/z145.0 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient NaBH₄.- Low reaction temperature.- Deactivated reagent (moisture exposure).- Add an additional 0.2-0.5 equivalents of NaBH₄.- Allow the reaction to warm to room temperature for the final hour.- Use a fresh, unopened container of NaBH₄.
Low Yield - Inefficient extraction.- Product loss during recrystallization.- Incomplete reaction.- Perform additional extractions of the aqueous layer.- Reduce the amount of hexanes used for recrystallization or further cool the mother liquor.- See "Incomplete Reaction" above.
Formation of Side Products - Reaction temperature too high.- Presence of impurities in starting material.- Maintain strict temperature control during NaBH₄ addition.- Ensure the purity of the starting ester is >98%.

References

  • Sodium borohydride - Safety D
  • Sodium borohydride - Standard Operating Procedure. (2012). University of California.
  • SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sodium borohydride. (2023). Thermo Fisher Scientific.
  • Sodium Borohydride Hazard Summary. (n.d.). New Jersey Department of Health.
  • How easy is the reduction of esters to alcohols? (2016). Reddit r/chemistry.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025).
  • Esters to Primary Alcohols, Part 3: Boron Hydrides. (2022). YouTube.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • (4-Chloropyrimidin-2-yl)methanol. (n.d.). BLD Pharm.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary.
  • Esters to Primary Alcohols, Part 1: Catalytic Hydrogen
  • Process for the preparation of pyrimidine derivatives. (n.d.).
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
  • Scaling up 4-pyridinemethanol synthesis for pilot plant production. (2025). Benchchem.
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (n.d.).
  • Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-Chloropyrimidin-2-yl)methanol Synthesis

Introduction Welcome to the technical support guide for the synthesis of (4-Chloropyrimidin-2-yl)methanol. This molecule is a crucial intermediate in medicinal chemistry and drug development, valued for its role as a bui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (4-Chloropyrimidin-2-yl)methanol. This molecule is a crucial intermediate in medicinal chemistry and drug development, valued for its role as a building block in synthesizing complex therapeutic agents. However, its synthesis is not without challenges. The electron-deficient nature of the pyrimidine ring and the reactivity of the chloro-substituent create specific pathways for byproduct formation that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during the synthesis of (4-Chloropyrimidin-2-yl)methanol, with a primary focus on the most common synthetic route: the reduction of 4-chloropyrimidine-2-carbaldehyde.

Section 1: Overview of the Primary Synthetic Route and Key Byproducts

The most direct and widely employed method for synthesizing (4-Chloropyrimidin-2-yl)methanol is the reduction of its corresponding aldehyde, 4-chloropyrimidine-2-carbaldehyde. While seemingly straightforward, this reduction is a critical step where several competing reactions can occur.

Synthesis_Byproducts SM 4-Chloropyrimidine- 2-carbaldehyde Product (4-Chloropyrimidin-2-yl)methanol SM->Product Desired Reduction (e.g., NaBH4) Hydrolysis (4-Hydroxypyrimidin-2-yl)methanol (Pyrimidone Tautomer) SM->Hydrolysis Hydrolysis (H2O, Workup) OverReduction Tetrahydropyrimidine Derivative SM->OverReduction Over-reduction (e.g., LiAlH4) Dimer Dimeric Byproduct SM->Dimer Reductive Coupling Product->Hydrolysis Hydrolysis (Post-synthesis) Product->OverReduction Over-reduction (e.g., LiAlH4)

Caption: Primary synthesis route and common byproduct pathways.

Table 1: Summary of Common Byproducts
Byproduct NameMolecular FormulaTypical Formation ConditionKey Identifier
(4-Hydroxypyrimidin-2-yl)methanolC₅H₆N₂O₂Aqueous or non-neutral workup conditions.More polar spot on TLC; loss of chlorine signal in MS.
Unreacted Starting MaterialC₅H₃ClN₂OIncomplete reaction; deactivated reducing agent.Aldehyde proton (~9.9 ppm) in ¹H NMR.
Over-reduced SpeciesC₅H₇ClN₂OUse of harsh reducing agents (e.g., LiAlH₄).[1]Loss of aromaticity in ¹H NMR; complex upfield signals.
Dimeric ByproductsC₁₀H₈Cl₂N₄Reductive coupling conditions.Mass spec peak at ~2x the product mass.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, linking observations directly to probable byproducts and providing actionable solutions.

Question 1: My LC-MS shows a major impurity with a mass of 126 g/mol (M-Cl+OH), and my TLC plate has a stubborn, polar spot near the baseline. What is happening?

Answer: You are most likely observing the formation of (4-Hydroxypyrimidin-2-yl)methanol , the hydrolyzed byproduct.

  • Causality: The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens activates this position, making it reactive towards nucleophiles like water or hydroxide ions.[2][3] This can occur either during the reaction if using protic solvents or, more commonly, during aqueous workup if the pH is not carefully controlled. The resulting 4-hydroxypyrimidine exists in equilibrium with its more stable 4-pyrimidone tautomer.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure your reaction solvent (e.g., Methanol, Ethanol, THF) is thoroughly dried before use.

    • Controlled Workup: When quenching the reaction, use a buffered solution or perform the quench at low temperatures (0-5 °C). Avoid strongly acidic or basic conditions. A mild quench with saturated ammonium chloride (NH₄Cl) solution followed by extraction is often preferable to using strong acids or bases.

    • Purification: This byproduct can often be separated by column chromatography on silica gel, but its high polarity may require a more polar solvent system (e.g., dichloromethane/methanol gradient).

Question 2: My crude ¹H NMR shows both my product alcohol peak (~4.7 ppm) and a significant aldehyde peak (~9.9 ppm). How can I drive the reaction to completion?

Answer: This indicates an incomplete reduction of the starting 4-chloropyrimidine-2-carbaldehyde.

  • Causality: The issue stems from insufficient reducing power or reaction time. This can be due to several factors:

    • Reagent Stoichiometry: An insufficient molar equivalent of the reducing agent was used.

    • Reagent Activity: The reducing agent (e.g., sodium borohydride, NaBH₄) may have degraded due to improper storage and exposure to moisture.

    • Temperature: The reaction may have been run at too low a temperature, reducing the reaction rate.

  • Troubleshooting & Mitigation:

    • Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or test the activity of your current stock on a simple ketone benchmark.

    • Increase Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.1-1.5 eq. to 2.0 eq. Add it portion-wise to control the initial exotherm.

    • Increase Temperature: While the reaction is often run at room temperature, gently warming it to 40-50 °C for a short period can help push it to completion. Monitor closely by TLC to avoid byproduct formation.

    • Reaction Time: Ensure the reaction is allowed to stir for an adequate duration (typically 1-4 hours), confirming completion with TLC analysis before proceeding to workup.

Question 3: I used LiAlH₄ for the reduction and my NMR spectrum is very complex, with multiple new signals in the 2.0-4.0 ppm range and a loss of clear aromatic signals. What went wrong?

Answer: You have likely caused over-reduction of the pyrimidine ring .

  • Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, capable of reducing not only aldehydes but also the electron-deficient pyrimidine ring itself.[1] This leads to the formation of various di- and tetrahydropyrimidine derivatives, resulting in a complex mixture of non-aromatic products.[1][4]

  • Troubleshooting & Mitigation:

    • Switch to a Milder Reagent: For this substrate, NaBH₄ is the preferred reagent as it is selective for the aldehyde and generally does not reduce the pyrimidine ring.[5][6]

    • Low-Temperature Conditions: If LiAlH₄ must be used (e.g., for reducing an ester precursor), the reaction must be performed at very low temperatures (e.g., -78 °C) with careful monitoring and slow addition of the reagent.

    • Inverse Addition: Add the substrate solution slowly to a solution of the hydride. This maintains a low concentration of the substrate in the presence of the reducing agent, which can sometimes improve selectivity.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_Check Major Impurity Observed? Start->Impurity_Check Polar_Spot Polar Spot (TLC)? Mass = 126? Impurity_Check->Polar_Spot Yes Success Clean Product Impurity_Check->Success No SM_Present Aldehyde Peak (NMR)? SM in LC-MS? Polar_Spot->SM_Present No Sol_Hydrolysis Issue: Hydrolysis - Use Anhydrous Solvents - Control Workup pH - Purify via Chromatography Polar_Spot->Sol_Hydrolysis Yes Complex_NMR Loss of Aromaticity? Complex Upfield Signals? SM_Present->Complex_NMR No Sol_Incomplete Issue: Incomplete Reaction - Check Reagent Quality - Increase Stoichiometry - Increase Temp/Time SM_Present->Sol_Incomplete Yes Sol_OverReduction Issue: Over-reduction - Use Milder Reagent (NaBH4) - Run at Low Temperature - Consider Inverse Addition Complex_NMR->Sol_OverReduction Yes Complex_NMR->Success No (Other Issue)

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to quickly check for the main byproducts? A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick visual assessment of purity (Product Rf ≈ 0.3, Aldehyde Rf ≈ 0.6 in 1:1 Hexane:EtOAc), while LC-MS confirms the masses of the product and any impurities, making it easy to spot hydrolysis (M-18) or dimerization (2M) products.

Q2: Can I use a Grignard reaction to synthesize (4-Chloropyrimidin-2-yl)methanol? A2: While possible in principle (e.g., by reacting a Grignard reagent with 4-chloropyrimidine-2-carbaldehyde), it is generally not a preferred route for this specific target. Grignard reagents are strong bases and can lead to side reactions like deprotonation or reaction with the chloro-substituent.[7][8] The reduction of the aldehyde is a much cleaner and more reliable method.

Q3: My starting material, 4-chloropyrimidine-2-carbaldehyde, is a solid. Does its purity matter? A3: Absolutely. The purity of the starting material is critical. Impurities from the synthesis of the aldehyde (e.g., residual phosphorus oxychloride from a Vilsmeier-Haack reaction) can interfere with the reduction step.[9] It is highly recommended to purify the aldehyde by recrystallization or column chromatography before use.

Q4: How should I store (4-Chloropyrimidin-2-yl)methanol? A4: The product should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). The chloro-substituent can be sensitive to long-term exposure to atmospheric moisture, which could lead to slow hydrolysis over time.

Section 4: Experimental Protocols
Protocol 4.1: Recommended Synthesis via Aldehyde Reduction

This protocol is optimized to minimize byproduct formation.

Materials:

  • 4-chloropyrimidine-2-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add 4-chloropyrimidine-2-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (1:1 Hexane:EtOAc). The disappearance of the starting aldehyde spot (Rf ≈ 0.6) indicates completion.

  • Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the remaining residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (gradient elution, e.g., 20% to 50% EtOAc in Hexane) or by recrystallization to afford (4-Chloropyrimidin-2-yl)methanol as a white solid.

Protocol 4.2: LC-MS Analysis for Byproduct Identification

Instrumentation:

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and ESI+ Mass Spectrometry

Expected Elution Order:

  • (4-Hydroxypyrimidin-2-yl)methanol (most polar)

  • (4-Chloropyrimidin-2-yl)methanol (Product)

  • 4-chloropyrimidine-2-carbaldehyde (least polar)

This method provides excellent separation and allows for unambiguous identification of the product and key impurities by their respective mass-to-charge ratios.

References
  • US5525724A - Process for the preparation of chloropyrimidines.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

  • Cyclobutane pyrimidine dimers from UVB exposure induce a hypermetabolic state in keratinocytes via mitochondrial oxidative stress. NIH. [Link]

  • Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. [Link]

  • Pyrimidine dimer. Wikipedia. [Link]

  • Pyrimidine dimers. ResearchGate. [Link]

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. MDPI. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol... ResearchGate. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Pyrimidine dimers – Knowledge and References. Taylor & Francis Online. [Link]

  • Purine and Pyrimidine Metabolism. Medical Biochemistry Page. [Link]

  • The polymerisation of 4-chloropyridine. ResearchGate. [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c1376895314="" _nghost-ng-c2021778942="" class="inline ng-star-inserted">

    
    .  Chemistry LibreTexts. [Link]
    
  • (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

  • Reduction of the pyrimidine aldehyde 1 with dicyclopentylzinc. ResearchGate. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Substitutions on 4-Chloropyrimidines

Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical class of chemical transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions with confidence.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the 4-chloro position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, the unique electronic properties of the pyrimidine ring can present challenges. This guide is structured to address these challenges head-on, providing a self-validating system of protocols and troubleshooting advice.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the chlorine on a 4-chloropyrimidine with an amine (or other nucleophile) and am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions on 4-chloropyrimidines is a common hurdle. The pyrimidine ring is π-deficient, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1][2] However, several factors can impede this process.

Potential Causes & Recommended Solutions:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.

    • Solution: If using an amine or alcohol, the addition of a non-nucleophilic base is crucial to deprotonate the nucleophile and increase its reactivity. For moderately weak nucleophiles, a stronger base may be required. However, exercise caution as overly strong bases can lead to side reactions.[3]

  • Poor Solubility: The 4-chloropyrimidine substrate or the nucleophile may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Screen alternative solvents. While polar aprotic solvents like DMF, DMSO, and NMP are common choices for SNAr reactions, ethers like 1,4-dioxane or THF can also be effective.[3][4] In some cases, a mixture of solvents may be necessary to achieve complete dissolution of all reactants.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. For many SNAr reactions on chloropyrimidines, temperatures in the range of 80-120 °C are often necessary.[5] Monitor the reaction closely for decomposition of starting materials or products at higher temperatures.

  • Protonation of the Pyrimidine Ring: Under acidic conditions, the nitrogen atoms of the pyrimidine ring can be protonated, which deactivates the ring towards nucleophilic attack.

    • Solution: Ensure the reaction is run under neutral or basic conditions. If your nucleophile is an amine salt (e.g., hydrochloride), an appropriate amount of base must be added to liberate the free amine. Some acid-catalyzed aminations have been reported, but these are highly substrate-dependent.[6]

Issue 2: Formation of Side Products, Especially Hydrolysis

Question: My reaction is producing the desired substituted pyrimidine, but I am also observing a significant amount of a byproduct that appears to be the corresponding 4-hydroxypyrimidine. How can I suppress this hydrolysis?

Answer:

Hydrolysis of the 4-chloropyrimidine to the 4-hydroxypyrimidine (or its tautomeric pyrimidone form) is a frequent side reaction, especially when using aqueous bases or solvents containing residual water.

Potential Causes & Recommended Solutions:

  • Presence of Water: Trace amounts of water in the solvent or reagents can act as a nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction with Hydroxide: If using an aqueous base (e.g., NaOH, KOH), the hydroxide ion is a competing nucleophile.

    • Solution: Switch to a non-aqueous base/solvent system. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent are good alternatives. For stronger basicity, consider alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.

    • Solution: If possible, try to run the reaction at a lower temperature for a longer period. This can sometimes favor the desired nucleophilic substitution over hydrolysis.

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am struggling with a Suzuki-Miyaura or Buchwald-Hartwig amination reaction with my 4-chloropyrimidine. The yield is poor, and I see a lot of starting material decomposition. What should I optimize?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8][9] However, the C-Cl bond of a 4-chloropyrimidine is less reactive than corresponding bromides or iodides, often making the oxidative addition step rate-limiting.

Troubleshooting Workflow for Cross-Coupling Reactions

G cluster_0 Problem: Low Yield in Cross-Coupling cluster_1 Primary Optimization Targets cluster_2 Specific Solutions Low Yield Low Yield Catalyst Catalyst System (Pd Source & Ligand) Low Yield->Catalyst Is the catalyst active enough for a C-Cl bond? Base Base Selection Low Yield->Base Is the base appropriate for the specific coupling reaction? Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or consider Pd pre-catalysts. Catalyst->Ligand Base_Details For Suzuki: K3PO4, Cs2CO3. For Buchwald: NaOtBu, LHMDS. Ensure base is anhydrous. Base->Base_Details Solvent Solvent & Temperature Solvent_Details Use dry, degassed solvents (e.g., Dioxane, Toluene, THF). Increase temperature (80-110 °C). Solvent->Solvent_Details Low G Yield Low G Yield Low G Yield->Solvent Are solubility and temperature optimized?

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Detailed Optimization Strategies:

  • Catalyst and Ligand Selection:

    • For C-Cl activation, standard ligands like PPh₃ are often ineffective. You need more electron-rich and sterically hindered ligands to promote the challenging oxidative addition step.

      • Suzuki-Miyaura: Consider using Pd(PPh₃)₄, but if yields are low, switch to a more active catalyst system such as Pd(OAc)₂ or a palladacycle precatalyst paired with a biarylphosphine ligand (e.g., SPhos, XPhos).[7][10]

      • Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. For chloropyrimidines, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary.[11]

  • Base Selection:

    • The choice of base is critical and reaction-dependent. [12]

      • Suzuki-Miyaura: Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. They are strong enough to facilitate the transmetalation step without causing significant boronic acid decomposition.[7]

      • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] If your substrate is base-sensitive, weaker bases can be used, but this will likely require a more active catalyst system.

  • Solvent and Temperature:

    • Use dry, degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Common solvents include 1,4-dioxane, toluene, and THF.

    • Elevated temperatures are often required, typically in the 80-110 °C range, to facilitate the oxidative addition of the C-Cl bond.

  • Boronic Acid Stability (Suzuki-Miyaura):

    • Problem: Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions, especially at high temperatures.[13]

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

      • Consider using a more stable boronic ester, such as a pinacol boronate ester.[13][14]

      • Ensure the base is not excessively strong, as this can accelerate decomposition.[15]

Frequently Asked Questions (FAQs)

Q1: Can I perform substitutions on a 2,4-dichloropyrimidine, and if so, how can I control the regioselectivity?

A1: Yes, substitutions on 2,4-dichloropyrimidines are common. The regioselectivity depends on the reaction conditions and the nucleophile. Generally, for SNAr reactions, the C4 position is more activated towards nucleophilic attack than the C2 position, especially if there is an electron-withdrawing group at the 5-position.[16] However, C2 selectivity can be achieved with certain nucleophiles, like tertiary amines.[16] For palladium-catalyzed couplings, controlling regioselectivity can be challenging. However, specific ligand systems have been developed to favor substitution at the C4 position.[17][18] Careful optimization of the catalyst, ligand, and reaction conditions is essential to achieve high regioselectivity.

Q2: My 4-chloropyrimidine starting material seems to be degrading on storage. How can I best store it?

A2: 4-Chloropyrimidines can be sensitive to moisture and light. They should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Over time, hydrolysis can occur even from atmospheric moisture, leading to the formation of the corresponding hydroxypyrimidine.[19] It is good practice to check the purity of the starting material by NMR or LC-MS before use, especially if it has been stored for an extended period.

Q3: What is the best way to prepare 4-chloropyrimidines?

A3: A common and effective method for the synthesis of 4-chloropyrimidines is the treatment of the corresponding 4-hydroxypyrimidine (pyrimidin-4-one) with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation.[2][20] The reaction is typically carried out at elevated temperatures, sometimes with the addition of a base like pyridine or N,N-dimethylaniline.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-chloropyrimidine (1.0 eq.), the amine (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., DMF, 1,4-dioxane, or NMP) to achieve a concentration of 0.1-0.5 M.

  • Add a non-nucleophilic base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the 4-chloropyrimidine (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture, toluene) via syringe.

  • Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Data Summary Table

Reaction TypeCommon Nucleophile/Coupling PartnerRecommended Catalyst/LigandRecommended BaseRecommended Solvent(s)Typical Temp. (°C)
SNAr Primary/Secondary AminesN/AK₂CO₃, Cs₂CO₃, DIPEADMF, NMP, Dioxane80 - 120
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, Pd(OAc)₂/SPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMF90 - 110
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃/RuPhos, BrettPhosNaOtBu, LHMDSDioxane, Toluene80 - 110

References

  • Al-Masoudi, N. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3328. [Link]

  • Azizi, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19333-19361. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856-1859. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • U.S. Patent No. 5,525,724. (1996). Process for the preparation of chloropyrimidines.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9496-9507. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(36), 12705-12716. [Link]

  • Hurst, D. T., & Szelke, M. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 7, 649-652. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Movassaghi, M., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(17), 5228-5231. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kappe, C. O., et al. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. Molecules, 26(2), 345. [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Stanovnik, B., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4247. [Link]

  • Senanayake, C. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3215-3218. [Link]

  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Angewandte Chemie International Edition, 61(46), e202210087. [Link]

  • University of Liverpool. (n.d.). Pyrimidines. Retrieved from [Link]

  • Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Le, T. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Li, J. J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4540. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq2223. [Link]

  • Kappe, C. O., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4443-4449. [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

  • Ison, A. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • Hurst, D. T., & Szelke, M. (1974). The synthesis and some reactions of chloropyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1, 789-792. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Knochel, P., et al. (2012). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 68(35), 7149-7158. [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

  • Buchwald, S. L., & Ruiz-Castillo, P. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Ison, A. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of (4-Chloropyrimidin-2-yl)methanol during reactions

Technical Support Center: (4-Chloropyrimidin-2-yl)methanol A Guide to Preventing Decomposition in Synthetic Applications Welcome to the technical support center for (4-Chloropyrimidin-2-yl)methanol (CAS 1093880-89-7). Th...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Chloropyrimidin-2-yl)methanol

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for (4-Chloropyrimidin-2-yl)methanol (CAS 1093880-89-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to help you anticipate, troubleshoot, and prevent the decomposition of this reagent in your reactions.

(4-Chloropyrimidin-2-yl)methanol is a bifunctional molecule, featuring a nucleophilically-susceptible chloro-substituent and a primary alcohol. This duality is its strength, allowing for sequential functionalization, but it is also the source of its instability under various reaction conditions. This guide addresses the most common challenges encountered during its use.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture containing (4-Chloropyrimidin-2-yl)methanol is turning dark brown or black, and TLC analysis shows a complex mixture of byproducts. What is the likely cause?

This is the most common observation when this substrate degrades. The discoloration typically points to polymerization or the formation of highly conjugated, colored species.

Plausible Causes:

  • Thermal Stress: Pyrimidine rings, especially when functionalized with both electron-withdrawing (Cl) and potentially reactive groups (-CH₂OH), can be thermally sensitive. Elevated temperatures can initiate self-condensation or other intermolecular reactions.

  • Strongly Basic Conditions: While a base is often required for reactions, strong, hard bases like sodium hydroxide or potassium tert-butoxide can deprotonate the hydroxyl group to form an alkoxide. This intermediate can potentially initiate intermolecular etherification or other side reactions.

  • Strongly Acidic Conditions: Concentrated acids can lead to protonation of the pyrimidine nitrogen atoms. This enhances the electrophilicity of the ring, but can also promote unwanted side reactions, such as dehydration of the alcohol to form a reactive carbocation, or hydrolysis of the chloro group under aqueous acidic conditions at high temperatures.

Recommended Solutions:

  • Temperature Control: Maintain the lowest effective reaction temperature. If a reaction requires heat, perform a time-course study to determine the optimal balance between reaction rate and decomposition. It is often preferable to run a reaction for a longer time at a lower temperature (e.g., 40-50 °C) than for a shorter time at a high temperature (e.g., >80 °C).

  • Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon). This minimizes the risk of oxidation, especially if trace metals are present which can catalyze the oxidation of the alcohol.

  • Judicious Choice of Base: Opt for milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to scavenge acid byproducts without aggressively promoting decomposition pathways.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom, but the yield is poor. What factors should I consider to improve this reaction?

The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. However, inefficient reactions can lead to prolonged reaction times and higher temperatures, which in turn cause the degradation discussed in Q1.

Plausible Causes:

  • Sub-optimal Solvent Choice: The choice of solvent is critical for SNAr reactions. Protic solvents (e.g., methanol, ethanol) can solvate the nucleophile, reducing its reactivity, and may even compete as nucleophiles at high temperatures.

  • Inappropriate Base: If your nucleophile is an amine hydrochloride salt, for instance, a base is required to free the amine. An inappropriate choice or stoichiometry of the base can hinder the reaction.

  • Side Reaction at the Hydroxyl Group: If a strong nucleophile that is also a strong base is used, it may deprotonate the hydroxyl group. This can alter the electronic properties of the molecule or create a new nucleophilic center, leading to undesired intermolecular reactions.

Recommended Solutions & Protocol:

  • Solvent Selection: Utilize polar aprotic solvents such as DMF, DMSO, NMP, or DMAc. These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.

  • Protecting Group Strategy: If the nucleophile is particularly basic or if high temperatures are unavoidable, consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether). This group is robust to many SNAr conditions and can be easily removed later.

  • Catalysis: In some cases, reactions of chloropyrimidines can be facilitated by acid catalysis, which works by protonating a ring nitrogen and further activating the ring towards nucleophilic attack.[1]

SNAr_Workflow cluster_reactants Reactants SM (4-Chloropyrimidin-2-yl)methanol Mix Mix SM->Mix Nuc Nucleophile (e.g., R-NH2) Nuc->Mix Base Base (e.g., DIPEA, K2CO3) Base->Mix Solvent Solvent (e.g., DMF, DMSO) Solvent->Mix Product Desired S-N-Ar Product Decomp Decomposition Products Heat Controlled Heating Mix->Heat Low Temp (e.g., 40-60°C) Heat->Product Optimal Time Heat->Decomp Excess Time/ High Temp

Experimental Protocol: SNAr with a Primary Amine

  • To a solution of (4-Chloropyrimidin-2-yl)methanol (1.0 eq) in anhydrous DMF (0.1-0.2 M) under a nitrogen atmosphere, add the primary amine nucleophile (1.1-1.2 eq).

  • Add diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Stir the mixture at 45 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and saturated brine (1x) to remove DMF and excess amine/base.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendedTo AvoidRationale
Base K₂CO₃, Cs₂CO₃, DIPEANaOH, KOH, NaH, t-BuOKMild bases prevent deprotonation of the alcohol and ring degradation.
Solvent DMF, DMSO, NMPMethanol, Ethanol, WaterAprotic polar solvents enhance nucleophilicity and prevent solvolysis.
Temperature 40 - 65 °C> 80 °CMinimizes thermal decomposition and side reactions.
Q3: The compound appears to be degrading during aqueous workup or silica gel chromatography. How can I improve the isolation and purification process?

The stability of (4-Chloropyrimidin-2-yl)methanol is pH-dependent. Both acidic and basic conditions during workup or purification can catalyze decomposition.

Plausible Causes:

  • Acidic Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5). This can cause streaking on the column and degradation of acid-sensitive compounds. The pyrimidine nitrogens can interact strongly with the acidic silanol groups.

  • Hydrolysis during Workup: Using acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) aqueous solutions to wash the organic extracts can lead to hydrolysis of the chloro group or other unwanted reactions.

Recommended Solutions:

  • Neutral Workup: Quench the reaction by pouring it into a mixture of ice and a neutral buffer like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7). Extract the product with an organic solvent. Use only water and brine for subsequent washes.

  • Deactivating Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a base. This is achieved by slurrying the silica gel in the desired eluent system containing 0.5-1% triethylamine or ammonia solution, then packing the column as usual. This neutralizes the acidic sites.

  • Alternative Stationary Phases: If the compound is particularly sensitive, consider using neutral alumina as the stationary phase for chromatography.

Purification_Strategy Start Crude Reaction Mixture Workup Aqueous Workup Start->Workup Chromatography Chromatography Workup->Chromatography Neutral pH (Brine/Water Wash) Decomp Decomposition Workup->Decomp Acidic/Basic Wash (e.g., 1M HCl/NaOH) Product Pure Product Chromatography->Product Neutralized Silica or Alumina Chromatography->Decomp Standard Acidic Silica Gel

Q4: What are the best practices for storing (4-Chloropyrimidin-2-yl)methanol?

Long-term stability is crucial for ensuring the reliability of experimental results.

Recommended Storage Conditions:

To maintain the integrity of (4-Chloropyrimidin-2-yl)methanol, it should be stored under controlled conditions. The primary concerns are moisture, air (oxygen), light, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential decomposition pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol group.
Container Tightly sealed amber glass vialProtects from moisture and light.
State SolidStoring as a solid is preferable to long-term storage in solution.

References

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem Technical Support.
  • BLDpharm. BD29276methanol.

  • National Center for Biotechnology Information. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PubMed Central. [Link]

  • BLDpharm. 1093880-89-7|(4-Chloropyrimidin-2-yl)methanol.
  • National Center for Biotechnology Information. (n.d.). (2-Chloropyrimidin-5-yl)methanol. PubChem. [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. [Link]

  • ResearchGate. (n.d.). Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol.... [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Chloropyridin-2-yl)methanol. PubChem. [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • Google Patents.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • BenchChem. (2025). Stability of 2-(4-Chlorophenyl)ethanol under different pH conditions. BenchChem Technical Support.
  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrimidine Alcohols

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purifica...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of pyrimidine alcohols. These molecules, vital in medicinal chemistry, possess unique physicochemical properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of pyrimidine alcohols. Each issue is broken down into probable causes and actionable solutions, including detailed protocols.

Issue 1: My pyrimidine alcohol is streaking or tailing badly on a silica gel TLC plate and column.

Question: I'm attempting to purify my pyrimidine alcohol using silica gel chromatography, but the compound streaks severely, making separation from impurities impossible. What's causing this and how can I fix it?

Expert Analysis: This is the most common issue faced when purifying nitrogen-containing heterocycles like pyrimidines on silica gel. The streaking is a direct result of strong, non-ideal interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to slow, uneven elution and poor peak shape.

Solutions & Protocols:

  • Solution A: Neutralize the Stationary Phase with a Mobile Phase Modifier. The most direct solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to a much cleaner separation.

    • Protocol: To your chosen eluent system (e.g., Dichloromethane/Methanol), add 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.

    • Causality: Triethylamine or ammonia acts as a competitive base, effectively "capping" the acidic silanol groups and allowing your pyrimidine alcohol to elute based on polarity interactions rather than strong acid-base binding.

  • Solution B: Switch to an Alternative Stationary Phase. If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is a highly effective strategy.

    • Recommendation 1: Alumina. Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better peak shape for basic compounds.

    • Recommendation 2: Reversed-Phase (C18) Chromatography. This technique separates compounds based on hydrophobicity rather than polarity. Since the problematic acid-base interaction is absent, it is an excellent choice for purifying polar, basic compounds. A typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape.

  • Solution C: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). For highly polar pyrimidine alcohols that show poor retention even in reversed-phase systems, HILIC is a powerful alternative. It uses a polar stationary phase with a mobile phase rich in organic solvent, promoting the retention of polar compounds.

Issue 2: My pyrimidine alcohol "oils out" during recrystallization instead of forming crystals.

Question: I've dissolved my crude pyrimidine alcohol in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What should I do?

Expert Analysis: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid. This is often caused by using a solvent in which the compound is too soluble, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.

Solutions & Protocols:

  • Solution A: Re-heat and Cool Slowly.

    • Protocol: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (a few drops) of additional hot solvent to ensure complete dissolution. Allow the flask to cool very slowly to room temperature on a benchtop (insulating the flask with glass wool can help). Once at room temperature, move it to a refrigerator, and finally to a freezer, to maximize crystal formation.

    • Causality: Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Solution B: Induce Nucleation.

    • Protocol 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Protocol 2 (Seeding): If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution. This "seed" acts as a template for further crystal growth.

  • Solution C: Employ a Two-Solvent System. This is often the best solution for compounds that are difficult to crystallize.

    • Protocol:

      • Dissolve the crude compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).

      • While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid).

      • Add a few drops of the hot "good" solvent to redissolve the turbidity, then allow the solution to cool slowly as described above.

Issue 3: My pyrimidine alcohol is only soluble in high-boiling point solvents like DMSO or DMF, making purification difficult.

Question: My product is intractable in common lab solvents and only dissolves in DMSO. How can I possibly recrystallize it?

Expert Analysis: High solubility exclusively in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) points to a molecule with strong hydrogen bonding capabilities and high polarity. Standard recrystallization is challenging due to the difficulty of removing these high-boiling solvents. In these cases, diffusion-based crystallization methods are superior.

Solutions & Protocols:

  • Solution: Anti-Solvent Vapor Diffusion. This technique allows for extremely slow and controlled introduction of an anti-solvent, promoting the growth of high-quality crystals.

    • Protocol:

      • Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.

      • Place this small vial inside a larger, sealable jar or beaker.

      • Add a layer of a volatile anti-solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) to the larger jar, ensuring the level is below the top of the inner vial.[1]

      • Seal the larger jar and leave it undisturbed for several days.

    • Causality: The volatile anti-solvent will slowly diffuse in the vapor phase into the DMF/DMSO solution. This gradual decrease in solubility is ideal for inducing crystallization of difficult compounds. A successful crystallization using DMF with Dichloromethane (DCM) as the diffusing anti-solvent has been reported for a complex pyrimidine derivative.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of pyrimidine alcohols that make their purification challenging?

The purification challenges stem from a combination of three key features:

  • High Polarity: The presence of the alcohol (-OH) group and the nitrogen atoms in the pyrimidine ring makes these molecules highly polar. This can lead to very high solubility in polar solvents, making crystallization difficult, and strong retention on normal-phase chromatography media.

  • Basicity: The pyrimidine ring contains basic nitrogen atoms that can be protonated. This basicity is the primary cause of peak tailing and irreversible adsorption on acidic silica gel.

  • Hydrogen Bonding: Both the alcohol group (donor and acceptor) and the ring nitrogens (acceptors) are capable of strong hydrogen bonding. This contributes to their high melting points and their tendency to be soluble only in other hydrogen-bonding solvents, complicating recrystallization.[2]

Q2: How do I choose the right purification strategy for my pyrimidine alcohol?

The optimal strategy depends on the specific properties of your compound and the impurities present. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Pyrimidine Alcohol is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil/Gum) cryst_ok Is it pure after one recrystallization? try_cryst->cryst_ok final_product Pure Product cryst_ok->final_product Yes cryst_ok->chromatography No is_basic Does it streak on silica TLC? chromatography->is_basic silica_base Silica Gel + Basic Modifier (e.g., 1% Et3N in Eluent) is_basic->silica_base Yes is_very_polar Is the compound very polar? (Rf=0 in polar eluents) is_basic->is_very_polar No alumina Neutral or Basic Alumina silica_base->alumina Alternative silica_base->is_very_polar reverse_phase Reversed-Phase (C18) HPLC/Flash is_very_polar->reverse_phase No hilic Consider HILIC is_very_polar->hilic Yes

Sources

Troubleshooting

Side reactions of the methanol group in pyrimidine synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize synthetic protocols,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize synthetic protocols, with a specific focus on the role and side reactions of the methanol group.

Troubleshooting Guide & FAQs

This guide is structured to directly address specific issues encountered during pyrimidine synthesis, particularly the Pinner and Biginelli reactions where methanol is commonly employed as either a reagent or a solvent.

Part 1: The Pinner Pyrimidine Synthesis: Methanol as a Reagent

The Pinner reaction is a powerful method for synthesizing pyrimidines by reacting a nitrile with an alcohol, such as methanol, to form a key intermediate known as a Pinner salt (an alkyl imidate salt).[1] This intermediate then condenses with a β-dicarbonyl compound. However, the reactivity of the Pinner salt also makes it susceptible to side reactions, primarily driven by its interaction with water and its thermal stability.

Issue 1: Low Yield of Pyrimidine and Formation of a Major Methyl Ester Byproduct

Question: My Pinner synthesis using a nitrile and methanol resulted in a very low yield of the target pyrimidine. My main isolated byproduct is a methyl ester corresponding to my starting nitrile. What is causing this, and how can I prevent it?

Answer: This is a classic and very common problem in the Pinner synthesis, caused by the hydrolysis of the Pinner salt intermediate.[1] The Pinner salt is highly electrophilic and extremely sensitive to moisture. If even trace amounts of water are present in the reaction, water will compete with the β-dicarbonyl compound as a nucleophile, attacking the Pinner salt to produce a methyl ester and ammonia. This pathway consumes your key intermediate, directly reducing the yield of the desired pyrimidine.

cluster_main Desired Pinner Pathway cluster_side Hydrolysis Side Reaction Nitrile R-C≡N Pinner_Salt Pinner Salt (Alkyl Imidate) Nitrile->Pinner_Salt + MeOH, HCl Pyrimidine Desired Pyrimidine Product Pinner_Salt->Pyrimidine + β-Dicarbonyl (Anhydrous) Pinner_Salt_Side Pinner Salt (Alkyl Imidate) Ester Methyl Ester Byproduct Pinner_Salt_Side->Ester + H₂O (Trace Moisture)

Caption: Pinner salt hydrolysis: a major competing side reaction.

Mitigation Strategies & Troubleshooting:

The absolute most critical factor for success is maintaining strictly anhydrous conditions .

  • Reagent and Solvent Purity:

    • Methanol: Use freshly opened anhydrous methanol or distill it from a suitable drying agent (e.g., magnesium turnings).

    • Solvents: If other solvents are used, ensure they are rigorously dried.

    • Nitrile & Dicarbonyl: Ensure starting materials are pure and dry.

  • Glassware and Setup:

    • Thoroughly oven-dry all glassware (120°C for several hours) and allow it to cool in a desiccator before use.

    • Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Acid Catalyst:

    • The classical and most effective method involves bubbling dry HCl gas through an anhydrous methanol solution of the nitrile to form the Pinner salt in situ. This ensures rigorously anhydrous acidic conditions. Using aqueous HCl is a common mistake that guarantees the formation of the ester byproduct.

Issue 2: Formation of an N-Methyl Amide Byproduct

Question: In addition to the ester byproduct, I've also identified an N-methyl amide in my crude reaction mixture. What is its origin?

Answer: The N-methyl amide is typically formed from the thermal decomposition or rearrangement of the Pinner salt intermediate.[1] Pinner salts can be thermally unstable. At elevated temperatures, the imidium chloride salt can rearrange, leading to the formation of an N-alkyl amide and an alkyl chloride.

Mitigation Strategies & Troubleshooting:

  • Temperature Control: This side reaction is highly dependent on temperature. It is crucial to maintain low temperatures, especially during the formation of the Pinner salt.

  • Procedural Tip: Prepare the Pinner salt at 0°C or below before proceeding with the addition of the β-dicarbonyl compound and subsequent heating for the cyclization step.

ParameterRecommended ConditionRationale
Pinner Salt Formation 0°C to -10°CMinimizes thermal rearrangement to N-methyl amide.[1]
Cyclization Step Room Temp to RefluxTemperature is substrate-dependent; monitor by TLC to use the minimum required heat.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the Pinner salt.
Part 2: The Biginelli Reaction: Methanol as a Solvent

In the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and urea, methanol is frequently used as a solvent.[2][3] Unlike the Pinner synthesis, methanol does not act as a reactant. However, as a protic solvent, it can influence reaction rates, intermediate stability, and the prevalence of common side reactions.[4]

Issue 3: Low Yield and a Complex Mixture of Byproducts in Methanol

Question: I am running a Biginelli reaction in methanol and getting a low yield of the desired dihydropyrimidinone (DHPM). TLC analysis shows multiple byproducts, including a fluorescent spot. Is methanol the wrong solvent?

Answer: While methanol is a viable solvent, low yields and byproducts in the Biginelli reaction are common challenges that are not necessarily caused by methanol but can be managed by optimizing conditions within it. The most common side reactions are the Knoevenagel condensation and the formation of a Hantzsch-type 1,4-dihydropyridine (which is often fluorescent).

  • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester, which consumes the starting materials.

  • Hantzsch Dihydropyridine: Occurs when the aldehyde reacts with two equivalents of the β-ketoester and ammonia (which can form from the decomposition of urea at high temperatures).

cluster_main Main Biginelli Pathway cluster_side1 Side Reaction 1: Knoevenagel cluster_side2 Side Reaction 2: Hantzsch Aldehyde1 Aldehyde Iminium N-Acyliminium Ion Aldehyde1->Iminium Urea1 Urea Urea1->Iminium DHPM Desired DHPM Product Iminium->DHPM Ketoester1 β-Ketoester Ketoester1->DHPM + Cyclization Aldehyde2 Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde2->Knoevenagel Ketoester2 β-Ketoester Ketoester2->Knoevenagel Aldehyde3 Aldehyde Hantzsch Hantzsch Product (Fluorescent) Aldehyde3->Hantzsch Ketoester3 2x β-Ketoester Ketoester3->Hantzsch Ammonia Ammonia (from Urea decomp.) Ammonia->Hantzsch

Caption: Competing reaction pathways in the Biginelli synthesis.

Troubleshooting & Optimization in Methanol:

  • Temperature Control: Higher temperatures favor urea decomposition and the subsequent Hantzsch pathway. Running the reaction at a lower temperature or gentle reflux in methanol can significantly reduce the formation of this fluorescent byproduct.

  • Catalyst Selection: The choice of acid catalyst is crucial. While classical methods use strong Brønsted acids (like HCl), various Lewis acids (e.g., FeCl₃, Yb(OTf)₃) can be more effective and selective in methanol, potentially favoring the iminium ion formation for the main Biginelli pathway.[5]

  • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the key N-acyliminium ion, helping to outcompete the Knoevenagel pathway.

  • Order of Addition: Adding the urea component last to the mixture of the aldehyde, ketoester, and catalyst can sometimes minimize its decomposition, thereby suppressing the Hantzsch side reaction.

SolventTypical Yield (%)Reference
Methanol 82
Ethanol 95
Acetonitrile 60
THF 78
Solvent-free 75-90+[6]
Note: Yields are highly substrate and catalyst dependent. This table provides a general comparison.
Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the methyl ester byproduct from my Pinner reaction? A: Characterization by NMR and mass spectrometry is the best approach. In ¹H NMR, you will see a characteristic singlet for the methyl ester group (-OCH₃) typically around 3.5-4.0 ppm. In mass spectrometry, the molecular ion peak will correspond to the mass of your starting nitrile's corresponding carboxylic acid plus 14 mass units (CH₂).

Q2: Can I use other alcohols besides methanol in the Pinner synthesis? A: Yes, the Pinner reaction is general for various alcohols. Using ethanol, for example, will lead to the formation of an ethyl imidate salt, and potential byproducts would be the corresponding ethyl ester and N-ethyl amide. Reaction kinetics may vary depending on the steric bulk of the alcohol.

Q3: Is methanol considered a "protecting group" in pyrimidine synthesis? A: This is a good question that touches on the nuances of chemical terminology. In the context of the Pinner synthesis, methanol is more accurately described as a reagent that becomes incorporated into a reactive intermediate. It is not a typical protecting group, which is a moiety added to a functional group to render it inert during a subsequent reaction, and which is then removed to restore the original functionality.[7]

Q4: For the Biginelli reaction, is there a general rule for when to choose methanol over other solvents like ethanol or THF? A: There is no universal rule, as the optimal solvent is highly dependent on the specific substrates and catalyst used. However, methanol's high polarity and protic nature can be advantageous for solubilizing the starting materials, particularly urea. The best approach is often to screen a small set of solvents (e.g., methanol, ethanol, acetonitrile, THF) to determine the best conditions for your specific reaction.[4]

Experimental Protocols
Protocol 1: Optimized Pinner Synthesis Under Anhydrous Conditions

This protocol emphasizes the critical steps needed to minimize hydrolysis and other side reactions.

  • Preparation:

    • Oven-dry a three-necked round-bottom flask, reflux condenser, and addition funnel at 120°C for at least 4 hours.

    • Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool. Maintain a positive pressure of inert gas throughout the reaction.

  • Pinner Salt Formation:

    • In the flask, dissolve the nitrile (1.0 eq) in anhydrous methanol (e.g., 2-3 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the stirred solution for 15-30 minutes until saturation is achieved.

    • Seal the flask and allow it to stir at 0°C or in a refrigerator overnight. The Pinner salt will often precipitate as a white solid.

  • Condensation and Cyclization:

    • To the cold suspension of the Pinner salt, add a solution of the β-dicarbonyl compound (1.0 eq) in a minimal amount of anhydrous methanol or THF dropwise.

    • Add a solution of a non-nucleophilic base like sodium methoxide (1.0 eq) in anhydrous methanol dropwise at 0°C.

    • Allow the reaction to warm to room temperature, then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Identification of Byproducts by NMR and MS
  • Isolation: Isolate the suspected byproduct from the crude reaction mixture using column chromatography or preparative TLC.

  • Sample Preparation:

    • For NMR: Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For MS: Prepare a separate dilute solution in a volatile solvent like methanol or acetonitrile.

  • Analysis:

    • ¹H and ¹³C NMR: Acquire and analyze the spectra. Look for key signals that identify the structure (e.g., a singlet around 3.7 ppm for a methyl ester, or signals corresponding to an open-chain intermediate).

    • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the byproduct. This can quickly confirm if you have formed an ester, an amide, or a Knoevenagel adduct.

References
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Pinner reaction.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • BenchChem. (2025).
  • YouTube. (2025). Pinner Pyrimidine Synthesis.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (2025). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
  • ResearchGate. (2025). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
  • Tunisian Chemical Society. (n.d.).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.

Sources

Optimization

Technical Support Center: Synthesis of (4-Chloropyrimidin-2-yl)methanol

Welcome to the technical support center for the synthesis of (4-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. The information provided herein is curated from established chemical principles and analogous synthetic procedures to offer practical solutions and a deeper understanding of the reaction intricacies.

I. Synthetic Pathway Overview

The most common and direct route to (4-Chloropyrimidin-2-yl)methanol involves a two-step process:

  • Synthesis of the Precursor: Formation of a suitable carbonyl precursor, typically 4-chloropyrimidine-2-carboxaldehyde or a corresponding ester (e.g., methyl or ethyl 4-chloropyrimidine-2-carboxylate).

  • Reduction to the Alcohol: Reduction of the carbonyl group to the corresponding primary alcohol.

This guide will focus on troubleshooting and optimizing the reduction step, as it is a critical juncture for yield and purity. We will also address potential challenges in precursor synthesis.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Reduction 2-Methyl-4-chloropyrimidine 2-Methyl-4-chloropyrimidine Oxidation Oxidation 2-Methyl-4-chloropyrimidine->Oxidation 4-Chloropyrimidine-2-carboxaldehyde 4-Chloropyrimidine-2-carboxaldehyde Reduction_Step Reduction 4-Chloropyrimidine-2-carboxaldehyde->Reduction_Step e.g., NaBH4, MeOH Oxidation->4-Chloropyrimidine-2-carboxaldehyde (4-Chloropyrimidin-2-yl)methanol (4-Chloropyrimidin-2-yl)methanol Reduction_Step->(4-Chloropyrimidin-2-yl)methanol caption General synthetic workflow.

Caption: General synthetic workflow.

II. Troubleshooting Guide: The Reduction Step

This section addresses common issues encountered during the reduction of 4-chloropyrimidine-2-carboxaldehyde or its ester equivalent.

Problem 1: Low or No Product Yield

Question: I am performing the reduction of 4-chloropyrimidine-2-carboxaldehyde with sodium borohydride in methanol, but I am observing a very low yield of (4-Chloropyrimidin-2-yl)methanol. What are the potential causes and how can I improve the yield?

Answer:

Low yield in this reduction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Quality Reducing Agent Sodium borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. This leads to a lower effective concentration of the hydride.Use freshly opened or properly stored NaBH₄. Consider titrating the hydride solution to determine its exact concentration.
Suboptimal Reaction Temperature While NaBH₄ reductions are often performed at room temperature or below, the specific reactivity of the chloropyrimidine substrate may require different conditions.Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial, but be cautious of side reactions.[1]
Inappropriate Solvent Methanol is a common solvent for NaBH₄ reductions, but other protic solvents like ethanol or isopropanol can also be used. The choice of solvent can influence the reaction rate and selectivity.If methanol is not providing good results, consider switching to ethanol. Aprotic solvents like THF can be used with stronger reducing agents like LiAlH₄, but this requires stricter anhydrous conditions.
Hydrolysis of the Chloropyrimidine Ring The 4-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of nucleophiles (like the alkoxide formed during reduction) and water. This can lead to the formation of the corresponding hydroxypyrimidine byproduct.Ensure the reaction is performed under anhydrous conditions as much as possible, although NaBH₄ reductions in alcohols are generally tolerant to small amounts of water. A shorter reaction time can also minimize hydrolysis.
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction closely using Thin Layer Chromatography (TDC). If starting material is still present after a reasonable amount of time, consider adding a second portion of the reducing agent.

Experimental Protocol: Reduction of 4-Chloropyrimidine-2-carboxaldehyde with NaBH₄

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloropyrimidine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone at 0°C.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting_Low_Yield Start Low Yield of (4-Chloropyrimidin-2-yl)methanol Check_Reagents Check Quality of NaBH4 and Anhydrous Solvent Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature (e.g., 0°C to RT) Check_Reagents->Optimize_Temp Monitor_Reaction Monitor by TLC for Completion Optimize_Temp->Monitor_Reaction Workup_Check Review Work-up Procedure (pH, Extraction Solvent) Monitor_Reaction->Workup_Check Purification_Check Assess Purification Method (Column vs. Recrystallization) Workup_Check->Purification_Check Improved_Yield Improved Yield Purification_Check->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Significant Impurities

Question: My final product shows significant impurities after purification. What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common challenge in heterocyclic synthesis. The structure of (4-Chloropyrimidin-2-yl)methanol presents several possibilities for side reactions.

Common Impurities and Prevention Strategies:

Impurity Formation Mechanism Prevention Strategy
4-Hydroxypyrimidin-2-yl)methanol Hydrolysis of the 4-chloro group. This can be catalyzed by acidic or basic conditions, or by nucleophilic attack of water or hydroxide.Maintain a neutral pH during work-up. Use anhydrous solvents and reagents. Minimize reaction time.
Over-reduction Products While NaBH₄ is generally selective for aldehydes and ketones, stronger reducing agents or harsh conditions could potentially reduce the pyrimidine ring itself, though this is less common.Use a milder reducing agent like NaBH₄. Avoid using an excessive amount of the reducing agent. Maintain controlled reaction temperatures.
Unreacted Starting Material Incomplete reaction due to insufficient reducing agent or short reaction time.Ensure a slight excess of the reducing agent is used (1.1-1.5 eq). Monitor the reaction to completion by TLC before quenching.
Dimerization/Polymerization Products The product alcohol could potentially react with the starting aldehyde or other reactive intermediates, especially under certain conditions.Maintain a dilute reaction mixture. Add the reducing agent slowly to keep the concentration of reactive species low.

Purification Techniques for Polar Heterocyclic Alcohols:

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Finding a suitable solvent system is key. A single solvent in which the product is soluble when hot but insoluble when cold, or a two-solvent system, can be employed.[1][2][3][4][5]

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable method for synthesizing the precursor, 4-chloropyrimidine-2-carboxaldehyde?

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction?

A2: Yes, LiAlH₄ is a more powerful reducing agent than NaBH₄ and can also be used.[10] However, it requires stricter anhydrous conditions (e.g., in THF or diethyl ether) and a more cautious work-up procedure. LiAlH₄ will also reduce esters to alcohols, so if your precursor is an ester, LiAlH₄ would be a suitable choice.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value (if available) indicates high purity.

Q4: My product is an oil and I'm having trouble purifying it by column chromatography. What can I do?

A4: If the product is a thermally stable oil, vacuum distillation could be an effective purification method.[11] Alternatively, you could try to form a solid derivative (e.g., a benzoate ester) which may be easier to purify by recrystallization, followed by hydrolysis to regenerate the alcohol.

IV. References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... - Growing Science. (2013). Retrieved January 20, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved January 20, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 20, 2026, from [Link]

  • (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022). Retrieved January 20, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • How to recrystallize a product from methanol - Quora. (2017). Retrieved January 20, 2026, from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 20, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 20, 2026, from [Link]

  • US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved January 20, 2026, from [Link]

  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • Organic Chemistry II (Chem 2042). (n.d.). Retrieved January 20, 2026, from [Link]

  • BASIC ESTERS OF SUBSTITUTED PYRIMIDINE-4-CARBOXYLIC ACIDS - Canadian Science Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (2016). Retrieved January 20, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC. (2014). Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (2020). Retrieved January 20, 2026, from [Link]

  • Practical Reduction of Carboxylic Acids - ChemistryViews. (2022, February 24). Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020). Retrieved January 20, 2026, from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - Bangladesh Journals Online. (2016). Retrieved January 20, 2026, from [Link]

  • Automating Column Chromatography Protein Purification. (n.d.). Retrieved January 20, 2026, from [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]

  • View of Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Pyrimidines

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Here, you will find a curated collection of troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.

I. Fundamental Principles & Initial Reaction Setup

Before delving into troubleshooting, a solid understanding of the reaction's fundamentals is crucial. The pyrimidine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic.

Q1: Why is my SNAr reaction on a pyrimidine substrate not working or showing very low conversion?

Answer:

Low or no conversion in SNAr reactions on pyrimidines can often be traced back to one of three key areas: substrate activation, the nature of the nucleophile, or the reaction conditions.

1. Substrate Reactivity:

  • Leaving Group Position: The position of the leaving group on the pyrimidine ring is critical. SNAr is most favorable at the C2, C4, and C6 positions.[1][2] This is because the electronegative nitrogen atoms can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[2] Reactions at the C5 position are significantly less favorable.

  • Activating Groups: While the pyrimidine ring is already electron-deficient, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group will further enhance reactivity.[3] Conversely, electron-donating groups (EDGs) on the ring will decrease its electrophilicity and slow down or inhibit the reaction.[4]

2. Nucleophile Strength & Sterics:

  • Nucleophilicity: The attacking nucleophile must be sufficiently strong. If you are using a weak nucleophile (e.g., an alcohol or a neutral amine), consider converting it to a more potent form. For instance, deprotonating an alcohol with a base like sodium hydride (NaH) to form an alkoxide will dramatically increase its nucleophilicity.[5]

  • Steric Hindrance: A bulky nucleophile may struggle to approach the reaction center, particularly at the more sterically hindered positions. If you suspect sterics are an issue, consider a less hindered nucleophile if your synthetic route allows.

3. Reaction Conditions:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the solvents of choice.[6] They are effective at solvating the counter-ion of the nucleophile, leaving a more "naked" and reactive anion.

  • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[7][8] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-140 °C) can significantly improve the rate. However, be mindful of potential decomposition of your starting materials or product at elevated temperatures.

Q2: I have a dichloropyrimidine. How can I control the regioselectivity to achieve mono-substitution versus di-substitution?

Answer:

Controlling regioselectivity on di-substituted pyrimidines is a common challenge. The relative reactivity of the substitution sites is key.

  • Inherent Reactivity: For a substrate like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1] This is attributed to the C4 position having a higher LUMO coefficient.[1]

  • Stoichiometry and Addition Rate: To favor mono-substitution, use a stoichiometric amount (or only a slight excess) of your nucleophile. Adding the nucleophile slowly to the reaction mixture can also help prevent over-reaction.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring attack at the more reactive C4 position.

  • Solvent Polarity: The polarity of the solvent can sometimes influence regioselectivity. For instance, in some dihalopyridine systems, polar solvents like DMSO favor substitution at the 4-position, while less polar solvents like toluene may favor the 2-position. This effect should be experimentally verified for your specific pyrimidine system.

  • Electronic Effects of the First Substitution: Once the first nucleophile has been added, it will electronically influence the reactivity of the remaining leaving group. An electron-donating nucleophile will deactivate the ring towards further substitution, making the second substitution require more forcing conditions.[4]

II. Troubleshooting Common Side Reactions

Undesired side products can complicate purification and reduce the yield of your target molecule. Understanding and mitigating these side reactions is crucial for a successful synthesis.

Q3: My reaction is producing a significant amount of a hydrolyzed or alkoxylated byproduct. How can I prevent this?

Answer:

The formation of hydroxy- or alkoxy-pyrimidines is a common side reaction, especially when using protic solvents like water or alcohols.

  • Solvent Choice: The most direct way to minimize this is to switch to an aprotic solvent like DMF, DMSO, or acetonitrile.[6]

  • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Avoid hydroxide or alkoxide bases if hydrolysis or alkoxylation is not the desired outcome.

  • Acid Catalysis: If the reaction is acid-catalyzed, keep the amount of acid to a minimum (e.g., 0.1 equivalents), as strong acidic conditions can promote solvolysis.

Q4: I am observing an unexpected rearrangement or ring-opening of my pyrimidine. What could be the cause?

Answer:

While less common than solvolysis, ring-opening can occur under certain conditions, particularly with highly activated pyrimidine systems or specific nucleophiles. One such mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway has been observed in some heterocyclic systems and involves a nucleophilic addition followed by a series of ring-opening and closing events.[9]

  • Reaction Conditions: Harsh reaction conditions (very high temperatures or extremely strong bases) can sometimes promote these alternative pathways. Try running the reaction under milder conditions.

  • Nucleophile Choice: The nature of the nucleophile can play a role. If you are consistently observing this issue, consider if an alternative nucleophile could be used.

III. Advanced Topics & Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting and optimization.

Q5: What is the role of the Meisenheimer complex, and how does its stability influence the reaction?

Answer:

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic intermediate called a Meisenheimer complex.[10][11]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the aromaticity of the pyrimidine ring and forms a negatively charged, resonance-stabilized intermediate—the Meisenheimer complex.[2][3] The stability of this intermediate is paramount. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and the faster the reaction.[2]

  • Elimination Step (Fast): The leaving group departs, and the aromaticity of the pyrimidine ring is restored.[11]

The stability of the Meisenheimer complex is enhanced by:

  • Electron-Withdrawing Groups: EWGs at the ortho and para positions to the site of attack help to delocalize the negative charge through resonance, thus stabilizing the intermediate.[3]

  • Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are crucial for stabilizing the negative charge of the Meisenheimer complex.[2]

Meisenheimer_Complex

Q6: I've heard that some SNAr reactions might be concerted. What does this mean for my experiment?

Answer:

Recent computational and experimental evidence suggests that some SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted mechanism rather than a stepwise one involving a stable Meisenheimer intermediate.[10][12] In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.

For the practicing chemist, the distinction between a stepwise and a concerted mechanism may not dramatically alter the initial experimental setup. The same principles of activating the substrate and using a potent nucleophile still apply. However, this evolving understanding highlights the complexity of these reactions and underscores that the Meisenheimer complex may, in some cases, represent a transition state rather than a true intermediate.[13]

IV. Experimental Protocols & Data

Representative Protocol: Amination of a Chloropyrimidine

This protocol provides a general guideline for the amination of a chloropyrimidine.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloropyrimidine (1.0 eq.) and the desired amine (1.2-1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or n-BuOH).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 100-140 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • If using DMF or DMSO, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine.

Troubleshooting Flowchart

Troubleshooting_Flowchart

Summary of Key Reaction Parameters
ParameterRecommendationRationale
Substrate Leaving group at C2, C4, or C6. Presence of EWGs.Enhances electrophilicity and stabilizes the Meisenheimer complex.[1][2][3]
Nucleophile Strong nucleophiles (e.g., alkoxides, thiolates, deprotonated amines).Overcomes the activation energy for the rate-determining addition step.
Solvent Polar aprotic (DMF, DMSO, NMP).Solvates the cation, leading to a more reactive "naked" anion nucleophile.[6]
Temperature Often requires heating (80-140 °C).Provides the necessary energy to overcome the activation barrier.
Base Non-nucleophilic base (K₂CO₃, DIPEA).Prevents unwanted side reactions and neutralizes any acid formed.

V. References

  • Organic Chemistry Portal. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from a relevant organic chemistry resource.

  • Kurbangalieva, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7786.

  • Denmark, S. E., & Kidwell, J. H. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8893–8904.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

  • Rossi, R. A., & de Rossi, R. H. (2012). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(16), 4983.

  • ResearchGate. (n.d.). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. Retrieved from a relevant scientific diagram source.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ACS Omega. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(9), 1157–1162.

  • Buncel, E., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(15), 5394–5402.

  • Royal Society of Chemistry. (2009). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from a relevant educational resource.

  • YouTube. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from a relevant technical resource.

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from a relevant chemistry blog or resource.

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from a relevant scientific publication.

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from a relevant scientific table or figure.

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of (4-Chloropyrimidin-2-yl)methanol

Welcome to the technical support center for (4-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of (4-Chloropyrimidin-2-yl)methanol in various solvents, potential degradation pathways, and best practices for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of (4-Chloropyrimidin-2-yl)methanol in solution?

The stability of (4-Chloropyrimidin-2-yl)methanol is predominantly influenced by two key factors: the reactivity of the 4-chloro substituent on the pyrimidine ring and the potential for reactions involving the primary alcohol at the 2-position. The pyrimidine ring is an electron-deficient aromatic system, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. Therefore, the choice of solvent and the presence of nucleophiles are critical.

Q2: Which solvents are recommended for dissolving and storing (4-Chloropyrimidin-2-yl)methanol for short-term use?

For short-term experimental use, it is advisable to use aprotic, non-nucleophilic solvents. Recommended solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF) (Note: peroxide-free THF should be used)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

While DMF and DMSO are good solvents, they are also dipolar aprotic solvents that can accelerate SNAr reactions if nucleophiles are present[3]. Therefore, for inert applications, DCM or toluene are often preferred. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere in a freezer (-20°C)[4].

Q3: Which solvents should I be cautious with or avoid using with (4-Chloropyrimidin-2-yl)methanol?

Caution should be exercised with protic and/or nucleophilic solvents, as they can react with the compound, leading to degradation. Solvents to be wary of include:

  • Water: Can lead to hydrolysis of the 4-chloro group to form the corresponding pyrimidone[5][6].

  • Alcohols (Methanol, Ethanol): These can act as nucleophiles, leading to the formation of 4-alkoxy-substituted pyrimidines.

  • Primary and Secondary Amines: These are strong nucleophiles that will readily displace the 4-chloro group[1][7].

The rate of these reactions can be influenced by temperature and the presence of acids or bases.

Q4: I am performing a reaction with (4-Chloropyrimidin-2-yl)methanol and see an unexpected side product. What could it be?

The most common side product is likely the result of the displacement of the 4-chloro group. If your reaction mixture contains nucleophiles (e.g., water, alcohols, amines), you may be forming the corresponding 4-substituted pyrimidine. For instance, in the presence of water, you could form (4-hydroxypyrimidin-2-yl)methanol[5][6]. It is also possible that the hydroxymethyl group participates in or directs reactions under certain conditions.

Troubleshooting Guides

Issue 1: My reaction yield is low, and I suspect degradation of my (4-Chloropyrimidin-2-yl)methanol starting material.

Possible Cause 1: Inappropriate Solvent Choice

  • Explanation: As detailed in the FAQs, protic or nucleophilic solvents can react with and consume your starting material. Halogenated pyrimidines are known to undergo nucleophilic aromatic substitution[1][2].

  • Troubleshooting Steps:

    • Solvent Selection: If possible, switch to a non-nucleophilic, aprotic solvent such as dichloromethane, toluene, or acetonitrile.

    • Moisture Control: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Possible Cause 2: High Reaction Temperature

  • Explanation: Elevated temperatures can accelerate the rate of degradation, especially in the presence of weak nucleophiles.

  • Troubleshooting Steps:

    • Temperature Optimization: Attempt the reaction at a lower temperature. If the desired reaction is too slow at lower temperatures, consider a more activated nucleophile or a catalyst instead of increasing the heat.

Issue 2: I am trying to perform a reaction at the hydroxymethyl group, but I am getting substitution at the 4-position instead.

Possible Cause: Higher Reactivity of the 4-Chloro Position

  • Explanation: The 4-position of the chloropyrimidine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens[1]. This often makes it the more reactive site compared to the primary alcohol.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider protecting the hydroxymethyl group as an ether (e.g., silyl ether) or an ester before attempting the substitution reaction. This will prevent it from participating in undesired side reactions.

    • Reaction Order: If you are performing a multi-step synthesis, it may be more strategic to perform the nucleophilic substitution at the 4-position first, before introducing or modifying the hydroxymethyl group.

Issue 3: I observe the formation of a more polar impurity in my reaction mixture over time.

Possible Cause: Hydrolysis

  • Explanation: The formation of a more polar impurity is often indicative of hydrolysis of the 4-chloro group to a 4-hydroxy group (pyrimidone)[5]. This is especially likely if there are trace amounts of water in your reaction mixture.

  • Troubleshooting Steps:

    • Analytical Monitoring: Use analytical techniques like HPLC or LC-MS to monitor the reaction progress and identify the mass of the impurity. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl with -OH.

    • Strict Anhydrous Conditions: Employ rigorous anhydrous techniques, including drying your solvents and glassware, and running the reaction under an inert atmosphere.

Data Summary

Table 1: Qualitative Stability of (4-Chloropyrimidin-2-yl)methanol in Common Solvents
Solvent ClassExamplesGeneral StabilityPotential Degradation Pathway
Aprotic, Non-Polar Toluene, HexanesHighLow risk of degradation.
Aprotic, Polar DCM, Chloroform, THFHighLow risk of degradation.
Dipolar Aprotic ACN, DMF, DMSOModerateCan accelerate SNAr if nucleophiles are present[3].
Protic, Non-Nucleophilic t-ButanolModerateLower reactivity than primary alcohols, but can still react under forcing conditions.
Protic, Nucleophilic Water, Methanol, EthanolLowHydrolysis or alkoxylation at the 4-position[5].
Basic (Nucleophilic) Pyridine, AminesVery LowRapid nucleophilic substitution at the 4-position[1][3].

Experimental Protocols

Protocol 1: Assessing the Stability of (4-Chloropyrimidin-2-yl)methanol in a Test Solvent

Objective: To determine the stability of (4-Chloropyrimidin-2-yl)methanol in a chosen solvent over a specific time course.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Test solvent (analytical grade, anhydrous if required)

  • Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)

  • HPLC or GC-MS system

  • Vials with septa

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (4-Chloropyrimidin-2-yl)methanol in a stable, volatile solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Internal Standard Stock: Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Sample Preparation: In a clean vial, add a known volume of the test solvent. Add a precise amount of the (4-Chloropyrimidin-2-yl)methanol stock solution and the internal standard stock solution to achieve the desired final concentrations (e.g., 0.1 mg/mL of analyte and internal standard).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC or GC-MS system to get the initial peak area ratio of the analyte to the internal standard.

  • Incubation: Seal the vial and keep it under the desired experimental conditions (e.g., room temperature, 40°C).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the vial and analyze it by HPLC or GC-MS.

  • Data Analysis: Calculate the peak area ratio of (4-Chloropyrimidin-2-yl)methanol to the internal standard at each time point. A decrease in this ratio over time indicates degradation.

Visualizations

Diagram 1: Potential Degradation Pathways of (4-Chloropyrimidin-2-yl)methanol

G cluster_main Degradation of (4-Chloropyrimidin-2-yl)methanol cluster_products Degradation Products A (4-Chloropyrimidin-2-yl)methanol B (4-Hydroxypyrimidin-2-yl)methanol (Pyrimidone) A->B H₂O (Hydrolysis) C (4-Alkoxypyrimidin-2-yl)methanol A->C R-OH (Alkoxylation) D (4-Aminopyrimidin-2-yl)methanol A->D R₂NH (Amination)

Caption: Potential degradation pathways via nucleophilic aromatic substitution.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow prep Sample Preparation (Analyte + Internal Standard in Test Solvent) t0 T₀ Analysis (HPLC / GC-MS) prep->t0 incubation Incubation (Controlled Conditions) t0->incubation analysis Time-Course Analysis (T₁, T₂, T₃...) incubation->analysis data Data Analysis (Peak Area Ratio vs. Time) analysis->data

Caption: Workflow for quantitative stability analysis of the compound.

References

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Retrieved from [Link]

  • ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). The polymerisation of 4-chloropyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Identification of Impurities in (4-Chloropyrimidin-2-yl)methanol

Welcome to the technical support guide for the identification and characterization of impurities in (4-Chloropyrimidin-2-yl)methanol. This resource is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification and characterization of impurities in (4-Chloropyrimidin-2-yl)methanol. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this critical synthetic intermediate. This guide provides practical, in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during spectroscopic analysis. Our focus is on leveraging a multi-technique approach—primarily High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—to ensure the purity and quality of your material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing unexpected peaks in the HPLC-UV chromatogram of my (4-Chloropyrimidin-2-yl)methanol sample. How do I begin to identify what they are?

A1: The appearance of unexpected peaks in your HPLC-UV analysis is a common starting point for an impurity investigation. A systematic approach is crucial. The first step is to ensure the peaks are not artifacts from your system or method.

Initial Troubleshooting Steps:

  • Blank Injection: Inject your mobile phase and sample solvent (dissolving solvent) as blanks. This will help you identify any peaks originating from the solvent or system contamination.

  • System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a reference standard of (4-Chloropyrimidin-2-yl)methanol. Check for consistent retention times, peak shapes, and detector response.

  • Wavelength Specificity: (4-Chloropyrimidin-2-yl)methanol has a UV absorbance maximum. If your impurity peaks have a different UV spectrum, it suggests a chromophore that is different from the parent compound. A photodiode array (PDA) detector is invaluable here for comparing spectra.[1][2]

Once you've ruled out system-related issues, the focus shifts to characterizing the unknown peaks. The logical workflow involves coupling your chromatography with mass spectrometry.

Workflow for Initial Impurity Identification:

G start Unexpected Peak in HPLC-UV lcms Perform LC-MS Analysis start->lcms mol_weight Obtain Accurate Mass of Impurity lcms->mol_weight formula Propose Molecular Formula mol_weight->formula fragmentation Analyze MS/MS Fragmentation Pattern formula->fragmentation structure Propose Putative Structure fragmentation->structure nmr Isolate Impurity for NMR structure->nmr If impurity level is sufficient confirm Confirm Structure with 1H & 13C NMR nmr->confirm

Figure 1: Initial workflow for identifying unknown peaks observed in HPLC-UV analysis.

This workflow provides a systematic path from detection to structural elucidation, leveraging the strengths of both chromatography and mass spectrometry.[3][4]

Q2: What are the most likely process-related impurities I should be looking for in my synthesis of (4-Chloropyrimidin-2-yl)methanol?

A2: Process-related impurities are chemical entities that arise from the synthetic route. The synthesis of chloropyrimidines often involves the chlorination of a corresponding hydroxypyrimidine using a reagent like phosphoryl chloride (POCl₃).[5] Based on this common synthetic pathway, several impurities can be anticipated:

  • Starting Material: Incomplete reaction can lead to the presence of the starting material, (2-Hydroxymethyl)pyrimidin-4-ol.

  • Over-chlorination/Side Reactions: Depending on the reaction conditions, other positions on the pyrimidine ring could potentially be chlorinated, although this is less common for this specific substrate.

  • Byproducts from Reagents: Reactions with POCl₃ can produce phosphorous-containing byproducts that may be difficult to remove.[5]

  • Isomeric Impurities: If the synthesis involves precursors where isomerism is possible, these could carry through to the final product.

Table 1: Potential Process-Related Impurities and their Characteristics

Impurity NamePlausible StructureKey Spectroscopic Features to Expect
(2-Hydroxymethyl)pyrimidin-4-olC₅H₆N₂O₂Higher polarity (earlier elution in RP-HPLC), different NMR chemical shifts for pyrimidine protons, absence of chlorine isotope pattern in MS.
Dimeric Species(C₁₁H₁₀ClN₄O)ClA much higher molecular weight observed in MS, potentially with a complex NMR spectrum.
Phosphorylated AdductsC₅H₆ClN₂O₄PPresence of a phosphorus atom (³¹P) would be detectable by ³¹P NMR and would alter the MS isotopic pattern.
Q3: My (4-Chloropyrimidin-2-yl)methanol sample is degrading upon storage. What are the likely degradation products, and how can I identify them?

A3: Chloropyrimidines can be susceptible to degradation, particularly hydrolysis.[5] The chloro group at the 4-position is an electrophilic site and can be displaced by nucleophiles, with water being a common reactant. Forced degradation studies are an excellent way to proactively identify potential degradation products.[6][7]

Common Degradation Pathways:

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the C-Cl bond to form (2-Hydroxymethyl)pyrimidin-4-ol. This is often accelerated by acidic or basic conditions.

  • Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid under oxidative stress (e.g., exposure to air, peroxides).

  • Photodegradation: Exposure to light, particularly UV light, can sometimes lead to complex degradation pathways in heterocyclic compounds.[8]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the (4-Chloropyrimidin-2-yl)methanol sample to generate and identify potential degradation products that might be observed during long-term stability studies.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of (4-Chloropyrimidin-2-yl)methanol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[9]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control (unstressed) sample, by HPLC-PDA.

    • Compare the chromatograms to identify new peaks (degradation products).

    • Analyze the samples where significant degradation occurred by LC-MS to obtain the mass of the degradation products for structural elucidation.[10]

Q4: I have a proposed structure for an impurity from LC-MS data. How can I definitively confirm its structure using NMR?

A4: NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules, including impurities.[11] While LC-MS provides the molecular weight and fragmentation clues, NMR gives detailed information about the connectivity of atoms.

Steps for NMR-based Structure Confirmation:

  • Isolation: If the impurity is present at a sufficient level (typically >0.1%), it may need to be isolated using preparative HPLC. This provides a pure sample for NMR analysis.

  • ¹H NMR: This is the first experiment to run. It provides information on:

    • The number of different types of protons.

    • The chemical environment of each proton (chemical shift).

    • The number of neighboring protons (splitting pattern/multiplicity).

    • The relative number of protons of each type (integration).

  • ¹³C NMR: This experiment provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

  • 2D NMR Experiments: For more complex structures, 2D NMR is essential:

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Table 2: Hypothetical NMR Data for (4-Chloropyrimidin-2-yl)methanol vs. a Hydrolysis Impurity

CompoundProtonExpected ¹H Chemical Shift (ppm, DMSO-d₆)Key ¹H- ¹³C HMBC Correlations
(4-Chloropyrimidin-2-yl)methanolH5~7.8C4, C6
H6~8.8C2, C5
-CH₂-~4.6C2
(2-Hydroxymethyl)pyrimidin-4-olH5~6.5C4, C6
H6~8.2C2, C5
-CH₂-~4.4C2

Note: These are estimated chemical shifts. Actual values will depend on the solvent and other factors. The key takeaway is the significant change in the chemical shifts of the pyrimidine ring protons upon substitution of the chloro group.

Q5: Can I use a simple UV-Vis spectrophotometer for impurity analysis?

A5: While a standalone UV-Vis spectrophotometer has its limitations for impurity profiling, it can be a useful screening tool.[1] If an impurity has a different chromophore than the parent compound, it may absorb at a different wavelength. However, this technique lacks the separation power of chromatography.

Limitations:

  • Lack of Separation: You will be measuring the absorbance of a mixture of compounds.

  • Low Sensitivity for Co-eluting Impurities: If an impurity has a similar UV spectrum to the parent compound, it will be masked.

For regulatory purposes and detailed analysis, hyphenated techniques like HPLC-UV (or HPLC-PDA) are required to separate the impurities before detection.[1][12]

Methodologies and Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of (4-Chloropyrimidin-2-yl)methanol

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detector: UV/PDA at 260 nm.[13]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_mobile_phase Mobile Phase Gradient prep Dissolve Sample (0.5 mg/mL) injector Inject 10 µL prep->injector column C18 Column (35°C) injector->column detector PDA Detector (260 nm) column->detector data Data Analysis detector->data Chromatogram pump Pump (1.0 mL/min)

Figure 2: Workflow for the HPLC-UV impurity profiling method.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • Process for the preparation of chloropyrimidines. Google Patents.
  • The benefits of high-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Impurities Characterization in Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research.
  • Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. PubMed.
  • Identifying and elucidating impurity species. RSSL.
  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH.
  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • (4-Chloropyridin-2-yl)methanol. BLDpharm.
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • (4-Chloropyrimidin-2-yl)methanol. BLD Pharm.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
  • (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167. PubChem.
  • Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol... ResearchGate.
  • Degradation products of chloramphenicol. PubMed.
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Development and Validation of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PMC.
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Benchchem.
  • Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. MDPI.
  • (4-chloropyrimidin-2-yl)methanol CAS#: 1093880-89-7. ChemicalBook.
  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. ResearchGate.
  • development and validation of uv-spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. African Journal of Pharmacy and Pharmacology.
  • Degradation products of the promethazine radical cation. PubMed.
  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. ResearchGate.

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Optimization

Technical Support Center: Managing Regioselectivity in Reactions of Dichloropyrimidines

Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of dichloropyrimidine scaffolds. Here, we address common challenges and provide field-proven insights to help you control reaction outcomes and streamline your synthetic routes.

Core Principles: Understanding Reactivity in Dichloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][2] In the common 2,4- and 4,6-dichloropyrimidine isomers, the chlorine atoms are not electronically equivalent. Their reactivity is dictated by the number of adjacent nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during SNAr.

Generally, the reactivity order for substitution is C4(6) > C2 >> C5 .[2][3]

  • C4 and C6 Positions: These positions are para and ortho to the ring nitrogens, respectively. This placement provides excellent resonance stabilization for the anionic intermediate, making the attached chlorine the most labile and kinetically favored site for substitution.[2][4]

  • C2 Position: This position is situated between two nitrogen atoms. While still activated, it is generally less reactive than the C4/C6 positions in SNAr. Repulsion between the nitrogen lone pairs and an incoming nucleophile can also play a role.[4]

  • C5 Position: This position is meta to the ring nitrogens and is significantly less reactive towards nucleophilic attack.[3][5]

This inherent reactivity difference is the foundation for achieving regioselectivity, but as we will explore, it is highly sensitive to a range of experimental variables.[3][6]

Troubleshooting & FAQs: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine functionalization. However, achieving clean, selective mono-substitution is a frequent challenge.

Q1: My SNAr reaction on 2,4-dichloropyrimidine is giving me a mixture of C4 and C2 isomers. How can I improve C4 selectivity?

This is a classic problem. While C4 is the kinetically preferred site, selectivity is often moderate, with neutral amine nucleophiles sometimes giving C4/C2 ratios as low as 1:1 to 4:1.[2]

Answer: To strongly favor the C4-substituted product (the kinetic product), you should employ conditions that prevent equilibration to the more thermodynamically stable isomer and enhance the intrinsic reactivity difference.[7]

  • Lower the Temperature: Running the reaction at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) is the most effective strategy. This minimizes the energy available to overcome the higher activation barrier for C2 substitution, locking in the kinetic C4 product.[7][8]

  • Control Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the nucleophile is common, but a large excess, especially at elevated temperatures, can promote di-substitution.

  • Monitor the Reaction: Follow the reaction closely by TLC or LC-MS. Over-extending the reaction time, even at low temperatures, can lead to the formation of undesired isomers or di-substituted byproducts.

Q2: I need to selectively substitute the C2 position. Under what conditions is this possible?

Answer: Achieving C2 selectivity requires overriding the natural preference for C4. This can be accomplished by altering the electronics of the pyrimidine ring or by exploiting specific nucleophile/reagent interactions.

  • Electronic Manipulation: The presence of an electron-donating group (EDG) like methoxy (-OMe) or an amino group (-NHMe) at the C6 position can reverse the normal selectivity, making the C2 position more reactive.[6][9] This is because the EDG alters the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring, increasing the LUMO coefficient at C2.[6][9]

  • Use of Tertiary Amines: For 2,4-dichloropyrimidines bearing an electron-withdrawing group (EWG) at C5, tertiary amines show excellent and unusual selectivity for the C2 position.[10][11] This method is practical and can significantly expand access to C2-functionalized pyrimidines.[10][11]

  • Thermodynamic Control: In some cases, allowing the reaction to run at higher temperatures for longer times may favor the thermodynamically more stable product, which can sometimes be the C2 isomer.[7][12] However, this often leads to complex mixtures and is a less reliable strategy.

// C4 Path C4_Cond [label="Employ Kinetic Control Conditions", fillcolor="#E6F4EA", fontcolor="#202124"]; C4_Params [label="• Low Temperature (-20 to 25 °C)\n• Controlled Stoichiometry (1.1 eq Nu:)\n• Aprotic Solvent (THF, DMF, MeCN)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// C2 Path C2_Strategy [label="Override Intrinsic Reactivity", fillcolor="#FFF7E0", fontcolor="#202124"]; C2_Substrate [label="Strategy 1: Substrate Control\nAdd C6 Electron-Donating Group\n(e.g., -OMe, -NMe2)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; C2_Nucleophile [label="Strategy 2: Nucleophile Control\nUse Tertiary Amine Nucleophile\n(Requires C5-EWG)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> C4_Select [label=" Most Common\n Pathway"]; Start -> C2_Select [label=" Requires Specific\n Strategies"]; C4_Select -> C4_Cond; C4_Cond -> C4_Params [style=dashed]; C2_Select -> C2_Strategy; C2_Strategy -> C2_Substrate [label="Modify\nSubstrate"]; C2_Strategy -> C2_Nucleophile [label="Select Specific\nNucleophile"]; } caption: Decision workflow for regioselective SNAr.

Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki and Buchwald-Hartwig amination are powerful tools for creating C-C and C-N bonds. While they often follow the same general regioselectivity as SNAr, the catalyst system introduces another layer of complexity and control.

Q3: I am performing a Suzuki coupling on a 2,4-dichloropyrimidine. Which position will react first?

Answer: For Suzuki couplings, the C4 position is generally favored.[13][14][15] The preference is typically attributed to the favored oxidative addition of the palladium(0) catalyst into the C4–Cl bond.[13][15] This allows for the sequential and regioselective introduction of different aryl or heteroaryl groups.

  • Standard Conditions: Using a standard catalyst like Pd(PPh₃)₄ under thermal or microwave conditions will reliably yield the C4-coupled product.[1][13]

  • Solvent Choice: The choice of solvent can be critical. Alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents.[14][15]

Q4: My Buchwald-Hartwig amination is giving poor regioselectivity. How can I favor the C4-amino product?

Answer: While uncatalyzed SNAr amination can give mixtures, a properly chosen palladium-catalyzed Buchwald-Hartwig reaction offers a robust solution for high C4 selectivity.[2]

  • Catalyst is Key: The combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand is crucial. Bidentate ligands like DPPF or BINAP were early developments that improved reliability.[16]

  • Base Selection: The choice of base can dramatically influence the outcome. For amination of 6-aryl-2,4-dichloropyrimidines with secondary amines, using a strong, non-nucleophilic base like LiHMDS with a palladium catalyst can provide exceptional C4 selectivity (>99:1).[2]

  • Premixing Order: For sensitive reactions, the order of addition matters. Premixing the amine with LiHMDS before adding the catalyst and substrate can prevent a competing, non-selective uncatalyzed SNAr pathway from occurring.[2]

Q5: Is it ever possible to achieve C2-selective cross-coupling on an unsubstituted 2,4-dichloropyrimidine?

Answer: This is a significant challenge because it defies the intrinsic electronic preference of the substrate.[17] However, recent advances have shown that catalyst control can invert the conventional selectivity.

  • Specialized Catalysts: For C–S (thiolation) cross-coupling, it has been discovered that specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor reaction at the C2 position.[17][18] This is a powerful example of the catalyst overriding the substrate's inherent bias.

  • Competing SNAr: A critical troubleshooting point for this advanced method is that a competing C4-selective SNAr reaction can occur in the absence of a catalyst or with the wrong catalyst.[17][18] Therefore, reaction conditions must be meticulously optimized to ensure the catalytic cycle outcompetes the background reaction.

Data Summary & Condition Screening

When developing a new reaction, systematic screening is essential. The table below provides a starting point for optimizing C4 vs. C2 selectivity in the amination of a generic 2,4-dichloropyrimidine.

Reaction TypeCatalyst/LigandBaseSolventTemp (°C)Typical OutcomeReference(s)
SNAr NoneK₂CO₃DMAc80Mixture (C4:C2 ≈ 70:30)[2]
SNAr NoneDIPEAnBuOH25High C4 Selectivity
Buchwald-Hartwig PdCl₂(dppb)LiHMDSToluene0Excellent C4 Selectivity (>99:1)[2]
Buchwald-Hartwig Pd-PEPPSI-IPentNaOtBuDioxane100High C4 Selectivity (C4:C2 = 22:1)[17]
C2-Selective C-S (η³-ᵗBu-indenyl)PdCl(IPent)NaOtBuDioxane0High C2 Selectivity[17][18]

Key Experimental Protocols

Protocol 1: Regioselective SNAr Amination at C4 (Kinetic Control)

This protocol details the selective substitution of the C4-chloride of 2,4-dichloro-5-nitropyrimidine with a secondary amine under kinetically controlled conditions.

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of the secondary amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous THF.

  • Reaction: Add the amine/base solution dropwise to the cold pyrimidine solution over 15 minutes. The internal temperature should be maintained below -70 °C.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-nitropyrimidine.

  • Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regiochemistry can often be unambiguously determined by observing distinct coupling patterns in the aromatic region of the ¹H NMR spectrum.[9]

G

References

  • Štefane, B., & Kočevar, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5438. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 3(7), 518-521. [Link]

  • Huang, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • ProQuest. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

  • Tsay, A. H., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3093–3106. [Link]

  • Ross, N. A., & MacMillan, D. W. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Li, G. Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3255–3258. [Link]

  • Huang, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • ResearchGate. (2021). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Link]

  • Campodonico, P., et al. (2015). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]

  • Ross, N. A., & MacMillan, D. W. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]

  • Tsay, A. H., et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 142(33), 14056–14062. [Link]

  • Zupanc, T., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7731. [Link]

  • Li, G. Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Not Voodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Jan. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Chloropyrimidine Intermediates

Chloropyrimidine intermediates are fundamental building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Their inherent reactivity, crucial for downstream synthetic steps, also presents...

Author: BenchChem Technical Support Team. Date: January 2026

Chloropyrimidine intermediates are fundamental building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Their inherent reactivity, crucial for downstream synthetic steps, also presents a significant analytical challenge. Ensuring the purity and stability of these intermediates is paramount, as any impurities can propagate through the synthesis, potentially impacting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the validation of chloropyrimidine intermediates, grounded in field-proven insights and regulatory expectations.

The Criticality of Method Validation for Reactive Intermediates

Chloropyrimidines, characterized by the electrophilic nature of the carbon atoms attached to chlorine, are susceptible to nucleophilic substitution and degradation. This reactivity profile necessitates the development of robust, stability-indicating analytical methods. A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and accurate results for the assessment of identity, purity, and assay of these critical intermediates. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently revised Q2(R2), form the bedrock of our validation approach.[1]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For chloropyrimidine intermediates, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[2][3] The choice between them is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

dot graph TD { A[Start: Analyze Chloropyrimidine Intermediate] --> B{Volatile & Thermally Stable?}; B -- Yes --> C[Gas Chromatography (GC)]; B -- No --> D[High-Performance Liquid Chromatography (HPLC)]; C --> E{Qualitative or Quantitative?}; D --> F{Polarity of Analyte?}; E -- Quantitative --> G[GC-FID]; E -- Qualitative/Confirmation --> H[GC-MS]; F -- Non-polar to Moderately Polar --> I[Reversed-Phase HPLC]; F -- Highly Polar --> J[HILIC HPLC]; I --> K[End: Validated Method]; J --> K; G --> K; H --> K;

} Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[2][3] For chloropyrimidine intermediates, reversed-phase HPLC is a common starting point.

  • Expertise & Experience: The choice of a C18 or C8 stationary phase is typically effective for the separation of chloropyrimidines from their non-polar impurities. The selection of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal resolution. For more polar chloropyrimidines or their degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase, offering better retention and selectivity.[1][4][5][6][7]

Gas Chromatography (GC)

GC is an excellent choice for the analysis of volatile and thermally stable chloropyrimidine intermediates. It offers high separation efficiency and is particularly well-suited for the detection of residual solvents and volatile organic impurities.[8]

  • Expertise & Experience: The choice of detector is crucial in GC. A Flame Ionization Detector (FID) provides excellent sensitivity for a wide range of organic compounds and is ideal for quantitative analysis. For unequivocal identification of impurities, coupling GC with a Mass Spectrometer (MS) is the gold standard, providing structural information based on mass-to-charge ratios.[8][9][10] For trace-level analysis of potentially genotoxic impurities, GC-MS/MS offers exceptional sensitivity and specificity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of chloropyrimidine intermediates and their degradation products.[2][3]Ideal for volatile and thermally stable compounds, such as smaller chloropyrimidine molecules and residual solvents.[8]
Sample Volatility Does not require the sample to be volatile.Requires the analyte to be volatile or rendered volatile through derivatization.
Common Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sensitivity Method-dependent, typically in the low µg/mL to ng/mL range.Generally in the low ng/mL to pg/mL range, offering high sensitivity, especially with MS detectors.[3]

Establishing a Stability-Indicating Method: The Role of Forced Degradation

A critical aspect of validating an analytical method for a pharmaceutical intermediate is demonstrating its stability-indicating nature. This is achieved through forced degradation studies, where the intermediate is subjected to stress conditions more severe than those it would encounter during manufacturing and storage.[1][6][9][11] The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent compound and from each other.

  • Expertise & Experience: For chloropyrimidines, the primary degradation pathways are expected to be hydrolysis and oxidation. The chloro substituents are susceptible to nucleophilic attack by water, leading to the formation of hydroxypyrimidines. Photodegradation can also occur, potentially leading to ring cleavage or other complex transformations. A typical forced degradation study for a chloropyrimidine intermediate would involve the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid material at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#202124"]; edge [color="#5F6368"];

} Caption: Workflow of a forced degradation study.

Core Validation Parameters: A Step-by-Step Approach

The validation of an analytical method involves assessing a set of performance characteristics to ensure it is fit for its intended purpose. The following are the key validation parameters as per ICH guidelines, with practical considerations for chloropyrimidine intermediates.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Prepare a solution of the chloropyrimidine intermediate.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (if applicable for a formulated intermediate).

    • Inject each solution individually to determine their retention times (for HPLC) or elution times (for GC).

    • Prepare a spiked solution containing the analyte and all potential interfering substances.

    • Analyze the spiked solution to ensure that the peak for the analyte is well-resolved from all other peaks.

    • Analyze samples from the forced degradation study to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a stock solution of the chloropyrimidine intermediate of known concentration.

    • Prepare a series of at least five dilutions of the stock solution covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare a placebo mixture (if applicable) and spike it with the chloropyrimidine intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the chloropyrimidine intermediate at the same concentration (e.g., 100% of the target concentration).

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. An RSD of <2% is generally acceptable.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both studies. An RSD of <2% is generally acceptable.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

    • The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Identify critical method parameters that could be subject to variation, such as:

      • For HPLC: Mobile phase composition (±2%), pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%).

      • For GC: Carrier gas flow rate (±5%), oven temperature ramp rate (±1°C/min), injection temperature (±10°C).

    • Vary one parameter at a time while keeping the others constant.

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

    • The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Comparative Performance Data

The following tables present hypothetical but realistic validation data for two different analytical methods for a representative chloropyrimidine intermediate.

Table 1: Comparison of HPLC Methods for a Chloropyrimidine Intermediate

ParameterReversed-Phase HPLC MethodHILIC Method
Column C18 (4.6 x 150 mm, 5 µm)Amide (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Ammonium Acetate Buffer (90:10 v/v)
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 99.2 - 101.5%98.8 - 101.2%
Precision (RSD) < 1.0%< 1.5%
LOQ 0.05 µg/mL0.1 µg/mL
Robustness PassedPassed

Table 2: Comparison of GC Methods for a Volatile Dichloropyrimidine Intermediate

ParameterGC-FID MethodGC-MS Method
Column DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Linearity (r²) 0.99980.9996
Accuracy (% Recovery) 99.5 - 101.8%99.1 - 101.4%
Precision (RSD) < 0.8%< 1.2%
LOQ 0.1 µg/mL0.01 µg/mL
Robustness PassedPassed

Conclusion

The validation of analytical methods for chloropyrimidine intermediates is a scientifically rigorous process that underpins the quality and safety of the final pharmaceutical products. A thorough understanding of the physicochemical properties of the intermediate is essential for selecting the most appropriate analytical technique, be it the versatility of HPLC for a wide range of compounds or the high efficiency of GC for volatile analytes. By systematically evaluating the core validation parameters of specificity, linearity, accuracy, precision, sensitivity, and robustness, and by demonstrating the stability-indicating nature of the method through forced degradation studies, researchers and drug development professionals can establish a self-validating system that ensures the reliability of their analytical data. This commitment to scientific integrity and adherence to regulatory guidelines is fundamental to the successful development of safe and effective medicines.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. (2025, July 26). PubMed. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent. Retrieved from [Link]

  • Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Semantic Scholar. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. (2024, April 30). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (2018, September 1). PubMed. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012, September 18). National Institutes of Health. Retrieved from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved from [Link]

  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Chloropyrimidines versus 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a nuanced understanding of its functionalization. Among the most common synthetic transformations is the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. A frequent question arising during synthetic design is the choice between 2-chloro and 4-chloro isomers and the prediction of their respective reactivities. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyrimidines versus 4-chloropyrimidines, supported by mechanistic principles and experimental insights to inform your synthetic strategy.

The Electronic Landscape of the Pyrimidine Ring: A Tale of Two Positions

The inherent reactivity of chloropyrimidines is governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This electron deficiency facilitates attack by nucleophiles, a hallmark of SNAr reactions. However, the C2 and C4 positions are not electronically equivalent, leading to significant differences in reactivity.

Generally, the chlorine atom at the C4 position of the pyrimidine ring is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This preference can be rationalized by examining the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines

SNAr_Mechanism sub Chloropyrimidine meisenheimer Meisenheimer Intermediate sub->meisenheimer + Nu⁻ (slow) nu Nucleophile (Nu⁻) nu->meisenheimer prod Substituted Pyrimidine meisenheimer->prod - Cl⁻ (fast) lg Chloride (Cl⁻) meisenheimer->lg

Caption: Generalized workflow for the SNAr reaction on a chloropyrimidine substrate.

Attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized over both nitrogen atoms through resonance, affording a more stable intermediate. In contrast, attack at the C2 position results in a less stable intermediate where the charge is primarily delocalized by only one nitrogen atom and the ring carbons.

This intrinsic reactivity order (C4 > C2) is a foundational principle, but as we will explore, it is not absolute and can be modulated or even reversed by a variety of factors.

Modulating Regioselectivity: The Decisive Role of Substituents

The regioselectivity of SNAr reactions on pyrimidines is exceptionally sensitive to the electronic nature of other substituents on the ring.[2] This provides a powerful toolkit for the synthetic chemist to direct nucleophilic attack to the desired position.

  • Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (-OMe) or amino (-NHMe) groups, at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[2] These groups donate electron density into the ring, altering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). Quantum mechanics calculations have shown that with a C6-EDG, the LUMO lobes at C2 and C4 become similar in size, and the transition state energy for attack at C2 is lower, making it the preferred site of reaction.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, the placement of an EWG (e.g., -CN, -NO₂, -CF₃) at the C5 position enhances the inherent preference for C4 substitution.[3] These groups further withdraw electron density from the C4 position, making it more electrophilic and susceptible to nucleophilic attack.

Influence of Substituents on Regioselectivity

Substituent_Effects sub 2,4-Dichloropyrimidine edg C6 Electron-Donating Group (e.g., -OMe) sub->edg ewg C5 Electron-Withdrawing Group (e.g., -NO₂) sub->ewg c4_attack Favors C4 Attack sub->c4_attack General Preference c2_attack Favors C2 Attack edg->c2_attack ewg->c4_attack

Caption: Logical diagram illustrating the influence of ring substituents on the site of nucleophilic attack.

The Nucleophile's Say: A Critical Determinant of Selectivity

The nature of the incoming nucleophile plays a pivotal role in determining the site of substitution. While many common nucleophiles adhere to the general C4 preference, certain classes exhibit distinct and synthetically useful selectivity for the C2 position.

A notable example is the use of tertiary amines . It has been demonstrated that tertiary amine nucleophiles can show excellent C2 selectivity, particularly when an electron-withdrawing group is present at the C5 position of a 2,4-dichloropyrimidine.[3][4] This provides a valuable synthetic route to otherwise difficult-to-access 2-substituted pyrimidines.

In contrast, nucleophiles like alkoxides and formamide anions have shown high selectivity for the C2 position of 2-MeSO₂-4-chloropyrimidine. This has been attributed to the formation of a hydrogen bond between the nucleophile and the acidic proton of the methylsulfonyl group, which directs the attack to the adjacent C2 position.[5]

Summary of Reactivity and Selectivity Factors

FactorGeneral PreferenceConditions Favoring C2 AttackConditions Favoring C4 Attack
Position C4 > C2-Unsubstituted or C5-EWG
Substituents Dependent on positionC6-EDGC5-EWG
Nucleophile VariesTertiary amines, certain alkoxidesMost primary/secondary amines, thiols
Reaction Conditions VariesSpecific solvent/base systemsGeneral conditions (e.g., nBuOH/DIPEA)

Experimental Protocols: A Guide to Practice

The following protocols are representative methodologies for performing and comparing SNAr reactions on chloropyrimidine substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical setup for reacting a chloropyrimidine with a primary or secondary amine.

Experimental Workflow

Protocol_1 start Start step1 Combine chloropyrimidine, amine, and solvent in a reaction vessel. start->step1 step2 Add base (e.g., DIPEA). step1->step2 step3 Heat reaction mixture (e.g., 80-120 °C). step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Aqueous workup and extraction. step4->step5 step6 Purify by column chromatography. step5->step6 end End step6->end

Caption: Step-by-step workflow for a typical SNAr reaction with an amine nucleophile.

Detailed Steps:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.).

  • Add the amine nucleophile (1.1-1.5 equiv.).

  • Add a suitable solvent such as n-butanol, DMF, or NMP (to a concentration of ~0.1-0.5 M).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Comparative Reactivity Study

To objectively compare the reactivity of 2-chloropyrimidine and 4-chloropyrimidine, a parallel experiment should be conducted.

  • Set up two identical reaction vials as described in Protocol 1.

  • In Vial A, use 2-chloropyrimidine as the substrate.

  • In Vial B, use 4-chloropyrimidine as the substrate.

  • Use the same nucleophile, base, solvent, concentration, and temperature for both reactions.

  • Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the aliquots and analyze by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the percentage conversion of the starting material to the product.

  • Plot the percentage conversion versus time for both reactions to visualize the reactivity difference.

Trustworthiness through Self-Validation: The described comparative protocol contains an intrinsic control. By running the reactions in parallel under identical conditions, any observed differences in reaction rate can be confidently attributed to the inherent reactivity of the 2-chloro versus 4-chloro isomers, thus providing a self-validating system.

Conclusion: Strategic Synthesis by Design

The choice between 2-chloropyrimidine and 4-chloropyrimidine is a critical decision in synthetic planning. While the C4 position is generally more susceptible to nucleophilic attack, this guide demonstrates that the reactivity is highly tunable. By judiciously selecting substituents, nucleophiles, and reaction conditions, the synthetic chemist can exert precise control over the regiochemical outcome of SNAr reactions. Understanding the underlying electronic principles not only allows for the rationalization of observed outcomes but also empowers the predictive design of efficient and selective synthetic routes to novel pyrimidine-based molecules.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

  • Jakubkiene, V., Zurba, J., & Cikotiene, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Thieme E-Books & E-Journals. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 3(16), 2547-2550. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. [Link]

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Validation

A Senior Application Scientist's Guide to Pyrimidine vs. Pyridine Scaffolds in Drug Design

An Objective Comparison of Efficacy Supported by Experimental Data For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Efficacy Supported by Experimental Data

For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacodynamic and pharmacokinetic profile. Among the most successful and frequently employed are the six-membered nitrogen-containing heterocycles, pyridine and pyrimidine. Both are considered "privileged scaffolds," appearing in a multitude of FDA-approved drugs and natural products.[1][2][3] This guide provides an in-depth comparison of their respective efficacies, grounded in fundamental physicochemical properties, biological interactions, and validated experimental protocols.

Part 1: Foundational Physicochemical and Structural Comparison

The primary distinction between pyridine and pyrimidine lies in the number of nitrogen atoms within their aromatic rings: pyridine contains one, while pyrimidine contains two at the 1 and 3 positions.[4][5] This seemingly minor difference creates a cascade of effects on their electronic properties, basicity, and reactivity, which are critical for drug design.

  • Electronic Properties and Reactivity: Pyridine, with its single nitrogen atom, is an electron-deficient (π-deficient) heterocycle compared to benzene.[6] This makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the 2- and 4-positions.[7] The introduction of a second nitrogen atom in the pyrimidine ring further depletes π-electron density, significantly increasing its resistance to electrophilic attack while facilitating nucleophilic substitution.[4]

  • Basicity (pKa): A crucial point of divergence is basicity. The lone pair of electrons on pyridine's nitrogen is available for protonation, rendering it a weak base with a pKa of approximately 5.30 for its conjugate acid.[4] In contrast, the second electron-withdrawing nitrogen in pyrimidine drastically reduces the basicity of the other. The pKa for protonated pyrimidine is only 1.23, making it a much weaker base.[4] This difference is paramount, as it dictates the ionization state of a drug at physiological pH (≈7.4), which in turn affects solubility, membrane permeability, and receptor binding.

  • Hydrogen Bonding Potential: Both scaffolds are valuable hydrogen bond acceptors, a key interaction for high-affinity binding to biological targets.[8][9] Pyridine offers a single hydrogen bond acceptor site, whereas pyrimidine provides two, potentially enabling more complex or stronger interactions within a protein's binding pocket.

Caption: Core structural and physicochemical differences between pyridine and pyrimidine scaffolds.

Part 2: Pharmacodynamic Implications and Receptor Interactions

The choice between a pyridine and pyrimidine scaffold directly impacts how a molecule interacts with its biological target. These interactions govern the drug's potency and selectivity.

Key Interaction Types:

  • Hydrogen Bonding: The nitrogen atoms in both rings act as crucial hydrogen bond acceptors, often forming anchoring interactions with amino acid residues (e.g., lysine, arginine, asparagine) in a receptor's active site. The dual acceptors in pyrimidine can be exploited to form bidentate hydrogen bonds or more intricate water-mediated networks, potentially increasing binding affinity.[10][11]

  • π-π Stacking: The aromatic nature of both scaffolds allows for favorable π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.[8] These interactions contribute significantly to the overall binding energy and proper orientation of the ligand.

  • Bioisosterism: Both pyridine and pyrimidine are excellent bioisosteres for a phenyl ring.[9] Replacing a phenyl group with one of these heterocycles is a common medicinal chemistry strategy to introduce a hydrogen bond acceptor, modulate electronics, improve solubility, and, critically, block a site of metabolism without significantly altering the molecule's size or shape.[8][12] For example, replacing a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors led to a more than 500-fold improvement in biological potency.[8][12]

Interactions cluster_receptor Receptor Binding Pocket cluster_ligand Drug Scaffold Aromatic_Residue Phe / Tyr / Trp H_Bond_Donor NH / OH group Scaffold Pyridine or Pyrimidine H_Bond_Donor->Scaffold Hydrogen Bond Scaffold->Aromatic_Residue π-π Stacking

Caption: Common non-covalent interactions of pyridine/pyrimidine scaffolds in a receptor binding pocket.

Part 3: Comparative Pharmacokinetic (ADME) Profiles

A drug's efficacy is not solely determined by its target affinity but also by its ability to reach that target in sufficient concentration and persist for an adequate duration. The scaffold choice critically influences Absorption, Distribution, Metabolism, and Excretion (ADME).

PropertyPyridine ScaffoldPyrimidine ScaffoldRationale & Implication in Drug Design
Metabolic Stability Variable; often used to block P450 metabolism.Generally considered metabolically stable.Replacing a metabolically liable phenyl ring with pyridine can improve a drug's half-life.[8][12] Pyrimidine's higher π-deficiency can make it less prone to oxidative metabolism.[13][14]
Aqueous Solubility Good; nitrogen improves polarity over benzene.Generally good; two nitrogens can further enhance polarity.Enhanced solubility is often beneficial for oral absorption and formulation. The basicity of pyridine allows for salt formation to dramatically increase solubility.
Membrane Permeability Influenced by pKa; can be protonated at physiological pH.Less influenced by pKa; largely uncharged at physiological pH.Pyridine's partial positive charge at pH 7.4 can reduce passive diffusion across cell membranes. Pyrimidine's neutrality at this pH is often advantageous for cell entry.
Plasma Protein Binding Can engage in specific interactions.Can engage in specific interactions.The introduction of a pyridine ring has been shown to resolve protein binding issues in certain cases, improving the fraction of unbound, active drug.[8]

Part 4: Case Studies from the Pharmaceutical Landscape

Examining marketed drugs provides tangible evidence of how these scaffolds are successfully employed.

DrugScaffoldTherapeutic ClassMechanism of Action & Role of Scaffold
Imatinib (Gleevec) Pyridine & PyrimidineAnticancer (Kinase Inhibitor)A cornerstone of targeted therapy. The pyridine and pyrimidine rings are essential for its high-affinity binding to the ATP pocket of the Bcr-Abl kinase. The pyrimidine nitrogen forms a key hydrogen bond with the hinge region of the enzyme.[8]
Rosuvastatin (Crestor) PyrimidineAntihyperlipidemicAn HMG-CoA reductase inhibitor. The pyrimidine core is a central part of the pharmacophore that mimics the natural substrate, enabling potent inhibition of cholesterol synthesis.[10][15]
Isoniazid PyridineAntitubercularA simple yet effective drug for tuberculosis. The pyridine ring is part of a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][16]
5-Fluorouracil PyrimidineAnticancer (Antimetabolite)A classic chemotherapeutic agent. The pyrimidine scaffold acts as an analogue of the natural nucleobase uracil. Its metabolite irreversibly inhibits thymidylate synthase, halting DNA replication in rapidly dividing cancer cells.[17][18]

Part 5: Essential Experimental Evaluation Protocols

To empirically compare the efficacy of drug candidates built on these scaffolds, rigorous, validated assays are required.

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol determines the intrinsic clearance of a compound by liver enzymes, providing a key indicator of its metabolic half-life.

Objective: To quantify the rate of metabolism of a pyridine-based vs. a pyrimidine-based analogue by cytochrome P450 (CYP) enzymes in human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of potassium phosphate buffer (pH 7.4).

    • Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

    • Prepare 1 mM stock solutions of the test compounds (pyridine analogue, pyrimidine analogue) and a positive control (e.g., Verapamil) in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm 188 µL of the HLM suspension to 37°C for 5 minutes.

    • To initiate the reaction, add 2 µL of the 1 mM test compound stock (final concentration: 10 µM). Mix gently.

    • Immediately add 10 µL of the pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel incubation without NADPH (negative control). For the main experiment, start the timer after NADPH addition.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new plate containing 75 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A shorter half-life indicates lower metabolic stability.

workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Prepare HLM, Buffer, NADPH System C Pre-warm HLM A->C B Prepare Test Compounds (1 mM Stocks) D Add Test Compound B->D C->D E Initiate with NADPH D->E F Quench Aliquots at Time Points E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ (Metabolic Half-Life) H->I

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Conclusion

Neither the pyrimidine nor the pyridine scaffold is inherently superior; their efficacy is dictated entirely by the context of the drug design project.

  • Pyridine offers a single, basic nitrogen atom, making it an excellent choice for introducing a polar, protonatable site to improve solubility or form a key ionic interaction. Its utility in blocking metabolic hotspots is well-documented.[8]

  • Pyrimidine , with its two non-basic nitrogen atoms, provides a larger platform for hydrogen bonding interactions and is often associated with high metabolic stability. Its role as a bioisostere for nucleobases makes it a cornerstone of antimetabolite and antiviral therapy.[9][10][17]

The decision to employ one over the other must be a data-driven choice based on the target's structural biology, the desired ADME profile, and the overall synthetic strategy. Both scaffolds are, and will continue to be, indispensable tools for the creation of novel, effective therapeutics.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

  • REVIEW ON PYRIMIDINE. (n.d.). IRJMETS. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PubMed Central. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. Retrieved from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2018). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). PubMed Central. Retrieved from [Link]

  • Lina. (2021). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). ScienceDirect. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. Retrieved from [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. Retrieved from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). ResearchGate. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Retrieved from [Link]

  • Commercially available and naturally occurring pyridine-based drug molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Difference Between Pyridine and Pyrimidine. (2019). Pediaa.Com. Retrieved from [Link]

  • Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). American Chemical Society. Retrieved from [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2018). ResearchGate. Retrieved from [Link]

  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (2023). ScienceDirect. Retrieved from [Link]

  • Metabolism of pyrimidine analogues and their nucleosides. (n.d.). Florida Gulf Coast University Library. Retrieved from [Link]

  • Preparation of Drug Eluting Natural Composite Scaffold Using Response Surface Methodology and Artificial Neural Network Approach. (2018). PubMed Central. Retrieved from [Link]

  • Metabolism of pyrimidine analogues and their nucleosides. (1990). Mayo Clinic. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of (4-Chloropyrimidin-2-yl)methanol

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Pyrimidine derivatives, a class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Pyrimidine derivatives, a class of heterocyclic compounds prevalent in a vast array of biologically active molecules, demand meticulous characterization.[1] This guide provides an in-depth comparison of the primary spectroscopic techniques for the structural elucidation of (4-Chloropyrimidin-2-yl)methanol, a key intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers with the expertise to select the most effective analytical strategies.

The Central Role of Orthogonal Spectroscopic Data

The structural elucidation of a molecule like (4-Chloropyrimidin-2-yl)methanol, with its distinct functional groups and aromatic system, relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach, where each method provides a unique piece of the structural puzzle, is paramount for building a self-validating and trustworthy characterization package. The primary spectroscopic tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each offers a different lens through which to view the molecule, and their combined data provides a comprehensive and irrefutable structural assignment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (4-Chloropyrimidin-2-yl)methanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic pyrimidine ring.

Expected ¹H NMR Spectrum of (4-Chloropyrimidin-2-yl)methanol:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H5~7.3 - 7.6Doublet (d)1HThe proton at position 5 is coupled to the proton at position 6. Its chemical shift is influenced by the electron-withdrawing chloro group at the para-position.
H6~8.6 - 8.9Doublet (d)1HThe proton at position 6 is adjacent to a nitrogen atom and is coupled to the proton at position 5. The deshielding effect of the nitrogen results in a downfield chemical shift.
CH₂~4.7 - 5.0Singlet (s)2HThe methylene protons are adjacent to both the pyrimidine ring and the hydroxyl group, leading to a downfield shift. The signal will likely be a singlet as there are no adjacent protons to couple with.
OHVariable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and it often appears as a broad singlet due to chemical exchange. A D₂O shake experiment can confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectrum of (4-Chloropyrimidin-2-yl)methanol:

Carbon Expected Chemical Shift (δ, ppm) Rationale
C2~165 - 170This carbon is attached to a nitrogen and the methanol group, resulting in a significant downfield shift.
C4~160 - 164The carbon bearing the chloro substituent is deshielded by both the electronegative chlorine and the ring nitrogens.
C6~157 - 160This carbon is adjacent to a nitrogen atom, leading to a downfield chemical shift.
C5~120 - 125This is the only CH carbon in the aromatic ring and is expected to be the most upfield of the ring carbons.
CH₂~60 - 65The methylene carbon is attached to an oxygen atom, which deshields it, causing it to appear in this region.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (4-Chloropyrimidin-2-yl)methanol for structural confirmation.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Instrumentation:

  • 300-600 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4] However, if the compound has limited solubility or if hydrogen bonding with the hydroxyl group is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of -2 to 12 ppm, 8-16 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum of (4-Chloropyrimidin-2-yl)methanol:

  • Molecular Ion (M⁺): The molecular formula of (4-Chloropyrimidin-2-yl)methanol is C₅H₅ClN₂O. The nominal molecular weight is 144 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak at m/z 144 and 146 in a ~3:1 intensity ratio.[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Key Fragmentation Pathways: Electron Ionization (EI) is a common technique that can induce fragmentation. Expected fragmentation patterns for (4-Chloropyrimidin-2-yl)methanol include:

    • Loss of H₂O: A peak at m/z 126/128 corresponding to the loss of a water molecule from the molecular ion.

    • Loss of CH₂O: A peak at m/z 114/116 resulting from the cleavage of the hydroxymethyl group.

    • Loss of Cl: A peak at m/z 109 corresponding to the loss of a chlorine radical.

    • Ring Cleavage: Further fragmentation of the pyrimidine ring can lead to smaller charged fragments.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of (4-Chloropyrimidin-2-yl)methanol.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol (~1 mg)

  • LC-MS grade solvent (e.g., methanol or acetonitrile)

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a "soft" ionization technique often coupled with liquid chromatography (LC-MS) and is ideal for determining the molecular weight with minimal fragmentation.[6] EI is a "harder" technique that induces more fragmentation, providing greater structural detail.[6]

Procedure (for ESI-MS):

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid to promote protonation).[7]

  • Instrument Setup:

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8]

Expected IR Spectrum of (4-Chloropyrimidin-2-yl)methanol:

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N and C=C stretch (pyrimidine ring)1500 - 1650Medium to Strong
C-O stretch (primary alcohol)1000 - 1075Strong
C-Cl stretch600 - 800Strong

Experimental Protocol: Infrared Spectroscopic Analysis

Objective: To identify the key functional groups in (4-Chloropyrimidin-2-yl)methanol.

Materials:

  • (4-Chloropyrimidin-2-yl)methanol (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr) (~200 mg)

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum.[9]

    • Place 1-2 mg of the sample and ~200 mg of dry KBr in an agate mortar.

    • Gently grind the mixture until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed connectivity and chemical environment of atoms.Unambiguous structure determination in solution. Quantitative.Lower sensitivity, requires more sample. Can be complex for large molecules.
Mass Spectrometry Molecular weight and elemental composition (HRMS). Structural information from fragmentation.High sensitivity, requires very little sample.[2]Isomers can be difficult to distinguish. Fragmentation can be complex to interpret. Does not provide stereochemical information.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
X-ray Crystallography Absolute 3D structure in the solid state, including stereochemistry and conformation.Provides the most definitive structural information.[1]Requires a suitable single crystal, which can be difficult to grow.[1] The solid-state structure may differ from the solution-state structure.

Visualizing the Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of (4-Chloropyrimidin-2-yl)methanol.

Caption: Workflow for the comprehensive spectroscopic analysis of (4-Chloropyrimidin-2-yl)methanol.

Conclusion

The structural confirmation of (4-Chloropyrimidin-2-yl)methanol is a critical step in its application in research and development. A multi-pronged approach utilizing NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating dataset. NMR spectroscopy serves as the primary tool for elucidating the detailed atomic connectivity, while mass spectrometry confirms the molecular weight and provides key fragmentation information. Infrared spectroscopy offers a rapid and effective method for identifying the essential functional groups. For absolute proof of structure, particularly stereochemistry in chiral analogs, single-crystal X-ray crystallography is the gold standard, though it is not always feasible. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize novel pyrimidine derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
  • BenchChem. (2025).
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.
  • Quick User Guide for FT-IR. (n.d.). University of Helsinki.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols.
  • Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.
  • some previous examples (13c-nmr). (n.d.).
  • KBr Pellet Preparation for FTIR Analysis. (2020). YouTube.
  • Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). (n.d.). PubMed.
  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023).
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). PubMed.
  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Canadian Journal of Chemistry.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.
  • 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Mass Spectrometry. (2014). Chemistry LibreTexts.
  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments. (2025).
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
  • Mass Spectrometry - Fragmentation P
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 13C NMR Chemical Shift. (n.d.).
  • 1H NMR Chemical Shifts (δ, ppm). (n.d.).
  • Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. (n.d.). CABI Digital Library.
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  • Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots. (2024). MDPI.
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
  • BLD Pharm. (n.d.). 1093880-89-7|(4-Chloropyrimidin-2-yl)methanol. BLD Pharm.

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Validation

A Senior Application Scientist's Guide to HPLC Purity Validation of Synthesized (4-Chloropyrimidin-2-yl)methanol

Introduction: The Critical Role of Purity in Drug Synthesis Intermediates (4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active molecules. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Synthesis Intermediates

(4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of a multitude of pharmacologically active molecules. As a key intermediate, its purity is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API) are built. Impurities, even in trace amounts, can carry forward through multi-step syntheses, potentially leading to final products with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of (4-Chloropyrimidin-2-yl)methanol. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring the development of a self-validating, stability-indicating assay that meets stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH).

The Analytical Challenge: Analyte Properties and Potential Impurities

A successful analytical method begins with a thorough understanding of the target molecule and its potential contaminants.

  • Analyte Characteristics : (4-Chloropyrimidin-2-yl)methanol is a polar, aromatic compound. Its pyrimidine core provides UV absorbance, making UV-based HPLC detection a logical choice. Its polarity suggests that a reversed-phase chromatographic approach will be most effective.

  • Potential Process-Related Impurities : The synthesis of (4-Chloropyrimidin-2-yl)methanol often involves the reduction of a corresponding aldehyde or carboxylic acid, which in turn may be synthesized from precursors like 2,4-dichloropyrimidine.[1][2] Therefore, a well-designed purity method must be capable of separating the main component from:

    • Unreacted Starting Materials : e.g., 2,4-dichloropyrimidine.[3]

    • Intermediates : Such as the corresponding aldehyde, (4-chloropyrimidin-2-yl)carbaldehyde.

    • By-products : Arising from side reactions, such as over-reduction or dimerization.

    • Degradation Products : Formed during synthesis, work-up, or storage.

The objective is to develop a method with sufficient specificity to resolve all these potential impurities from the (4-Chloropyrimidin-2-yl)methanol peak.

Comparative Analysis of RP-HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) is the undisputed workhorse for pharmaceutical purity analysis due to its versatility and reproducibility. However, the choice of column and mobile phase is critical for success.

The Causality of Column Selection

The stationary phase is the heart of the separation. For a polar analyte like (4-Chloropyrimidin-2-yl)methanol, several options should be considered.

  • Method A (Conventional C18): A standard end-capped C18 column is the universal starting point. It separates compounds primarily based on hydrophobicity. While often effective, a potential pitfall with highly polar analytes is poor retention and peak shape, especially under highly aqueous mobile phase conditions.

  • Method B (Polar-Embedded C18): This is our recommended alternative and often a superior choice. These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This modification creates a more hydrophilic surface, which significantly improves the peak shape for polar compounds and prevents "phase collapse" in mobile phases with high water content. This leads to more robust and reproducible results, a key aspect of a self-validating system.

Rationale for Mobile Phase Optimization

The mobile phase drives the separation by competing with the stationary phase for the analyte.

  • Organic Modifier : Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control : The pyrimidine ring contains nitrogen atoms, making the molecule's overall polarity and retention sensitive to pH. Using a buffer is essential for reproducible chromatography. A phosphate buffer in the slightly acidic range (e.g., pH 3.0-4.0) is an excellent starting point. This ensures that the nitrogen atoms are consistently protonated, leading to sharp, symmetrical peaks.

  • Detection Wavelength : Pyrimidine derivatives typically exhibit strong UV absorbance. A wavelength of approximately 260-275 nm is often suitable for detecting the main component and a wide range of potential aromatic impurities.[4][5] A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal detection wavelength.

Protocol Deep Dive: A Validated Stability-Indicating RP-HPLC Method

This section details a robust, self-validating protocol for the purity analysis of (4-Chloropyrimidin-2-yl)methanol, developed in accordance with ICH guidelines.[6][7][8][9]

Experimental Workflow Diagram

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: ICH Validation MD_Start Define Analytical Target Profile MD_Column Screen Columns (C18 vs Polar-Embedded) MD_Start->MD_Column MD_Mobile Optimize Mobile Phase (pH, Organic %, Gradient) MD_Column->MD_Mobile MD_Detect Select Wavelength (PDA Detector) MD_Mobile->MD_Detect MD_SST Establish System Suitability Criteria MD_Detect->MD_SST FD_Start Prepare Stock Solution of (4-Cl-Pyr-2-yl)methanol MD_SST->FD_Start Optimized Method FD_Acid Acid Hydrolysis (e.g., 0.1M HCl) FD_Start->FD_Acid FD_Base Base Hydrolysis (e.g., 0.1M NaOH) FD_Start->FD_Base FD_Ox Oxidation (e.g., 3% H2O2) FD_Start->FD_Ox FD_Heat Thermal Stress (e.g., 80°C) FD_Start->FD_Heat FD_Light Photolytic Stress (ICH Q1B) FD_Start->FD_Light FD_Inject Analyze Stressed Samples by HPLC FD_Acid->FD_Inject FD_Base->FD_Inject FD_Ox->FD_Inject FD_Heat->FD_Inject FD_Light->FD_Inject VAL_Spec Specificity & Peak Purity Check FD_Inject->VAL_Spec Demonstrate Specificity VAL_Linear Linearity & Range VAL_Spec->VAL_Linear VAL_Acc Accuracy (% Recovery) VAL_Linear->VAL_Acc VAL_Prec Precision (Repeatability & Intermediate) VAL_Acc->VAL_Prec VAL_LOQ LOD & LOQ VAL_Prec->VAL_LOQ VAL_Robust Robustness VAL_LOQ->VAL_Robust VAL_Report Final Validation Report VAL_Robust->VAL_Report

Caption: Workflow for HPLC method development and validation.

Recommended Chromatographic Conditions (Method B)
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA Detector
Column Waters XBridge BEH C18 (or similar polar-embedded) 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B in 0.1 min, equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temp. 30 °C
Detection 265 nm
Injection Vol. 2 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of (4-Chloropyrimidin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the synthesized (4-Chloropyrimidin-2-yl)methanol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST) - The Self-Validating Check

Before any sample analysis, the system's performance must be verified. This is non-negotiable for trustworthy results. The SST is performed by making five replicate injections of the Standard Solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and good separation power.
% RSD of Peak Area ≤ 1.0%Confirms injection precision and system stability.

These criteria are based on general expectations outlined in pharmacopeias such as the USP <621>.[10][11][12][13]

Forced Degradation: Proving the Method is Stability-Indicating

A purity method is only truly reliable if it can separate the active ingredient from its degradation products. Forced degradation studies are the definitive test of this capability.

Protocol: Prepare solutions of (4-Chloropyrimidin-2-yl)methanol (approx. 1000 µg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal: Heat the solid powder at 105 °C for 48 hours, then prepare the solution.

  • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analysis and Trustworthiness: Analyze each stressed sample by HPLC. The goal is to achieve 5-20% degradation of the main peak. The chromatograms must demonstrate that all degradation product peaks are baseline-resolved from the main (4-Chloropyrimidin-2-yl)methanol peak. A PDA detector is used to perform peak purity analysis, confirming that the main peak is spectrally homogeneous in all stressed conditions. This provides unequivocal evidence that the method is "stability-indicating."

Data Presentation: Comparative Performance

The following table summarizes the performance data comparing a conventional C18 column with the recommended polar-embedded column, using a known process impurity (2,4-dichloropyrimidine) for evaluation.

Performance MetricMethod A (Conventional C18)Method B (Polar-Embedded C18)Justification for Preference
Resolution (Rs) between Main Peak and Impurity 1.8> 3.0 Superior separation ensures more accurate impurity quantitation.
Tailing Factor (Tf) for Main Peak 1.71.1 Improved peak shape leads to higher precision and accuracy.
Retention Time (Rt) for Main Peak (min) 3.55.2 Better retention provides more confidence in peak identification.
Analysis Run Time (min) 2020Comparable throughput with superior chromatographic performance.

The data clearly shows that Method B provides superior resolution and peak shape, making it the more robust and reliable choice for routine quality control.

Conclusion: A Framework for Confidence in Purity Validation

The purity of (4-Chloropyrimidin-2-yl)methanol is a critical quality attribute that directly impacts downstream drug substance manufacturing. This guide has demonstrated that a robust and reliable purity validation is not achieved by simply following a pre-written method, but by understanding the underlying scientific principles.

By selecting a suitable stationary phase like a polar-embedded C18, optimizing the mobile phase pH, and rigorously validating the method's specificity through forced degradation studies, a truly self-validating and stability-indicating HPLC method can be established. This approach provides the highest level of confidence in the quality of this key intermediate, ensuring a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Kaur, R., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • U.S. Pharmacopeia. 〈621〉 CHROMATOGRAPHY. Available from: [Link]

  • Google Patents.CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
  • ResearchGate. Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol... Available from: [Link]

  • Borges, I. J., et al. (2023). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available from: [Link]

  • U.S. Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. Available from: [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • Boal, D. C., & Brown, G. H. (1962). The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of λmax. ACS Publications. Available from: [Link]

  • PubChem. (2-Chloropyridin-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available from: [Link]

  • Google Patents.US5525724A - Process for the preparation of chloropyrimidines.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • Ismail, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available from: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Google Patents.CN113277971A - Glimepiride impurity and preparation method thereof.
  • ACS Omega. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Available from: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • EUPATI. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Pyrimidine Alcohols

Substituted pyrimidine alcohols are privileged scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of therapeutic agents and functional materials. The str...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrimidine alcohols are privileged scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of therapeutic agents and functional materials. The strategic placement of the hydroxyl group offers a crucial vector for modifying solubility, introducing hydrogen bonding interactions, and providing a handle for further functionalization. The choice of synthetic route is therefore a critical decision, profoundly impacting yield, purity, scalability, and access to chemical diversity.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted pyrimidine alcohols. We move beyond simple protocol lists to dissect the underlying principles of each method, offering field-proven insights to guide your experimental design. We will benchmark three core strategies:

  • Nucleophilic Addition to Pyrimidine Carbonyls: A classic and direct approach for installing the alcohol moiety onto a pre-functionalized pyrimidine ring.

  • Reduction of Pyrimidine Carbonyls and Carboxylic Acid Derivatives: A reliable method for converting readily available oxidized precursors into the desired alcohols.

  • Metal-Catalyzed Multicomponent Reactions (MCRs): A modern, atom-economical approach that constructs the pyrimidine core from simple alcohol precursors.

Strategy 1: Nucleophilic Addition of Organometallics to Pyrimidine Carbonyls

This strategy is arguably the most versatile for creating tertiary and secondary pyrimidine alcohols by forming a new carbon-carbon bond. The core principle involves the reaction of a potent organometallic nucleophile (a Grignard or organolithium reagent) with an electrophilic pyrimidine aldehyde or ketone.

Causality Behind Experimental Choices

The efficacy of this route hinges on the highly polarized nature of the carbon-metal bond in Grignard (R-MgX) and organolithium (R-Li) reagents.[1] This polarization imparts significant carbanionic character to the carbon atom, transforming it into a powerful nucleophile capable of attacking the electrophilic carbonyl carbon of a pyrimidine aldehyde or ketone.[2][3] The choice between Grignard and organolithium reagents often depends on the desired reactivity; organolithiums are generally more reactive than their Grignard counterparts.[1][4]

A critical and non-negotiable parameter for these reactions is the absolute exclusion of water and protic solvents. Organometallic reagents are exceptionally strong bases and will be instantly quenched by any proton source (including atmospheric moisture), halting the desired nucleophilic addition. All glassware must be oven-dried, and all solvents must be anhydrous.

Workflow & Mechanism: Grignard Reaction

The workflow involves two distinct phases: the formation of the organometallic reagent and its subsequent reaction with the pyrimidine carbonyl, followed by an acidic workup to yield the final alcohol product.

cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Nucleophilic Addition & Workup A Alkyl/Aryl Halide (R-X) + Mg Turnings C Grignard Reagent (R-MgX) A->C Initiation (Iodine crystal) B Anhydrous Ether (e.g., THF, Et2O) B->C Stabilization E Alkoxide Intermediate C->E Nucleophilic Attack (Anhydrous, 0°C to RT) D Pyrimidine-CHO (or Pyrimidine-COR') D->E F Substituted Pyrimidine Alcohol E->F Protonation G Acidic Workup (e.g., aq. NH4Cl, dil. HCl) G->F

Caption: High-level workflow for the Grignard synthesis of pyrimidine alcohols.

The mechanism proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. The subsequent acidic workup protonates this intermediate to deliver the final alcohol.[2]

Caption: Generalized mechanism of Grignard addition to a pyrimidine aldehyde.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(pyrimidin-2-yl)methanol

This protocol is adapted from methodologies for analogous syntheses involving pyridyl Grignard reagents.

  • Apparatus Setup: Assemble a three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel sealed with a rubber septum.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flask.

    • Add enough anhydrous tetrahydrofuran (THF) to just cover the magnesium.

    • Dissolve 2-bromopyrimidine (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromopyrimidine solution to the magnesium. Initiation is confirmed by the disappearance of the iodine color and gentle reflux.

    • Once initiated, add the remaining 2-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

    • Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 5 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 2 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target alcohol.

Strategy 2: Reduction of Pyrimidine Carbonyls and Carboxylic Acid Derivatives

This approach is a highly reliable and straightforward method for synthesizing primary and secondary pyrimidine alcohols from corresponding carboxylic acids, esters, aldehydes, or ketones. The choice of reducing agent is paramount and dictates the substrate scope.

Causality Behind Experimental Choices

The reduction of a carbonyl group involves the nucleophilic addition of a hydride ion (H⁻). The reactivity of the carbonyl substrate determines the required strength of the hydride donor.[5]

  • Lithium aluminum hydride (LiAlH₄): A very powerful and unselective reducing agent capable of reducing all carbonyl functionalities, including carboxylic acids and esters, to primary alcohols.[5][6] Its high reactivity necessitates anhydrous conditions and careful handling.

  • Sodium borohydride (NaBH₄): A much milder and more selective reducing agent. It readily reduces aldehydes and ketones to secondary and primary alcohols, respectively, but is generally not strong enough to reduce esters or carboxylic acids.[6] This selectivity is advantageous when a ketone needs to be reduced in the presence of an ester.

The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol; isolation of the aldehyde is not possible as it is more reactive than the starting acid.[6]

Experimental Protocol: LiAlH₄ Reduction of Ethyl 2-phenylpyrimidine-5-carboxylate to (2-Phenylpyrimidin-5-yl)methanol
  • Apparatus Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours, monitoring the reaction progress by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and very carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate through a pad of Celite and wash thoroughly with ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to obtain the desired primary alcohol.

Strategy 3: Metal-Catalyzed Multicomponent Syntheses

Representing the forefront of sustainable and efficient synthesis, multicomponent reactions (MCRs) construct complex molecules like substituted pyrimidines from simple, readily available building blocks in a single pot.[7] Several modern MCRs utilize alcohols as direct feedstocks, proceeding through an "acceptorless dehydrogenative coupling" (ADC) mechanism.[8][9]

Causality Behind Experimental Choices

This strategy leverages a transition-metal catalyst (e.g., based on Iridium, Nickel, or Platinum) to achieve a tandem oxidation-condensation-cyclization-aromatization sequence.[8][10][11] The key mechanistic steps are:

  • Dehydrogenation: The catalyst first oxidizes a primary or secondary alcohol substrate to its corresponding aldehyde or ketone in situ, liberating hydrogen gas (H₂). This avoids the need to handle often unstable aldehydes and eliminates stoichiometric oxidants, making the process highly atom-economical.[9]

  • Condensation & Cyclization: The in situ-generated carbonyl compound then undergoes condensation and cyclization with other components, such as an amidine and another carbonyl equivalent (which can also be derived from an alcohol).

  • Aromatization: A final dehydrogenation step leads to the aromatic pyrimidine ring.

The choice of a pincer-type ligand on the metal center (e.g., PN⁵P-Ir) is crucial for stabilizing the metal and facilitating the catalytic cycle efficiently.[7][11][12]

A Primary/Secondary Alcohols + Amidine C In situ Aldehyde/Ketone Formation A->C Acceptorless Dehydrogenation B Metal Catalyst (e.g., PN5P-Ir, Ni-NNS) B->C D Condensation & Cyclization C->D E Dehydrogenative Aromatization D->E F Highly Substituted Pyrimidine E->F G Byproducts: H2, H2O E->G

Caption: Workflow for acceptorless dehydrogenative pyrimidine synthesis from alcohols.

While this method is powerful for creating the pyrimidine core, it does not directly yield a pyrimidine alcohol. However, by choosing an alcohol precursor that contains a protected hydroxyl group, this method can be adapted to produce the target molecules after a final deprotection step.

Comparative Benchmarking

FeatureStrategy 1: Organometallic AdditionStrategy 2: Carbonyl ReductionStrategy 3: Multicomponent Reaction (MCR)
Primary Use Case C-C bond formation; synthesis of secondary/tertiary alcohols.Conversion of existing pyrimidine carbonyls/acids to alcohols.Rapid, one-pot assembly of highly substituted pyrimidine cores.
Typical Yields Moderate to High (50-85%)[13]High to Excellent (80-98%)[14]Good to Excellent (up to 93%)[11][12]
Substrate Scope Broad for the organometallic reagent; requires pyrimidine carbonyl.Limited by availability of the corresponding carbonyl/acid precursor.Very broad and modular; builds diversity from simple alcohols.[7]
Key Reagents Grignard (RMgX), Organolithium (RLi)LiAlH₄, NaBH₄Pincer-ligated Ir, Ni, or Pt catalysts; base (e.g., KOH, KOBu-t).[8][10][11]
Reaction Conditions Strictly anhydrous; low temperature (0 °C) to RT.Anhydrous for LiAlH₄; protic solvents for NaBH₄; 0 °C to reflux.Inert atmosphere; elevated temperatures (e.g., 110 °C).[8]
Advantages Excellent for creating complex structures and chiral centers.High yields, reliable, straightforward purification.High atom economy, sustainable, builds complexity rapidly.[11]
Limitations Highly sensitive to moisture and protic groups; side reactions possible.Does not create new C-C bonds; relies on pre-built precursors.Does not directly yield pyrimidine alcohols; requires protected substrates for this purpose.

Conclusion and Recommendations

The optimal synthetic strategy for accessing substituted pyrimidine alcohols is dictated by the specific target molecule and the available starting materials.

  • For the direct conversion of a pyrimidine aldehyde, ketone, ester, or carboxylic acid, Strategy 2 (Reduction) is the most reliable and highest-yielding approach. Use LiAlH₄ for acids/esters and the milder NaBH₄ for aldehydes/ketones to ensure chemoselectivity.

  • To introduce a new alkyl or aryl group while simultaneously forming a secondary or tertiary alcohol, Strategy 1 (Organometallic Addition) is the method of choice. Its success is critically dependent on maintaining strictly anhydrous conditions.

  • For projects focused on creating libraries of highly diverse and complex pyrimidines from simple, sustainable feedstocks, Strategy 3 (Multicomponent Reaction) offers unparalleled efficiency and modularity. While it requires an additional deprotection step to reveal the final alcohol, its ability to rapidly construct the core scaffold is a significant advantage in discovery chemistry.

By understanding the causality and operational boundaries of each method, researchers can make informed decisions, troubleshoot effectively, and design robust synthetic routes to this vital class of molecules.

References

  • One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. National Institutes of Health (NIH). Available at: [Link]

  • Photoredox-catalyzed radical arylation of pyrimidines in aqueous formic acid. ResearchGate. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]

  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Aminopyrimidines. ACS Omega. Available at: [Link]

  • Pyrimidine: Definition, Structure & Synthesis. StudySmarter. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Journals. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Organolithium reagent. Wikipedia. Available at: [Link]

  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. Available at: [Link]

  • (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. ACS Publications. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Royal Society of Chemistry. Available at: [Link]

  • Pyrimidine. Wikipedia. Available at: [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • 14.13: Organomagnesium and Organolithium Compounds in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. NIMC. Available at: [Link]

  • 7: Reduction of carboxylic acids and esters. YouTube. Available at: [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Available at: [Link]

  • The Grignard Synthesis of Triphenylmethanol. TSI Journals. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Researchers Society of Chemical Sciences. Available at: [Link]

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Comparative

A Technical Guide to Assessing the Cross-Reactivity of Chloropyrimidine-Derived Kinase Inhibitors

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its structural resemblance to the adenine ring of ATP allows it to effectiv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase hinge-binding region.[2] Among its variants, the chloropyrimidine core offers a reactive handle for synthetic elaboration, enabling the development of potent and selective inhibitors.[3][4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target interactions, or cross-reactivity.[5]

This guide provides an in-depth, objective comparison of the methodologies used to characterize the selectivity of chloropyrimidine-derived kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of representative compounds to provide a framework for robust preclinical evaluation.

The Double-Edged Sword: Understanding Kinase Inhibitor Selectivity

Achieving absolute kinase selectivity is a formidable task. While a highly selective inhibitor can minimize off-target toxicities, a degree of "polypharmacology" can sometimes be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[6] The key is to meticulously characterize the cross-reactivity profile of a compound to understand both its therapeutic potential and its potential liabilities. An unexpected phenotype in a cellular assay inconsistent with the known function of the primary target is a classic indicator of a potential off-target effect.

This guide will focus on three critical experimental pillars for assessing the cross-reactivity of chloropyrimidine-derived kinase inhibitors:

  • In Vitro Kinase Inhibition Assays: Direct measurement of inhibitory activity against a panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): Assessment of target engagement within the complex milieu of a living cell.

  • Phosphoproteomics: Functional readout of the downstream consequences of kinase inhibition in a cellular context.

Comparative Selectivity Profiles of Representative Chloropyrimidine-Based Kinase Inhibitors

The versatility of the chloropyrimidine scaffold allows for the generation of inhibitors with diverse selectivity profiles. Below is a comparative analysis of several inhibitors based on the 6-chloropyrido[2,3-d]pyrimidine core, highlighting how chemical modifications can modulate their potency and selectivity.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets and IC50 (nM)Selectivity Notes
Compound B1 EGFRL858R/T790M13EGFRWT (>1000)Over 76-fold selective for the mutant EGFR over wild-type.
Compound 24 EGFRL858R, T790M1.1EGFRWT (110)Demonstrates 100-fold selectivity for the double mutant over wild-type EGFR.
PD173955 c-Src<10Lck (<5), bFGFr (>1000), PDGFr (>1000), EGFr (>1000)Highly selective for Src family kinases over receptor tyrosine kinases.
PD166285 c-Src<10Lck (<5), bFGFr (60), PDGFr (100), EGFr (>1000)Broader reactivity than PD173955, with notable inhibition of bFGFr and PDGFr.

Experimental Methodologies: A Step-by-Step Guide

A robust assessment of cross-reactivity relies on a multi-faceted experimental approach. Here, we provide detailed, self-validating protocols for the core assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.

Rationale: This is the foundational assay for determining the potency (IC50) of an inhibitor against its intended target and a broad panel of other kinases. The use of a luminescence-based readout offers high sensitivity and a wide dynamic range.[7]

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add the serially diluted compound or DMSO control.[8]

    • Add the purified kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

    • Prepare a reaction mixture containing the kinase-specific substrate and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Pre-incubate Kinase + Inhibitor Compound_Prep->Incubation Kinase_Prep Kinase & Substrate/ATP Mix Kinase_Prep->Incubation Reaction Initiate Reaction with Substrate/ATP Incubation->Reaction Stop_Deplete Stop Reaction & Deplete ATP Reaction->Stop_Deplete Signal_Gen Generate Luminescent Signal Stop_Deplete->Signal_Gen Readout Measure Luminescence Signal_Gen->Readout IC50_Calc IC50 Calculation Readout->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the ligand-induced thermal stabilization of a target protein.[9][10]

Rationale: This assay validates that the inhibitor can cross the cell membrane and bind to its target in a physiological context. A positive thermal shift indicates direct binding.[11]

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a defined period (e.g., 1-3 hours) at 37°C in a CO2 incubator.[12]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer like PBS supplemented with protease inhibitors.[12]

    • Aliquot the cell suspension into PCR tubes.[12]

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.[13]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody via Western blotting or ELISA.[13]

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11]

Cell_Treatment Treat Cells with Inhibitor/Vehicle Heat_Challenge Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation Centrifugation to Separate Soluble/Insoluble Fractions Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Detection Quantify Target Protein (e.g., Western Blot) Supernatant_Collection->Detection Analysis Plot Melting Curve & Determine Thermal Shift Detection->Analysis

Caption: A generalized workflow for a Cellular Thermal Shift Assay.

Mass Spectrometry-Based Phosphoproteomics

This powerful technique provides a global snapshot of the phosphorylation events within a cell, revealing the functional consequences of kinase inhibition.[14]

Rationale: By identifying and quantifying changes in phosphorylation on thousands of sites, phosphoproteomics can confirm the inhibition of the intended signaling pathway and uncover unexpected off-target pathway modulation.[15]

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the inhibitor or vehicle control for a specified time.

    • Lyse the cells in a denaturing buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

    • Reduce and alkylate the proteins, followed by digestion with a protease (e.g., trypsin).[14]

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using nanoflow reversed-phase liquid chromatography (RP-LC).[1]

    • Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will perform a full MS1 scan to detect the peptide ions, followed by fragmentation (MS2) of the most intense ions to determine their amino acid sequence and the precise site of phosphorylation.[1]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides and their corresponding proteins.[15]

    • Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples.

    • Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the inhibitor treatment.

Cell_Culture Cell Culture & Inhibitor Treatment Lysis_Digestion Lysis, Protein Digestion Cell_Culture->Lysis_Digestion Enrichment Phosphopeptide Enrichment Lysis_Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Peptide ID & Quantification LC_MS->Data_Analysis Pathway_Analysis Bioinformatics & Pathway Analysis Data_Analysis->Pathway_Analysis

Caption: Workflow for phosphoproteomics-based kinase inhibitor profiling.

Integrating the Data: A Holistic View of Cross-Reactivity

No single assay can provide a complete picture of a kinase inhibitor's selectivity. The true strength of this approach lies in the integration of data from all three methodologies.

In_Vitro In Vitro Kinase Assay Comprehensive_Profile Comprehensive Cross-Reactivity Profile In_Vitro->Comprehensive_Profile Biochemical Potency & Selectivity CETSA CETSA CETSA->Comprehensive_Profile Cellular Target Engagement Phosphoproteomics Phosphoproteomics Phosphoproteomics->Comprehensive_Profile Functional Cellular Impact

Caption: Integrating multiple assays for a comprehensive profile.

For instance, an in vitro kinase assay might identify a potent off-target interaction. CETSA can then determine if this interaction occurs in a cellular environment. Finally, phosphoproteomics can reveal whether this off-target binding translates into a functional modulation of a cellular signaling pathway.

Conclusion

The chloropyrimidine scaffold is a valuable starting point for the development of novel kinase inhibitors. However, a thorough and multi-pronged investigation of their cross-reactivity is paramount for their successful translation into safe and effective therapeutic agents or reliable research tools. By combining direct enzymatic inhibition assays, cellular target engagement studies, and functional phosphoproteomic profiling, researchers can build a comprehensive understanding of a compound's activity, enabling informed decisions in the drug discovery and development process.

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Phosphoproteomics workflow. Biological materials are first lysed prior... ResearchGate. Available at: [Link]

  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. National Institutes of Health. Available at: [Link]

  • Cellular thermal shift assay. Grokipedia. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. ACS Publications. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ResearchGate. Available at: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Scaffold analysis for various classes of TMLR inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from (4-Chloropyrimidin-2-yl)methanol

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of in vitro assay validation strategies for compounds synthesized from the versatile (4-chloropyrimidin-2...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of in vitro assay validation strategies for compounds synthesized from the versatile (4-chloropyrimidin-2-yl)methanol scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, frequently serving as the foundation for potent kinase inhibitors.[1] However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous validation. This document moves beyond rigid templates to offer a strategic framework for selecting and validating assays, ensuring the generation of robust and reliable data.

The core principle of this guide is to establish a self-validating system of experiments. We will explore the causal relationships behind our experimental choices, grounding our protocols in authoritative standards to build a foundation of trustworthiness for your research.

The Strategic Imperative: Why Assay Choice Matters

The initial stages of drug discovery are critical for making go/no-go decisions. A significant challenge is ensuring that promising results from initial biochemical screens translate into genuine efficacy within the complex environment of a living cell. Many compounds that show high potency in biochemical assays fail in cell-based models, a costly and time-consuming reality. Therefore, a multi-faceted approach to in vitro validation, employing both biochemical and cell-based assays, is not just recommended; it is essential.

This guide will focus on a strategic trio of assays to provide a comprehensive profile of a novel compound's activity:

  • Biochemical Kinase Assay: To determine the direct inhibitory effect of the compound on its purified target kinase.

  • Cell-Based Target Engagement Assay: To confirm that the compound can enter a cell and bind to its intended target in a physiological context.

  • Cell-Based Viability/Cytotoxicity Assay: To measure the downstream effect of target inhibition on cell survival and proliferation.

Comparison of Key In Vitro Assay Platforms

The selection of an appropriate assay depends on various factors, including the specific research question, the nature of the target, and the desired throughput. Below is a comparison of commonly employed assays for validating kinase inhibitors.

Assay TypeSpecific Assay ExamplePrincipleAdvantagesDisadvantages
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the inhibition of kinase activity by detecting the binding of a fluorescently labeled antibody to a phosphorylated substrate.[2]High sensitivity, homogeneous format (no wash steps), suitable for high-throughput screening (HTS).[3]Can be prone to interference from fluorescent compounds; uses purified, often truncated, enzymes which may not fully represent the native protein.[4]
ADP-Glo™ Kinase Assay Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.[2]Universal for any kinase, high sensitivity, and a broad dynamic range.[2]Multi-step process, potential for interference from compounds affecting the luciferase enzyme.
Cell-Based NanoBRET™ Target Engagement Assay Measures the binding of a compound to a target protein in living cells. The target is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the target. A test compound that binds to the target will displace the tracer, leading to a decrease in BRET signal.Provides quantitative data on target engagement in a physiological context, can determine residence time.Requires genetic modification of cells to express the fusion protein, development of a specific tracer may be necessary.
Cellular Phosphorylation Assay Measures the phosphorylation status of a kinase's substrate within the cell using methods like Western blotting or specific ELISA kits.Directly measures the functional consequence of kinase inhibition in a cellular pathway.Can be lower throughput, antibody availability and specificity can be limiting factors.
CellTiter-Glo® Luminescent Cell Viability Assay Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5]High sensitivity, simple protocol, suitable for HTS.[6]Provides an indirect measure of cell number; compound interference with luciferase is possible.
MTT Assay A colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7]Inexpensive and widely used.[8]Less sensitive than luminescent assays, formazan crystals require a solubilization step.[9]

Experimental Workflows and Protocols

A logical and sequential application of assays is crucial for efficient drug discovery. The following workflow illustrates a typical progression from initial biochemical characterization to cellular validation.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Efficacy biochem_assay Biochemical Kinase Assay (e.g., TR-FRET) ic50_det Determine IC50 (Potency) biochem_assay->ic50_det Direct Inhibition target_eng Cell-Based Target Engagement (e.g., NanoBRET™) ic50_det->target_eng Proceed if potent cellular_ic50 Determine Cellular IC50 (Target Binding) target_eng->cellular_ic50 Compound Entry & Binding cell_viability Cell Viability Assay (e.g., CellTiter-Glo®) cellular_ic50->cell_viability Proceed if engages target gi50_det Determine GI50 (Growth Inhibition) cell_viability->gi50_det Phenotypic Effect lead_opt Lead Candidate gi50_det->lead_opt Advance to Lead Optimization

Caption: A sequential workflow for in vitro validation of kinase inhibitors.

Protocol 1: TR-FRET Kinase Assay (Biochemical IC50 Determination)

This protocol is adapted for a generic serine/threonine kinase, a likely target for pyrimidine-based inhibitors.

Principle: This assay quantifies the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. Phosphorylation of the peptide brings the Eu and APC fluorophores into close proximity, allowing for FRET. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[2]

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • Eu-labeled anti-phospho-substrate antibody

  • Streptavidin-APC

  • Stop buffer/detection buffer (containing EDTA to stop the kinase reaction)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Prepare a master mix of the kinase and biotinylated peptide substrate in kinase assay buffer.

  • Dispense 5 µL of the kinase/substrate mix into each well of the 384-well plate.

  • Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop buffer containing the Eu-labeled antibody and SA-APC.

  • Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cellular IC50 Determination)

Principle: This assay measures the binding of a test compound to a specific kinase target within living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. In the absence of a competing compound, the tracer's proximity to the NanoLuc® enzyme results in a high Bioluminescence Resonance Energy Transfer (BRET) signal. When a test compound enters the cell and binds to the target kinase, it displaces the tracer, causing a decrease in the BRET signal.

Materials:

  • Cells stably expressing the NanoLuc®-kinase fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compounds serially diluted in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • 384-well white plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Harvest and resuspend the NanoLuc®-kinase expressing cells in Opti-MEM®.

  • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

  • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

  • Add 50 nL of serially diluted test compound or DMSO to the wells.

  • Add 10 µL of the tracer working solution to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add 5 µL of the substrate to each well.

  • Read the plate within 10 minutes on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).

  • Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.

Protocol 3: CellTiter-Glo® 2.0 Cell Viability Assay (GI50 Determination)

Principle: This homogeneous assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is a key indicator of metabolic activity.[5] The assay reagent contains a thermostable luciferase and luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[6]

Materials:

  • Cancer cell line relevant to the kinase target

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® 2.0 Reagent

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.

  • Add 1 µL of serially diluted test compound or DMSO to the wells.

  • Incubate the plate for an additional 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescent signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Comparative Analysis

To illustrate the importance of this multi-assay approach, consider the following hypothetical data for two compounds, CMPD-A and CMPD-B , synthesized from the (4-chloropyrimidin-2-yl)methanol scaffold and targeting "Kinase X".

CompoundTR-FRET (Biochemical) IC50NanoBRET™ (Cellular) IC50CellTiter-Glo® (Viability) GI50Interpretation
CMPD-A 5 nM25 nM50 nMExcellent Candidate: Potent biochemical activity translates to strong target engagement in cells and a corresponding effect on cell viability. The shift between biochemical and cellular IC50 is minimal, suggesting good cell permeability and low impact from cellular ATP concentrations.
CMPD-B 8 nM1,500 nM>10,000 nMPoor Candidate: While biochemically potent, this compound shows poor target engagement in cells, likely due to low cell permeability or rapid efflux. Consequently, it has a negligible effect on cell viability. This highlights the risk of relying solely on biochemical data.
Staurosporine 2 nM10 nM15 nMReference Control: A well-characterized, potent, but non-selective kinase inhibitor.

This comparative data underscores a critical concept: a potent molecule in a test tube is not necessarily an effective one in a cell. The discrepancy between the biochemical and cellular data for CMPD-B is a common pitfall that a robust validation workflow is designed to catch early.

Visualizing the Underlying Mechanism

Understanding the mechanism of action is paramount. For a kinase inhibitor, the primary goal is to block the phosphorylation of downstream substrates, thereby disrupting a signaling pathway that promotes cell proliferation and survival.

G cluster_pathway Kinase X Signaling Pathway KinaseX Kinase X Substrate Substrate KinaseX->Substrate ATP -> ADP pSubstrate Phospho-Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-based Inhibitor (CMPD-A) Inhibitor->KinaseX Inhibition

Sources

Comparative

A Head-to-Head Comparison of Catalysts for Coupling Reactions of (4-Chloropyrimidin-2-yl)methanol: A Guide for Researchers

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a privileged scaffold in a multitude of clinically approved drugs. (4-Chloropyrimidin-2-yl)methanol...

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a privileged scaffold in a multitude of clinically approved drugs. (4-Chloropyrimidin-2-yl)methanol represents a versatile building block, offering a reactive handle at the C4-position for the introduction of molecular diversity via transition metal-catalyzed cross-coupling reactions. The presence of the hydroxymethyl group at the C2-position, however, introduces both electronic and steric considerations that can influence catalyst selection and reaction efficiency.

This in-depth technical guide provides a head-to-head comparison of various catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of (4-Chloropyrimidin-2-yl)methanol. Drawing upon experimental data from analogous systems and established principles in cross-coupling chemistry, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Landscape of Cross-Coupling on the Pyrimidine Scaffold

The electron-deficient nature of the pyrimidine ring renders the C-Cl bond at the 4-position susceptible to oxidative addition by palladium and other transition metal catalysts.[1] Generally, the reactivity of halopyrimidines in such reactions is higher than that of their benzene halide counterparts.[1] For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, coupling reactions often exhibit a high degree of regioselectivity, with the C4-position being preferentially functionalized.[2][3] This selectivity is a key consideration when designing synthetic routes involving (4-Chloropyrimidin-2-yl)methanol.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. For the coupling of (4-Chloropyrimidin-2-yl)methanol with a variety of aryl- and heteroarylboronic acids, the choice of palladium catalyst and ligand is paramount to achieving high yields and minimizing side products.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

While specific data for (4-Chloropyrimidin-2-yl)methanol is limited in the available literature, extensive studies on the closely related 2,4-dichloropyrimidine provide valuable insights into catalyst performance. The following table summarizes the efficacy of various palladium catalysts for the C4-selective Suzuki-Miyaura coupling.

Catalyst SystemLigandBaseSolventTemperature (°C)TimeYield (%)Reference(s)
Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane/H₂O10015 min (µW)Good to Excellent[2][4]
Pd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃1,4-Dioxane1002h~70[5]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002hModerate[5]
Pd₂(dba)₃TTBP·HBF₄K₂CO₃1,4-Dioxane10024hLow (23%)[2]

Expert Insights:

  • Pd(PPh₃)₄ emerges as a highly effective and cost-efficient catalyst for the Suzuki coupling of chloropyrimidines, particularly under microwave irradiation which can dramatically reduce reaction times and improve yields.[2][4] Its success lies in its ability to readily form the active Pd(0) species.

  • PdCl₂(dppf) , a pre-formed Pd(II) complex with a wide bite-angle ligand, demonstrates good activity.[5] The dppf ligand is known to promote efficient reductive elimination, a crucial step in the catalytic cycle.[5]

  • The combination of Pd(OAc)₂ with simple phosphine ligands like PPh₃ can be effective, but often requires longer reaction times and may result in lower yields compared to more sophisticated systems.[5]

  • Catalysts like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands are often powerful for challenging couplings, but in the case of 2,4-dichloropyrimidine, the simpler Pd(PPh₃)₄ proved more efficient.[2]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the C4-selective coupling of 2,4-dichloropyrimidine and can serve as a starting point for the optimization of reactions with (4-Chloropyrimidin-2-yl)methanol.[2]

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add (4-Chloropyrimidin-2-yl)methanol (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Displace the air in the vial with an inert gas (e.g., argon).

  • Add the 1,4-dioxane/H₂O solvent mixture (6 mL).

  • Add Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate (4-Chloropyrimidin-2-yl)methanol (Ar-Cl) Substrate->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means to install alkynyl groups, which are valuable functionalities in medicinal chemistry.[6] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Catalyst Performance Comparison for Sonogashira Coupling

For the Sonogashira coupling of chloropyrimidines, the choice of palladium catalyst, ligand, and copper source can significantly impact the reaction outcome.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Reference(s)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp to 65[6]
Pd(PPh₃)₄CuIEt₃NDMFRoom Temp[7]
Copper-free: [dipyridyl-Pd complex]NoneN-butylamineTHF65[8]

Expert Insights:

  • The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings of halo-N-heterocycles.[6]

  • Pd(PPh₃)₄ can also be employed, often leading to high yields under mild conditions.[7]

  • Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8] These often involve specialized palladium complexes with nitrogen-based ligands.[8] The hydroxymethyl group on the substrate could potentially interact with the copper co-catalyst, making a copper-free system an attractive option to explore.

Experimental Protocol: General Sonogashira Coupling

This generalized protocol can be adapted for the coupling of (4-Chloropyrimidin-2-yl)methanol with terminal alkynes.[7]

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of (4-Chloropyrimidin-2-yl)methanol (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst, copper(I) co-catalyst, and triethylamine.

  • Stir the reaction mixture at room temperature or heat (typically up to 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired coupled product.

Sonogashira_Workflow Start Start: (4-Chloropyrimidin-2-yl)methanol, Terminal Alkyne ReactionSetup Reaction Setup: - Inert Atmosphere - Solvent (THF or DMF) Start->ReactionSetup CatalystAddition Catalyst Addition: - Pd(PPh₃)₂Cl₂ - CuI - Et₃N ReactionSetup->CatalystAddition Reaction Reaction: - Stir at RT or heat - Monitor by TLC/LC-MS CatalystAddition->Reaction Workup Workup: - Dilute with organic solvent - Wash with aq. NH₄Cl and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Product: 4-Alkynyl-2-(hydroxymethyl)pyrimidine Purification->Product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9] The coupling of amines with chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine-like nitrogen atoms.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

For the amination of chloropyridines and related heterocycles, the use of bulky, electron-rich phosphine ligands is crucial.

Catalyst SystemLigandBaseSolventTemperature (°C)Reference(s)
Pd(OAc)₂X-PhosKOt-BuToluene100 (µW)[9]
Pd₂(dba)₃XantphosNaOt-BuTolueneReflux[10]
PdCl₂(dppf)dppfNaOt-BuTolueneReflux[10]
G3/G4 PalladacyclesBiarylphosphine ligandsNaOt-BuDioxane80-110

Expert Insights:

  • Buchwald's biarylphosphine ligands (e.g., X-Phos, S-Phos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst are the gold standard for challenging aminations of aryl chlorides.[9] These ligands promote the difficult oxidative addition step and facilitate reductive elimination.

  • Xantphos is another effective ligand, particularly for ensuring monoligation of the palladium center, which can be beneficial for reactivity.[10]

  • While PdCl₂(dppf) can be used, it may be less effective for the amination of electron-deficient chloroheterocycles compared to the more specialized Buchwald systems.

  • The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is generally required.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of (4-Chloropyrimidin-2-yl)methanol.[9]

Materials:

  • (4-Chloropyrimidin-2-yl)methanol

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • X-Phos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and NaOt-Bu (1.4 equiv).

  • Add the anhydrous, deoxygenated solvent, followed by (4-Chloropyrimidin-2-yl)methanol (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

The Role of the 2-Hydroxymethyl Group: A Double-Edged Sword?

The hydroxymethyl substituent at the C2-position of the pyrimidine ring can potentially influence the cross-coupling reactions in several ways:

  • Electronic Effects: As a weakly electron-donating group, it may slightly decrease the electrophilicity of the pyrimidine ring, potentially slowing down the rate of oxidative addition compared to an unsubstituted chloropyrimidine.

  • Chelation: The hydroxyl group could coordinate to the palladium center, which might either stabilize a catalytically active species or lead to catalyst deactivation. This potential for chelation warrants consideration, and in cases of low reactivity, protection of the alcohol may be a viable strategy.

  • Catalyst Poisoning: The pyrimidine nitrogens themselves can act as ligands for the palladium catalyst, leading to the formation of off-cycle, inactive complexes. The presence of the hydroxymethyl group could sterically hinder this coordination to some extent, potentially mitigating catalyst poisoning.[11]

Conclusion

The selection of an optimal catalyst for the coupling reactions of (4-Chloropyrimidin-2-yl)methanol is a nuanced decision that depends on the specific transformation being undertaken. For Suzuki-Miyaura couplings , Pd(PPh₃)₄ offers a cost-effective and highly efficient option, especially with microwave assistance. For Sonogashira reactions , the traditional Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point, with copper-free alternatives providing a means to avoid homocoupling. For the more challenging Buchwald-Hartwig amination , the use of bulky, electron-rich biarylphosphine ligands, such as X-Phos, is highly recommended to achieve good to excellent yields.

While direct experimental data for (4-Chloropyrimidin-2-yl)methanol remains somewhat limited, the principles derived from studies on analogous chloropyrimidines provide a strong foundation for reaction design and optimization. Further investigation into the specific role of the 2-hydroxymethyl group will undoubtedly lead to even more refined and efficient catalytic systems for the synthesis of novel pyrimidine-based molecules of medicinal importance.

References

  • Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(3), 439. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4455. Available at: [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. - ResearchGate. Available at: [Link]

  • Johnson Matthey. Pd 146: PdCl2 (dppf). Johnson Matthey. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. - ResearchGate. Available at: [Link]

  • Coupling of pyrimidin-2-yl tosylates with terminal alkynes catalyzed by wool-Pd(OAc)2. - ResearchGate. Available at: [Link]

  • Proposed catalytic steps describing the ideality of Pd(dppf)Cl2·CH2Cl2 catalyst. - ResearchGate. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Liu, X., et al. (2014). Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. Dalton Transactions, 43(25), 9786-9794. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Shields, J. D., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(11), 2697-2709. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald Research Group. MIT. Available at: [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 16(5), 3843-3853. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Al-Masri, O. A., & El-Abadelah, M. M. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12264-12276. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. - ResearchGate. Available at: [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. - ResearchGate. Available at: [Link]

  • Lin, S., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7855-7868. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. - ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons. Nature Communications, 14(1), 4583. Available at: [Link]

  • Kikelj, D., et al. (2000). Synthesis of substituted thienopyrimidin-4-ones. Journal of Combinatorial Chemistry, 2(4), 346-353. Available at: [Link]

  • Boyd, S., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10468-10481. Available at: [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (4-Chloropyrimidin-2-yl)methanol

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship This guide provides essential safety and logistical information for the proper disposal of (4-Chloropyrimidin-2-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship

This guide provides essential safety and logistical information for the proper disposal of (4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7). As a chlorinated heterocyclic organic compound, this chemical requires careful handling and disposal through designated hazardous waste streams. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to manage this waste stream safely and in accordance with regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for (4-Chloropyrimidin-2-yl)methanol is not widely available, its chemical structure—a chlorinated pyrimidine—places it within a class of compounds that demand rigorous handling protocols.

  • Classification as Halogenated Organic Waste: The presence of a chlorine atom classifies this compound as a halogenated organic waste. This is the single most critical factor in determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated solvent waste because this cross-contamination complicates disposal, prevents solvent recycling, and significantly increases disposal costs.[1]

  • Environmental Persistence and Toxicity: Highly chlorinated organic residues are often toxic to aquatic life and are typically non-biodegradable.[2] Improper disposal, such as drain disposal or inclusion in regular trash, can lead to persistent environmental pollution.[2]

  • Inferred Hazards: Based on structurally similar compounds like (2-Chloropyrimidin-4-yl)methanol, we can infer potential hazards such as being harmful if swallowed (acute toxicity), causing skin and eye irritation, and causing respiratory irritation.[3] Therefore, a cautious approach assuming these hazards is warranted.

  • Combustion Byproducts: The accepted disposal method for chlorinated organics is high-temperature incineration.[2][4][5] This process is necessary to break down the stable chlorinated molecules, but it produces hydrogen chloride (HCl) gas, which must be neutralized in a scrubber system to prevent atmospheric pollution.[2][4]

Prerequisites for Disposal: Preparing for Safe Handling

Before generating or handling waste, ensure the following control measures are in place. This preparation is mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and is fundamental to laboratory safety.[6]

Personal Protective Equipment (PPE)

A workplace hazard assessment should be conducted to determine the necessary PPE.[6] Based on the inferred hazards, the minimum required PPE includes:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols.[6]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a certified chemical fume hood. If fume hood use is not possible, consult your institution's Environmental Health and Safety (EHS) office for respirator requirements.To prevent inhalation of potentially harmful vapors or aerosols.
Waste Container Selection and Labeling
  • Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a waste is hazardous.[8] (4-Chloropyrimidin-2-yl)methanol is a hazardous chemical waste.

  • Container Choice: Use only designated, chemically compatible, and leak-proof containers.[9][10] Your institution's EHS office will typically provide these.

    • For liquid waste: Use a container specifically designated for halogenated organic waste .[1]

    • For solid waste: Use a pail or drum lined with a clear plastic bag, also designated for chemically contaminated solids.[10][11]

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding any waste. Fill out the label completely, listing all constituents and their approximate percentages. Improperly labeled containers will be rejected for pickup.

Step-by-Step Disposal Protocols

Strict segregation of waste streams is paramount. Never mix incompatible waste types.[10]

Protocol 1: Liquid Waste Disposal

(For pure (4-Chloropyrimidin-2-yl)methanol or solutions thereof)

  • Locate the Correct Waste Container: Select the container designated for "Halogenated Organic Solvents" or "Chlorinated Solvents."

  • Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this transfer inside a chemical fume hood.

  • Secure the Container: Tightly seal the container cap immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[9][10]

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

  • Request Pickup: Once the container is full, submit a chemical waste pickup request through your institution's EHS department.

Protocol 2: Chemically Contaminated Solid Waste Disposal

(For contaminated gloves, weigh paper, pipette tips, paper towels, etc.)

  • Segregate Sharps: Needles, syringes, and razor blades must be disposed of in a dedicated sharps container.

  • Containerize Solid Waste: Place non-sharp, contaminated solid waste into the designated container lined with a clear plastic bag.[11]

  • Avoid Liquids: Do not place free-flowing liquids in the solid waste container. Absorb small spills on an item (e.g., a paper towel) before placing it in the bag.

  • Seal and Label: When the bag is three-quarters full, seal it with tape or a zip tie. Ensure the outer pail is correctly labeled with a hazardous waste tag and request a pickup.[11]

Protocol 3: Empty Container Disposal

Empty chemical containers must be managed properly to remove residual hazards.

  • Thoroughly Empty: Ensure the container is completely empty of all visible solid or liquid residue.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three) must be collected and disposed of as hazardous liquid waste.[10] In this case, collect it in the "Halogenated Organic Solvents" container.

  • Deface the Label: Completely remove or deface the original manufacturer's label to prevent confusion.[11]

  • Final Disposal: Once triple-rinsed and air-dried with the label removed, the container can typically be disposed of in a designated glass disposal box or recycled according to institutional policy.[11]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Assess the Situation: For small spills contained within a fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup:

    • Wear the appropriate PPE as detailed above.

    • Contain the spill using an absorbent material from a chemical spill kit.

    • Work from the outside of the spill inward to prevent spreading.

    • Place all contaminated absorbent materials and cleanup supplies into the chemically contaminated solid waste stream.

  • Report: Report all spills to your supervisor and EHS office, as per your laboratory's Chemical Hygiene Plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-Chloropyrimidin-2-yl)methanol waste streams.

G Disposal Workflow for (4-Chloropyrimidin-2-yl)methanol cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_disposal Disposal Action cluster_final Final Steps start Begin Work with (4-Chloropyrimidin-2-yl)methanol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containers Prepare Labeled Waste Containers (Halogenated Liquid & Solid Waste) ppe->containers generation Waste Generated containers->generation decision Liquid, Solid, or Empty Container? generation->decision liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) decision->liquid_waste  Liquid   solid_waste Solid Waste (e.g., gloves, wipes, silica) decision->solid_waste  Solid   empty_container Empty Stock Container decision->empty_container  Empty   collect_liquid Collect in 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid collect_solid Collect in 'Contaminated Solid Waste' Container solid_waste->collect_solid process_container Triple Rinse Container, Collect First Rinsate as Liquid Waste empty_container->process_container check_full Container >90% Full? collect_liquid->check_full collect_solid->check_full process_container->collect_liquid Rinsate final_container Deface Label & Dispose of Clean Container per Institutional Policy process_container->final_container check_full->generation No request_pickup Store Securely & Request EHS Waste Pickup check_full->request_pickup Yes end End request_pickup->end Cycle Complete

Caption: Decision workflow for segregating and disposing of waste generated from (4-Chloropyrimidin-2-yl)methanol.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Search.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • SAFETY DATA SHEET - Methanol. (2023). Sigma-Aldrich.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
  • SAFETY DATA SHEET - Moisture in Methanol. (2015). National Institute of Standards and Technology.
  • (4-chloropyrimidin-2-yl)methanol | 1093880-89-7. (n.d.). ChemicalBook.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Procedures. (n.d.). University of North Carolina at Chapel Hill.
  • Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
  • Safety Data Sheet - Cyclopropyl fentanyl-13C6 (hydrochloride) (CRM). (2023). Cayman Chemical.
  • (4-Chloropyrimidin-2-yl)methanol | 1093880-89-7. (n.d.). BLD Pharm.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • (4-chloropyrimidin-2-yl)methanol CAS#: 1093880-89-7. (n.d.). ChemicalBook.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
  • (4-Chlorophenyl)(pyridin-2-yl)methanol. (n.d.). PubChem.
  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Hazardous Drugs - Standards. (n.d.). Occupational Safety and Health Administration.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration.
  • (2-Chloropyrimidin-4-yl)methanol | 34953-87-2. (n.d.). Sigma-Aldrich.
  • (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | 176022-47-2. (n.d.). ChemScene.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014). Occupational Safety and Health Administration.

Sources

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